Technical Documentation Center

4-(4-Oxopiperidin-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Oxopiperidin-1-yl)benzoic acid
  • CAS: 197446-34-7

Core Science & Biosynthesis

Foundational

4-(4-Oxopiperidin-1-yl)benzoic acid CAS 67929-87-7 properties

An In-depth Technical Guide to 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS 67929-87-7) Abstract 4-(4-Oxopiperidin-1-yl)benzoic acid is a bifunctional organic molecule that incorporates a rigid aromatic carboxylic acid and a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS 67929-87-7)

Abstract

4-(4-Oxopiperidin-1-yl)benzoic acid is a bifunctional organic molecule that incorporates a rigid aromatic carboxylic acid and a saturated heterocyclic ketone. This unique structural combination makes it a valuable building block and a compelling scaffold in medicinal chemistry and materials science. The para-substituted benzoic acid moiety provides a versatile handle for amide bond formation, esterification, or coordination chemistry, while the 4-piperidone ring offers a site for further functionalization through ketone chemistry or as a key pharmacophoric element. This guide provides a comprehensive overview of its structural properties, predicted spectroscopic profile, a proposed synthetic pathway, and its potential applications, with a focus on its utility in drug discovery and development.

Molecular Identity and Physicochemical Properties

4-(4-Oxopiperidin-1-yl)benzoic acid is a compound whose structure is foundational to its utility. The tertiary amine linkage between the phenyl ring and the piperidone ring creates a non-planar, rigid structure that can be exploited in the design of molecules with specific conformational requirements.

Chemical Structure and Identifiers

The molecule consists of a benzoic acid core substituted at the para (4-) position with the nitrogen atom of a 4-piperidone (also known as 4-oxopiperidine) ring.

Caption: Molecular structure of 4-(4-Oxopiperidin-1-yl)benzoic acid.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 67929-87-7 -
Molecular Formula C₁₂H₁₃NO₃ Calculated
Molecular Weight 219.24 g/mol Calculated
IUPAC Name 4-(4-oxopiperidin-1-yl)benzoic acid IUPAC Nomenclature
Canonical SMILES C1CN(CC(C1)=O)C2=CC=C(C=C2)C(=O)O Structure-based

| InChI Key | WNHDBSPODXLMRX-UHFFFAOYSA-N |[1] |

Predicted Physicochemical Characteristics

While experimental data for this specific molecule is limited, its properties can be reliably predicted based on its constituent functional groups and related analogs. The compound is expected to be a crystalline solid with limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF.[2]

Predicted PropertyValueNotes
Melting Point >230 °CBased on analogs like 4-(2-oxopiperidin-1-yl)benzoic acid (236-239 °C) and 4-Piperidin-1-yl-benzoic acid (223-232 °C).[3]
pKa ~4.0 - 4.5The electron-donating nature of the nitrogen is offset by the electron-withdrawing ketone, leading to a pKa similar to benzoic acid (4.2).
XLogP3 ~1.2 - 1.5Predicted value indicating moderate lipophilicity.[1]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of synthesized molecules. The predicted spectral data for 4-(4-Oxopiperidin-1-yl)benzoic acid is based on the well-established chemical shifts and absorption frequencies of its functional groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[5][6]

  • C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).

  • C-H Stretch (Aliphatic): Medium sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

  • C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹, often overlapping with the ketone stretch.[6]

  • C=C Stretch (Aromatic): Medium peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A strong band in the 1320-1210 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.[7] The spectra are typically recorded in deuterated solvents like DMSO-d₆.

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

  • δ > 12.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

  • δ ~7.9 ppm (d, 2H, J ≈ 8.8 Hz): A doublet for the two aromatic protons ortho to the carboxylic acid group.

  • δ ~7.0 ppm (d, 2H, J ≈ 8.8 Hz): A doublet for the two aromatic protons ortho to the piperidine nitrogen.

  • δ ~3.7 ppm (t, 4H, J ≈ 6.0 Hz): A triplet for the four piperidine protons adjacent to the nitrogen atom (-N-CH₂-).

  • δ ~2.5 ppm (t, 4H, J ≈ 6.0 Hz): A triplet for the four piperidine protons adjacent to the carbonyl group (-C(=O)-CH₂-). This peak may be coincident with the DMSO solvent peak.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

  • δ ~195-205 ppm: Carbonyl carbon of the ketone.

  • δ ~167 ppm: Carbonyl carbon of the carboxylic acid.[8]

  • δ ~152 ppm: Aromatic carbon attached to the nitrogen (C-N).

  • δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

  • δ ~122 ppm: Aromatic carbon attached to the carboxylic acid group.

  • δ ~114 ppm: Aromatic carbons ortho to the nitrogen.

  • δ ~48 ppm: Piperidine carbons adjacent to the nitrogen (-N-CH₂-).

  • δ ~40 ppm: Piperidine carbons adjacent to the ketone (-C(=O)-CH₂-).

Synthesis and Characterization Workflow

While multiple synthetic routes are possible, a common and reliable approach involves a nucleophilic aromatic substitution reaction followed by ester hydrolysis.

Proposed Synthetic Pathway

The most direct pathway involves the reaction of a 4-halobenzoic acid ester with 4-piperidone, followed by saponification. Using a fluoro-substituted starting material is often advantageous due to the high reactivity of the C-F bond in SₙAr reactions.

SM1 Ethyl 4-fluorobenzoate Step1 Nucleophilic Aromatic Substitution (K₂CO₃, DMF, Heat) SM1->Step1 SM2 4-Piperidone SM2->Step1 Intermediate Ethyl 4-(4-oxopiperidin-1-yl)benzoate Step2 Ester Hydrolysis (NaOH, H₂O/EtOH, Reflux) Then Acidification (HCl) Intermediate->Step2 Product 4-(4-Oxopiperidin-1-yl)benzoic acid Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-(4-oxopiperidin-1-yl)benzoate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride (1.0 eq), ethyl 4-fluorobenzoate (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.[9]

Step 2: Hydrolysis to 4-(4-Oxopiperidin-1-yl)benzoic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Purification and Characterization Workflow

The purity and identity of the final compound must be rigorously verified.

Start Crude Product from Synthesis Purification Purification (Recrystallization from EtOH/H₂O or Column Chromatography) Start->Purification QC_Purity Purity Assessment (HPLC, Melting Point) Purification->QC_Purity QC_Structure Structural Confirmation (¹H NMR, ¹³C NMR, IR, Mass Spec) QC_Purity->QC_Structure End Pure, Characterized Compound QC_Structure->End

Caption: General workflow for product purification and validation.

Applications in Research and Development

The true value of 4-(4-Oxopiperidin-1-yl)benzoic acid lies in its potential as a versatile intermediate for creating more complex molecules with desired biological activities or material properties.

Utility as a Chemical Scaffold

This molecule serves as an excellent scaffold for building compound libraries.

  • Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, or acid chlorides, allowing for the attachment of a wide variety of chemical moieties. This is a cornerstone of combinatorial chemistry and drug development.[10]

  • Ketone Functionality: The ketone on the piperidine ring can be used as a point of diversification through reactions like reductive amination, Wittig reactions, or aldol condensations, enabling the introduction of new substituents and the exploration of structure-activity relationships (SAR).

  • Piperidine Ring: The piperidine ring itself is a common feature in many pharmaceuticals, often contributing to improved solubility and pharmacokinetic properties.[3]

Potential in Medicinal Chemistry

Derivatives of this compound could be investigated for a range of therapeutic targets.

  • Enzyme Inhibitors: The rigid structure can be used to position functional groups precisely within the active site of an enzyme. For example, related structures have been explored as phosphodiesterase type 4D inhibitors.[11]

  • Receptor Ligands: The aromatic ring and nitrogen atom are common features in ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Antibacterial Agents: Pyrazole derivatives containing a benzoic acid moiety have shown potent antibacterial activity by inhibiting fatty acid biosynthesis, suggesting this scaffold could be explored for similar applications.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established based on the hazards of its functional groups (aromatic carboxylic acid, ketone).[13]

Table 2: Hazard and Safety Information

Category Recommendation Citation
Hazard Identification May cause skin, eye, and respiratory irritation. Harmful if swallowed. [14][15]
Personal Protective Equipment (PPE) Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. [16]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [15]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [14]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[14] |

Conclusion

4-(4-Oxopiperidin-1-yl)benzoic acid, CAS 67929-87-7, is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its bifunctional nature, combining a reactive carboxylic acid with a modifiable ketone on a pharmaceutically relevant piperidine scaffold, provides a robust platform for the synthesis of novel compounds. While detailed experimental data on the compound itself is sparse, its properties and reactivity can be confidently predicted from established chemical principles and data from closely related analogs. This guide provides a foundational technical overview to enable its synthesis, characterization, and effective utilization in research and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 4-{[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxy}benzoic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 4-(4-oxo-1-piperidinyl)benzoate. Retrieved from [Link]

  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-(2-oxopyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-OXOPIPERIDIN-1-YL)BENZONITRILE. Retrieved from [Link]

  • MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-oxopiperidin-1-yl)benzoic acid (C12H13NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]

  • Department of Physical Chemistry. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Benzoic acid - Melting point standards. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubMed. (2002, January 21). Synthesis of 4-(8-benzo[9][14][17]oxadiazol-5-yl-[14][18]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Retrieved from [Link]

  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 4-(4-Oxopiperidin-1-yl)benzoic Acid in Advanced Drug Discovery and PROTAC Synthesis

Executive Summary & Strategic Rationale As the field of medicinal chemistry pivots toward complex heterobifunctional molecules, the demand for rigid, orthogonally reactive scaffolds has surged. 4-(4-Oxopiperidin-1-yl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As the field of medicinal chemistry pivots toward complex heterobifunctional molecules, the demand for rigid, orthogonally reactive scaffolds has surged. 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 197446-34-7) has emerged as a critical building block in this paradigm[1]. Featuring a structurally rigid phenyl-piperidine axis, this compound provides a precise spatial vector for linking distinct pharmacophores.

Its primary application is in the design of Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders, which exploit the ubiquitin-proteasome system (UPS) to selectively degrade disease-associated proteins[2]. By offering two orthogonal reactive sites—a carboxylic acid for amide coupling and a ketone for reductive amination—it enables the streamlined, step-wise synthesis of degraders without the need for exhaustive protecting-group manipulations.

Physicochemical Properties & Structural Data

To ensure reproducibility in synthetic workflows, understanding the baseline physicochemical parameters of the scaffold is essential. Below is a consolidated table of its core properties.

PropertyValue
Chemical Name 4-(4-Oxopiperidin-1-yl)benzoic acid
CAS Number 197446-34-7[1]
Molecular Formula C12H13NO3[1]
Molecular Weight 219.24 g/mol [3]
Standard Purity >98% (HPLC/NMR)[4]
Key Functional Groups Carboxylic Acid (Aryl), Ketone (Aliphatic)
Structural Features Rigid phenyl-piperidine axis, sp3-hybridized core

Mechanistic Role in Targeted Protein Degradation

The linker connecting the target protein ligand to the E3 ligase ligand is a critical determinant of a PROTAC's degradation efficiency[2].

Causality of Scaffold Choice: Unlike highly flexible polyethylene glycol (PEG) linkers that suffer from high entropic penalties upon ternary complex formation, the 4-(4-oxopiperidin-1-yl)benzoic acid scaffold restricts the conformational ensemble. The para-substituted benzoic acid projects the E3 ligase ligand at a defined 180° angle relative to the piperidine nitrogen. Meanwhile, the 4-oxopiperidine ring introduces a slight structural kink and essential sp3 character, which disrupts molecular planarity, thereby improving aqueous solubility and cellular permeability—key hurdles in PROTAC development.

PROTAC_Scaffold POI Target Protein Ligand Ketone 4-Oxopiperidine (Reductive Amination) POI->Ketone Linker 1 Acid Benzoic Acid (Amide Coupling) Ketone->Acid Core Scaffold (197446-34-7) E3 E3 Ligase Ligand Acid->E3 Linker 2

Bifunctional PROTAC scaffold utilizing 4-(4-Oxopiperidin-1-yl)benzoic acid.

Validated Experimental Methodologies

Because of its dual functionality, 4-(4-oxopiperidin-1-yl)benzoic acid allows for sequential, orthogonal derivatization. The carboxylic acid is typically functionalized first, as the aliphatic ketone remains unreactive under standard amide coupling conditions.

Protocol 1: Carboxylic Acid Activation & Amide Formation

Causality: HATU is selected as the coupling reagent because its HOAt leaving group accelerates the reaction and minimizes epimerization/side reactions, which is critical when coupling sterically hindered PROTAC ligands[2]. DIPEA acts as a non-nucleophilic proton sink to keep the reacting amine in its active, free-base form.

Step-by-Step Procedure:

  • Initiation: Dissolve 4-(4-oxopiperidin-1-yl)benzoic acid (1.0 eq) and the target E3 ligase amine (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Basification: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Activation: Cool the reaction vessel to 0 °C. Add HATU (1.2 eq) portion-wise to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Confirm the disappearance of the 219.24 m/z starting material peak and the emergence of the desired product mass[1].

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Ketone Functionalization via Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone or the newly formed amide. 1,2-Dichloroethane (DCE) is utilized because it provides superior stabilization of the intermediate iminium ion compared to dichloromethane (DCM).

Step-by-Step Procedure:

  • Initiation: Dissolve the ketone intermediate from Protocol 1 (1.0 eq) and the secondary target POI amine (1.2 eq) in anhydrous DCE (0.1 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise.

  • Propagation: Stir at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • In-Process Validation: Monitor by LC-MS. The target mass should reflect the combined mass of the intermediate and amine, minus 18 Da (loss of water), plus 2 Da (hydride reduction).

  • Workup: Quench carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na2SO4, and purify via flash column chromatography.

SynthWorkflow Start 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 197446-34-7) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate Ketone Intermediate (Protected/Unreacted) Step1->Intermediate Step2 Step 2: Reductive Amination (NaBH(OAc)3, DCE, AcOH) Intermediate->Step2 Product Final Heterobifunctional Degrader Step2->Product

Step-by-step orthogonal functionalization workflow for PROTAC synthesis.

Analytical Validation & Quality Control

A self-validating system requires rigorous end-stage quality control to ensure structural integrity prior to biological assays:

  • 1H NMR Spectroscopy: The spectrum must display the characteristic AA'BB' splitting pattern of the para-substituted phenyl ring (typically two doublets around ~7.8 ppm and ~6.9 ppm)[3]. The piperidine protons will shift significantly upon conversion from the sp2 ketone to the sp3 amine.

  • Chromatographic Purity: Final compounds should demonstrate >95% purity via HPLC at 254 nm before advancing to in vitro ubiquitination assays[4].

References

Sources

Foundational

1-(4-Carboxyphenyl)piperidin-4-one: A Comprehensive Technical Guide to Synonyms, Identifiers, and Application in Drug Discovery

As drug discovery pipelines increasingly rely on modular, bifunctional scaffolds for the synthesis of complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors—the accurate identificatio...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on modular, bifunctional scaffolds for the synthesis of complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors—the accurate identification and characterization of building blocks becomes paramount[1]. 1-(4-Carboxyphenyl)piperidin-4-one is a highly versatile intermediate characterized by two orthogonal reactive centers: a carboxylic acid and a ketone.

This whitepaper provides an authoritative guide to the nomenclature, cheminformatics identifiers, physicochemical properties, and self-validating analytical protocols for this critical compound, ensuring rigorous scientific integrity from procurement to synthetic application.

Core Chemical Identifiers and Nomenclature Informatics

The compound is most frequently encountered in chemical databases under its IUPAC name, 4-(4-oxopiperidin-1-yl)benzoic acid , though it is widely cataloged by suppliers under various synonyms[2]. Discrepancies in nomenclature often arise from the prioritization of the principal functional group; while IUPAC rules dictate that the carboxylic acid takes precedence (resulting in the "benzoic acid" parent name), structural chemists often refer to it as a "piperidin-4-one" derivative to emphasize the heterocyclic core[3].

To ensure seamless integration into digital drug discovery workflows, virtual screening databases, and electronic lab notebooks (ELNs), the definitive identifiers are summarized below.

Table 1: Standardized Cheminformatics Identifiers
PropertyValueDatabase / Source
IUPAC Name 4-(4-oxopiperidin-1-yl)benzoic acidStandard Nomenclature
Common Synonyms 1-(4-Carboxyphenyl)piperidin-4-one; 4-(4-PIPERIDON-1-YL)BENZOIC ACIDSupplier Catalogs[4]
CAS Registry Number 197446-34-7Chemical Abstracts Service[5]
Molecular Formula C12H13NO3Computed[6]
Molecular Weight 219.24 g/mol Computed[7]
Canonical SMILES O=C(O)c1ccc(N2CCC(=O)CC2)cc1Cheminformatics[5]
MDL Number MFCD09758994Reaxys / PubChem[5]

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of 1-(4-Carboxyphenyl)piperidin-4-one is essential for optimizing reaction conditions and purification strategies.

  • Melting Point (209-211 °C): The relatively high melting point is driven by strong intermolecular hydrogen bonding between the carboxylic acid moieties, forming stable dimers in the solid state[4].

  • Predicted pKa (~5.08): The acidity of the benzoic acid proton is slightly modulated by the para-substituted piperidine ring[8]. The nitrogen lone pair can partially delocalize into the aromatic system (electron-donating via resonance), which slightly destabilizes the carboxylate anion compared to unsubstituted benzoic acid (pKa 4.2), resulting in a higher pKa.

  • Solubility Profile: Due to its zwitterionic potential and polar surface area, the compound exhibits poor solubility in non-polar solvents (e.g., hexane, DCM) but readily dissolves in polar aprotic solvents like DMF and DMSO, which are standard for its downstream coupling reactions.

Structural Validation: Self-Validating Analytical Protocol

Before deploying this building block in multi-step syntheses, its structural integrity must be validated. The following protocol utilizes orthogonal analytical techniques (LC-MS and 1H-NMR) designed as a self-validating system to confirm both identity and purity.

Protocol: LC-MS and NMR Characterization

Step 1: Sample Preparation Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the piperidine nitrogen during electrospray ionization (ESI), enhancing signal intensity while suppressing unwanted sodium adducts.

Step 2: LC-MS Analysis (Orthogonal Ionization) Run the sample using a standard C18 reverse-phase gradient (5% to 95% Acetonitrile over 5 minutes). Self-Validation Check: The system must detect a dominant peak in ESI+ mode at m/z 220 [M+H]+ and a corresponding peak in ESI- mode at m/z 218 [M-H]- . The presence of both ions confirms the bifunctional nature of the molecule (the basic nitrogen accepts a proton; the acidic carboxylate loses one).

Step 3: 1H-NMR Acquisition (DMSO-d6, 400 MHz) Causality: DMSO-d6 is explicitly chosen over CDCl3 due to the compound's polarity. Furthermore, protic solvents like CD3OD would cause rapid deuterium exchange with the carboxylic acid proton, rendering it invisible. Self-Validation Check:

  • Carboxylic Acid: Look for a broad singlet at ~12.5 ppm (1H). If absent, the compound may be a salt or esterified.

  • Aromatic Core: Confirm the para-substitution pattern via an AA'BB' spin system—typically two distinct doublets (or multiplets) integrating to 2H each, around 7.8 ppm and 7.0 ppm.

  • Piperidone Ring: Verify the presence of two distinct multiplets integrating to 4H each (around 3.6 ppm for the N-CH2 protons and 2.4 ppm for the CO-CH2 protons).

Synthetic Utility in Drug Discovery Workflows

1-(4-Carboxyphenyl)piperidin-4-one is highly prized in medicinal chemistry because its two reactive sites can be addressed chemoselectively[1]. The carboxylic acid is typically utilized for amide bond formation to attach linker domains (e.g., in targeted protein degradation), while the ketone serves as a handle for reductive amination to install target-binding pharmacophores.

Workflow Compound 1-(4-Carboxyphenyl) piperidin-4-one SiteA Carboxylic Acid Site (Amide Coupling) Compound->SiteA EDC/HOBt SiteB Ketone Site (Reductive Amination) Compound->SiteB NaBH(OAc)3 PROTAC PROTAC Linker Integration SiteA->PROTAC E3 Ligase Ligand Kinase Kinase Inhibitor Scaffold SiteB->Kinase Hinge Binder

Divergent synthetic workflows utilizing the dual reactive centers of the compound.

Protocol: Chemoselective Amide Coupling for PROTAC Linkers

To utilize the carboxylic acid without triggering side reactions at the ketone, a strictly controlled coupling protocol is required.

Step 1: Activation Dissolve 1-(4-Carboxyphenyl)piperidin-4-one (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the acid without attacking the electrophilic ketone site.

Step 2: In-Process Control (IPC) Quench a 1 µL aliquot of the reaction mixture in LC-MS grade methanol. Self-Validation Check: LC-MS must show the complete disappearance of the m/z 220 starting material and the appearance of the active ester intermediate mass. If m/z 220 persists, additional HATU is required before proceeding.

Step 3: Linker Conjugation Add the amine-bearing PROTAC linker (e.g., a PEG3-amine derivative) (1.1 eq) dropwise at 0 °C, then allow to warm to room temperature over 2 hours. Causality: Starting the addition at 0 °C suppresses the potential for the primary amine to undergo unwanted imine formation (Schiff base) with the piperidone ketone, ensuring absolute chemoselectivity for the activated ester.

Step 4: Final Validation Perform a final LC-MS analysis. The target mass of the amide product must dominate the chromatogram. The absence of a mass shift corresponding to -18 Da (loss of water) confirms that no unwanted imine condensation occurred at the ketone site.

References

  • Google Patents. WO2025103502A1 - Compounds and methods of treating cancers.

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to Bifunctional Piperidine Building Blocks in Medicinal Chemistry

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently observe drug discovery programs stalling due to the over-reliance on flat, 2D aromatic scaffolds. The transition toward sp³-ri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently observe drug discovery programs stalling due to the over-reliance on flat, 2D aromatic scaffolds. The transition toward sp³-rich, three-dimensional chemical space is no longer a luxury; it is a pharmacokinetic necessity. Among saturated N-heterocycles, the piperidine ring remains the most privileged scaffold, present in nearly 60% of small-molecule drugs containing an N-heterocycle.

However, simple piperidines are often insufficient for modern target vectorization. This whitepaper explores the strategic deployment, synthesis, and physicochemical profiling of bifunctional piperidines —highly substituted building blocks that offer orthogonal functionalization vectors, enabling precise 3D spatial arrangements for complex biological targets.

The Strategic Value of Bifunctional Piperidines

Bifunctional piperidines, such as 4-amino-piperidine-4-carboxylic acid derivatives, are foundational to 3D fragment-based drug discovery (FBDD)[1]. By featuring dual functional handles (e.g., an amine and a carboxylic acid) on a single sp³-hybridized ring, these scaffolds allow medicinal chemists to build complex molecules directionally.

The use of orthogonal protecting groups—typically a tert-butoxycarbonyl (Boc) group on one nitrogen and a carboxybenzyl (Cbz) group on another—enables sequential, regioselective deprotection. This is critical when synthesizing highly substituted analogs, such as direct renin inhibitors, where the spatial orientation of the P1-P3 pockets dictates binding affinity and selectivity[2].

LogicalRelationship Core Bifunctional Piperidine Core Fluorination Fluorination (CHF2O) Modulates Lipophilicity Core->Fluorination Stereocenters Chiral Centers Dictate 3D Shape Core->Stereocenters Orthogonal Orthogonal Protection (Boc/Cbz) Core->Orthogonal Target Target Binding Affinity & Metabolic Stability Fluorination->Target Increases Permeability Stereocenters->Target Enhances Selectivity Orthogonal->Target Enables Vectorization

Logical mapping of piperidine structural modifications to drug efficacy.

Modulating Physicochemical Properties via Substitution

A major challenge in utilizing basic amines like piperidine is their high pKa, which can lead to poor membrane permeability and hERG liability. To mitigate this, we strategically introduce electron-withdrawing groups.

Recent advancements have highlighted the utility of the difluoromethoxy (CHF₂O) group[3]. Unlike static halogens, the CHF₂O group exhibits dynamic lipophilicity—its conformation adapts to the local binding environment via bond rotation, acting as a lipophilic hydrogen bond donor/acceptor.

Table 1: Physicochemical Impact of Piperidine Functionalization
Scaffold ModificationModality / VectorLogP (calc)pKa (Basic N)3D Character (Fsp³)
Unsubstituted Piperidine Baseline0.8411.21.00
4-Fluoropiperidine Halogenation1.159.81.00
4-(Difluoromethoxy)piperidine Dynamic Lipophilicity1.629.21.00
4-Amino-1-Boc-piperidine-4-carboxylic acid Bifunctional / Orthogonal0.456.5 (acid)0.92

Data synthesized from standard cheminformatics predictive models demonstrating how functionalization suppresses basicity while maintaining high sp³ character.

Mechanistic Workflow: Microwave-Assisted Cyclocondensation

Traditional syntheses of substituted piperidines often require harsh organic solvents and prolonged heating, leading to over-alkylation and degradation. In my laboratory, we have transitioned to microwave-assisted cyclocondensation in aqueous media[4].

This method relies on the reaction between 1,5-dichloropentane and a primary amine. The high dielectric constant of water perfectly couples with microwave energy, providing rapid, uniform superheating. Potassium carbonate (K₂CO₃) is utilized as a mild base to neutralize the HCl byproduct, ensuring the amine remains deprotonated and nucleophilic for the tandem intramolecular cyclization.

SynthesisWorkflow Start 1,5-Dichloropentane + Primary Amine Mix Aqueous K2CO3 Microwave (150°C) Start->Mix Nucleophilic Attack Inter N-Substituted Intermediate Mix->Inter Intermediate Formation Cyclize Intramolecular Cyclization Inter->Cyclize Tandem Substitution Product Bifunctional Piperidine Cyclize->Product Ring Closure Validate TLC & NMR Validation Product->Validate Self-Validation

Workflow for microwave-assisted synthesis of bifunctional piperidines.

Self-Validating Experimental Protocol: Synthesis of N-Substituted Piperidines

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an intrinsic causality check to prevent the propagation of failed intermediates.

Step 1: Reaction Setup & Microwave Irradiation
  • Action: In a microwave-safe vessel equipped with a magnetic stir bar, combine 1.0 mmol of 1,5-dichloropentane, 1.0 mmol of the target primary amine, and 2.0 mmol of K₂CO₃. Add 2.0 mL of deionized water. Seal and irradiate at 150°C for 15 minutes.

  • Causality: Water is selected over DMF to align with green chemistry principles and to leverage its superior microwave absorption. The 2.0 equivalents of K₂CO₃ are mathematically required to scavenge the two equivalents of HCl generated during the double displacement, preventing the stalling of the reaction at the linear intermediate stage[4].

Step 2: In-Process Validation (TLC)
  • Action: Spot the crude aqueous mixture alongside the pure primary amine starting material on a silica gel TLC plate (Eluent: 9:1 DCM/MeOH). Stain the plate with ninhydrin and heat.

  • Validation: The primary amine will present as a distinct, brightly colored spot under ninhydrin. The complete disappearance of this spot validates that the initial nucleophilic attack has successfully consumed the starting material.

Step 3: Workup & Extraction
  • Action: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Diethyl ether is chosen for its low boiling point and its ability to selectively partition the less polar, newly cyclized piperidine away from the highly polar aqueous salts (KCl, unreacted K₂CO₃).

Step 4: Post-Process Validation (NMR & IR)
  • Action: Acquire ¹H NMR (CDCl₃) and FT-IR spectra of the crude isolate.

  • Validation: In the IR spectrum, the absence of a strong N-H stretching band (3300–3500 cm⁻¹) confirms the loss of the primary amine. In the ¹H NMR spectrum, the appearance of distinct axial and equatorial proton multiplets (typically between 1.5–2.8 ppm) confirms the cyclic rigidification of the piperidine ring. If the spectrum shows simple, freely rotating methylene triplets, the cyclization has failed, and the linear intermediate persists.

Future Outlook: From Piperidines to Bispidines

As medicinal chemistry pushes further into complex 3D architectures, the logical evolution of the piperidine building block is the bispidine (3,7-diazabicyclo[3.3.1]nonane) framework[5]. Composed of two condensed piperidine rings, bispidines offer an incredibly rigid, pre-organized cavity. This structural rigidity is currently being exploited not only for highly selective target binding in neurodegenerative diseases but also for the encapsulation of metal ions in radiopharmaceuticals. Mastering the orthogonal functionalization of simple bifunctional piperidines is the mandatory first step toward engineering these advanced bicyclic systems.

References

  • Title: Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers Source: White Rose Research Online URL: [Link]

  • Title: Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

The 4-Oxopiperidine Scaffold: A Privileged Motif in Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug development, enabling the identification of novel therapeutics for increasingly challenging biological targets.[1] Central to the success of any FBDD campaign is the thoughtful design and utilization of high-quality fragment libraries. This guide provides a deep dive into the strategic application of the 4-oxopiperidine scaffold, a privileged structural motif in medicinal chemistry. We will explore the inherent advantages of this scaffold, detailing its synthesis, its role in screening campaigns, and the subsequent optimization strategies that transform weakly-binding fragments into potent, drug-like candidates. This document serves as a technical resource, providing field-proven insights and detailed methodologies for research scientists and drug development professionals aiming to leverage the full potential of the 4-oxopiperidine core in their discovery programs.

Introduction: The Power of Fragments and the Rise of the 4-Oxopiperidine Scaffold

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with a molecular weight under 300 Da.[1] This approach provides a more comprehensive exploration of chemical space, as the simplicity of fragments allows for a greater diversity of interactions with a target protein.[1][2] While these initial "hits" exhibit low affinity, their binding efficiency is often high, providing a robust starting point for optimization.[3] The success of FBDD is evidenced by the growing number of FDA-approved drugs and clinical candidates that have originated from this methodology.[1]

Within the vast landscape of chemical scaffolds, the piperidine ring is a ubiquitous and highly valued motif in medicinal chemistry, present in a wide array of approved pharmaceuticals.[4][5] Its six-membered nitrogen-containing heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity.[6] The 4-oxopiperidine derivative, in particular, has emerged as a particularly advantageous scaffold for FBDD. The ketone functionality at the 4-position introduces a key hydrogen bond acceptor and a convenient synthetic handle for further elaboration, while the piperidine ring itself offers conformational flexibility and opportunities for立体- and regio-selective modifications.[7] This guide will elucidate the strategic considerations and practical applications of incorporating 4-oxopiperidine fragments into a drug discovery pipeline.

The Strategic Advantage of the 4-Oxopiperidine Scaffold

The utility of the 4-oxopiperidine scaffold in FBDD stems from a combination of its inherent structural and chemical properties:

  • Three-Dimensionality: In contrast to the flat, aromatic structures that often dominate fragment libraries, the saturated piperidine ring provides a distinct three-dimensional character.[7] This can lead to more specific and higher-quality interactions with the often-complex topographies of protein binding sites.

  • Synthetic Tractability: The ketone at the 4-position is a versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.[8] This allows for the rapid and efficient generation of diverse analog libraries for structure-activity relationship (SAR) studies.

  • Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, enhancing aqueous solubility, a critical property for fragment screening. The overall lipophilicity and polarity of the scaffold can be readily tuned through substitution at the nitrogen and other positions on the ring.[6]

  • Pharmacophoric Potential: The 4-oxopiperidine core can present key pharmacophoric features in a defined spatial orientation. The ketone acts as a hydrogen bond acceptor, while substituents on the nitrogen and the ring can be designed to make specific hydrophobic or hydrogen bonding interactions with the target protein.[9]

Building a High-Quality 4-Oxopiperidine Fragment Library

The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[10] The design and synthesis of a 4-oxopiperidine-based library should be guided by the principles of the "Rule of Three," which dictates that fragments should ideally have a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[11]

Synthetic Strategies for Library Generation

A common and efficient method for generating a diverse library of 4-oxopiperidine fragments is through a modular synthetic approach.[12] A representative synthetic scheme is outlined below:

Scheme 1: General Synthesis of N-Substituted 4-Oxopiperidine Fragments

Caption: General synthetic routes to 4-oxopiperidine fragment libraries.

This modular approach allows for the introduction of diversity at the nitrogen atom, which can significantly impact the binding affinity and selectivity of the fragments.

Quality Control and Characterization

All synthesized fragments must undergo rigorous quality control to ensure their suitability for screening. This includes:

  • Purity Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the identity and purity of each compound.

  • Solubility Assessment: Nephelometry or other methods to determine the aqueous solubility of each fragment at the screening concentration.

  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the chemical structure.

Biophysical Screening of 4-Oxopiperidine Fragments

Due to the low binding affinities of fragments, sensitive biophysical techniques are required for their detection.[13][14] The choice of screening method depends on the nature of the target protein and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and versatile technique for fragment screening.[15][16] Both ligand-observed and protein-observed methods can be employed.

  • Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening mixtures of fragments.[17] These methods detect the binding of fragments to a high-molecular-weight target protein.

  • Protein-Observed NMR: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the chemical shifts of the protein's backbone amides upon fragment binding.[15] This provides information on the binding site and can be used to determine the dissociation constant (Kd).

Table 1: Comparison of NMR Screening Techniques

TechniqueAdvantagesDisadvantages
STD NMR High throughput, suitable for mixtures, no need for protein assignment.[17]Provides no information on the binding site, can be prone to false positives.
WaterLOGSY High throughput, suitable for mixtures, good for detecting weak binders.[17]Can be sensitive to experimental conditions.
¹H-¹⁵N HSQC Provides information on the binding site, highly reliable, low rate of false positives.[15]Requires isotopically labeled protein, lower throughput, requires protein resonance assignments.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein.[2][11] This information is invaluable for the subsequent hit-to-lead optimization process.[18] Fragment screening by X-ray crystallography typically involves soaking crystals of the target protein in a solution containing the fragment or a cocktail of fragments.[19]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Candidate Library 4-Oxopiperidine Fragment Library Screening Biophysical Screening (NMR, X-ray, SPR) Library->Screening Hits Validated Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Growing Fragment Growing SAR->Growing Linking Fragment Linking SAR->Linking Merging Fragment Merging SAR->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead Optimization Lead Optimization Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical Fragment-Based Drug Discovery workflow.

Other Biophysical Techniques

Other techniques such as Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) can also be used for primary screening or for validating hits from other methods.[11][14]

From Hit to Lead: Optimizing 4-Oxopiperidine Fragments

Once a 4-oxopiperidine fragment has been identified and its binding mode confirmed, the next step is to optimize it into a more potent, lead-like compound.[20] This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.[21]

Fragment Growing

This strategy involves adding chemical functionality to the fragment hit to make additional interactions with the target protein.[21] The synthetic tractability of the 4-oxopiperidine scaffold is a major advantage here. For example, the ketone can be converted to an amine via reductive amination, and this new amine can be further functionalized.

Protocol: Reductive Amination for Fragment Growth

  • Reaction Setup: To a solution of the N-substituted 4-oxopiperidine fragment (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-piperidine derivative.

Fragment Linking

If two fragments are found to bind in adjacent pockets of the target protein, they can be linked together to create a single, higher-affinity ligand.[21] Structural information from X-ray crystallography or NMR is essential for this strategy.[22]

Fragment Merging

When two fragments bind in overlapping regions of the binding site, their key structural features can be merged into a single, novel scaffold.[21] This can lead to a significant increase in potency and can also be used to explore new chemical space.

Computational Approaches in Optimization

Computational chemistry plays a crucial role in guiding the hit-to-lead optimization process.[23] Molecular docking can be used to predict the binding modes of virtual analogs and prioritize them for synthesis.[24] Free energy perturbation (FEP) and other more rigorous methods can provide quantitative predictions of binding affinity.[25]

Case Study: 4-Oxopiperidine Scaffolds in Kinase Inhibitor Discovery

The 4-oxopiperidine scaffold has been successfully employed in the discovery of inhibitors for a variety of protein kinases. The piperidine ring can occupy the ribose pocket of the ATP binding site, while the ketone can form a key hydrogen bond with the hinge region. Substituents on the nitrogen can be directed towards the solvent-exposed region, providing a vector for improving selectivity and physicochemical properties.

Table 2: Example SAR for a Generic Kinase Inhibitor Series

CompoundR Group on NitrogenIC₅₀ (nM)Ligand Efficiency (LE)
Fragment Hit -H10,0000.35
Analog 1 -Methyl5,0000.33
Analog 2 -Ethyl2,0000.32
Analog 3 -Phenyl5000.30
Analog 4 4-Fluorophenyl1000.29

Note: Data is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The 4-oxopiperidine scaffold represents a highly valuable and versatile building block for fragment-based drug discovery. Its inherent three-dimensionality, synthetic accessibility, and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics against a wide range of biological targets. As our understanding of protein-ligand interactions continues to grow, and as new synthetic methodologies are developed, the strategic application of privileged scaffolds like 4-oxopiperidine will undoubtedly continue to play a pivotal role in the discovery of the next generation of medicines.

References

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XTALPi. [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]

  • Design and Synthesis of a 3-D Fragment Library. White Rose eTheses Online. [Link]

  • Using NMR Spectroscopy in the Fragment-Based Drug Discovery of Small-Molecule Anticancer Targeted Therapies. PubMed. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. ACS Publications. [Link]

  • NIH Public Access. Sandiego. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Hit-to-Lead & Lead Optimization. Schrödinger. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • Fragment informatics and computational fragment-based drug design: an overview and update. PubMed. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • Fragment Based Drug Discovery. CHI. [Link]

  • Synthesis of selected 3D fragments. ResearchGate. [Link]

  • Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening. Uppsala University. [Link]

  • Overview of fragment linking approach. a) Schematic and X‐ray crystal... ResearchGate. [Link]

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Young Research Group. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. SpringerLink. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

  • A Benchmark Study of Protein–Fragment Complex Structure Calculations with NMR2. PMC. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • fragment-based sequential translation for molecular optimization. arXiv. [Link]

  • Fragment-based drug discovery: A graphical review. PMC - NIH. [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. PMC. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry. [Link]

Sources

Exploratory

Engineering N-Aryl Piperidine Scaffolds in Modern Drug Synthesis: A Technical Guide to Methodologies, Mechanisms, and Applications

Executive Summary The piperidine ring is the most frequently encountered saturated nitrogen heterocycle in US FDA-approved small-molecule drugs, present in approximately 60% of all N-heterocycle-containing pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently encountered saturated nitrogen heterocycle in US FDA-approved small-molecule drugs, present in approximately 60% of all N-heterocycle-containing pharmaceuticals[1]. Within this class, N-aryl piperidines represent a highly privileged structural motif. By directly coupling the piperidine nitrogen to an aromatic system, medicinal chemists can precisely modulate the basicity (pKa) of the amine, enhance metabolic stability against oxidative dealkylation, and enforce specific spatial geometries for structure-activity relationship (SAR) vectorization[1][2].

This technical guide provides an in-depth analysis of the synthetic methodologies used to construct N-aryl piperidines, the mechanistic causality behind these protocols, and their advanced applications in late-stage functionalization.

Strategic Decision Matrix for N-Arylation

The synthesis of N-aryl piperidines historically relied on nucleophilic aromatic substitution (SNAr). However, SNAr is strictly limited to highly electron-deficient aryl halides. Modern drug synthesis demands orthogonal approaches to couple electron-rich, sterically hindered, or heteroaromatic systems[1][3].

The decision matrix below outlines the logical workflow for selecting the appropriate N-arylation methodology based on substrate electronics.

DecisionMatrix Start Target: N-Aryl Piperidine CheckAryl Aryl Halide Electronics? Start->CheckAryl ElecDef Electron-Deficient (e.g., Aryl Fluorides) CheckAryl->ElecDef Yes ElecRich Neutral / Electron-Rich CheckAryl->ElecRich No SNAr SNAr Reaction (Base, Heat) ElecDef->SNAr BHA Buchwald-Hartwig Cross-Coupling ElecRich->BHA FailBHA Catalyst Poisoning / Steric Failure BHA->FailBHA If fails Pyridine Precursor: Pyridinium Salt FailBHA->Pyridine RedTrans Rh-Catalyzed Reductive Transamination Pyridine->RedTrans

Caption: Decision matrix for selecting N-arylation methodologies based on substrate electronics.

Quantitative Comparison of Methodologies

To facilitate methodology selection, the following table summarizes the quantitative parameters and operational constraints of the primary synthetic routes[1][4].

MethodologyOptimal Substrate ScopeTypical YieldsKey Catalysts / ReagentsPrimary Limitation
SNAr Electron-deficient aryl halides (e.g., fluorides, nitro-arenes)70–95%K₂CO₃, DMF, 80–120 °CCompletely ineffective with electron-rich or neutral arenes.
Buchwald-Hartwig Neutral to moderately electron-rich aryl bromides/iodides60–90%Pd₂(dba)₃, RuPhos, NaOtBuSusceptible to catalyst poisoning by heteroatoms; requires strict anhydrous conditions.
Reductive Transamination Pyridinium salts + diverse (hetero)aryl amines50–84%[Cp*RhCl₂]₂, HCOOH, NEt₃Requires pre-synthesis of the pyridinium salt precursor.

Core Synthetic Methodologies & Mechanistic Causality

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is the industry standard for constructing C(sp²)–N bonds. However, coupling secondary cyclic amines like piperidine requires precise ligand architecture to prevent off-target reactions[4].

Mechanistic Causality: When piperidine undergoes oxidative addition with the Pd(II) complex, the resulting intermediate is highly prone to β-hydride elimination , which yields an unwanted imine byproduct instead of the target N-aryl piperidine. To suppress this, bulky dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) are employed. The extreme steric bulk of these ligands forces the Pd center into a geometry that accelerates reductive elimination (product formation) at a rate exponentially faster than β-hydride elimination.

Self-Validating Protocol: Synthesis of N-(4-chlorophenyl)piperidin-4-amine

This protocol utilizes a self-validating acid-base extraction to ensure high purity without chromatography[4].

  • System Preparation: In an anaerobic glovebox, charge a Schlenk flask with 4-aminopiperidine (1.0 equiv), 1-chloro-4-iodobenzene (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

    • Causality: Strict exclusion of oxygen is mandatory. O₂ irreversibly oxidizes the electron-rich RuPhos ligand to RuPhos oxide, instantly terminating the catalytic cycle[5].

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv) and anhydrous toluene.

    • Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the coordinated amine to facilitate reductive elimination. (Note: If base-sensitive esters are present on the substrate, substitute with Cs₂CO₃ to prevent saponification).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90 °C for 12 hours. Monitor via LC-MS until the aryl iodide is consumed.

  • Workup & Isolation: Cool to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove insoluble palladium black[5].

  • Acid-Base Purification: Extract the organic layer with 1M HCl. The basic N-aryl piperidine protonates and migrates to the aqueous layer, leaving neutral organic impurities behind. Neutralize the aqueous layer with NaOH to pH 10, and back-extract with dichloromethane to yield the pure free-base product[4].

Rhodium-Catalyzed Reductive Transamination

When Buchwald-Hartwig coupling fails—often due to highly electron-rich aryl chlorides or densely functionalized heteroaromatics—a novel dearomatization strategy is utilized. This method converts readily available pyridinium salts directly into chiral N-aryl piperidines[1][3].

ReductiveTransamination N1 Pyridinium Salt N2 Dihydropyridine Intermediate N1->N2 [Cp*RhCl2]2 HCOOH N3 Dicarbonyl Intermediate N2->N3 H2O Hydrolysis N4 N-Aryl Piperidine N3->N4 Ar-NH2 Reductive Amination

Caption: Mechanistic cascade of Rh-catalyzed reductive transamination from pyridinium salts.

Self-Validating Protocol: Rh-Catalyzed Synthesis of N-(p-methoxyphenyl)piperidine
  • Reagent Assembly: To a reaction vial, add the N-alkyl pyridinium salt (0.5 mmol), p-anisidine (5.0 equiv), and [Cp*RhCl₂]₂ catalyst (1 mol %)[1].

  • Buffer System Generation: Add Triethylamine (NEt₃) (5.0 equiv) followed by Formic Acid (HCOOH) (24 equiv) in a MeOH/H₂O (15:1) solvent mixture[1].

    • Causality: Formic acid acts as a bifunctional reagent. It serves as the hydride source for the Rh-catalyzed transfer hydrogenation, reducing the pyridinium to a dihydropyridine. Simultaneously, the HCOOH/NEt₃ buffer maintains a mildly acidic pH. This acidity is required to hydrolyze the dihydropyridine into a ring-opened dicarbonyl, while the NEt₃ ensures the exogenous p-anisidine remains unprotonated and sufficiently nucleophilic to trigger the final cyclization[3].

  • Reaction: Stir at 40 °C for 16 hours open to the air.

    • Causality: Unlike Pd-cross coupling, this Rh-catalyzed transfer hydrogenation is highly robust to ambient oxygen and moisture, making it operationally simpler for complex fragment linking[1].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via standard silica gel chromatography.

Advanced Applications: Late-Stage Functionalization (LSF)

In modern drug discovery, the ability to attach bioconjugation handles (such as fluorophores or cytotoxic payloads for Antibody-Drug Conjugates) directly to FDA-approved drugs without de novo synthesis is highly desirable[6].

Recent breakthroughs in photocatalysis have enabled the chemo- and site-selective C(sp³)–H functionalization of N-alkylamine-containing drugs (e.g., the anti-cancer agent Irinotecan) while preserving sensitive N-aryl piperidine moieties[6][7].

Mechanistic Causality in Chemical Tagging: A flavin (FAD) analogue catalyst is excited by blue LED irradiation (465 nm). This photocatalyst selectively abstracts a hydrogen atom from the α-amino C(sp³)–H bond of an N-alkyl piperidine, generating an enamine intermediate. Crucially, the catalyst is tuned to ignore N-aryl piperidine rings, as their lone pair is delocalized into the aromatic system, raising the oxidation potential beyond the catalyst's reach[6].

Once the enamine is formed, a 6-methyl-3-aryl tetrazine (carrying the desired bioconjugation tag) is introduced. The system undergoes an inverse electron-demand Diels-Alder[4+2] cycloaddition, successfully "arming" the drug with a new functional handle in a single, mild, aerobic step[7].

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - National Center for Biotechnology Inform
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Public
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery - White Rose University Consortium -
  • Technical Support Center: Isolation of N-(4-chlorophenyl)piperidin-4-amine - Benchchem -
  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Applic
  • Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)
  • Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)
  • Small molecule HIV entry inhibitors: Part II. Attachment and fusion inhibitors: 2004 – 2010 - Taylor & Francis Online -

Sources

Foundational

Engineering Rigid PROTACs: A Technical Guide to 4-(4-Oxopiperidin-1-yl)benzoic Acid as a Linker Precursor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary: The Shift Toward Conformational Restriction Proteolysis-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary: The Shift Toward Conformational Restriction

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[1]. Historically, early-stage PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the E3 ligase ligand and the protein of interest (POI) ligand. While synthetically tractable, these flexible linkers often result in molecules that violate Lipinski’s "Rule of Five," leading to poor oral bioavailability, high entropic penalties upon binding, and susceptibility to oxidative metabolism[2].

To overcome these pharmacokinetic (PK) and pharmacodynamic (PD) liabilities, the field is rapidly transitioning toward rigid linkers [3]. Incorporating saturated heterocycles and aromatic systems—such as piperidines, piperazines, and benzoic acids—restricts the conformational space of the PROTAC. This pre-organizes the molecule, significantly lowering the entropic barrier to ternary complex formation and improving target selectivity.

This guide provides an in-depth technical analysis of 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 197446-34-7) [4], a highly versatile, commercially available bifunctional precursor that serves as a premier building block for synthesizing rigidified PROTACs.

Structural Rationale & Physicochemical Profiling

The Anatomy of 4-(4-Oxopiperidin-1-yl)benzoic acid

The molecule consists of a benzoic acid core with a 4-oxopiperidine ring attached via the nitrogen atom at the para position. This architecture provides two orthogonal synthetic handles:

  • A Ketone Handle (C=O): Primed for reductive amination.

  • A Carboxylic Acid Handle (-COOH): Primed for amide coupling.

Causality in Design: Why this specific scaffold?

From a medicinal chemistry perspective, the direct attachment of the piperidine nitrogen to the phenyl ring creates an aniline-like system. The lone pair on the nitrogen delocalizes into the aromatic ring, drawn by the electron-withdrawing para-carboxylic acid.

  • Reduced Basicity: This delocalization significantly reduces the basicity (pKa) of the piperidine nitrogen compared to aliphatic piperidines. Lowering the basicity of the linker is a proven strategy to enhance membrane permeability and mitigate hERG channel liabilities.

  • Pre-organized Exit Vectors: The rigid para-substitution enforces a linear, extended exit vector, which is ideal for bridging the gap between the E3 ligase and the POI without collapsing into unproductive intramolecular conformations. Advanced, orally bioavailable PROTACs, such as the androgen receptor degrader ARD-2128, utilize highly analogous piperazine-benzoic acid scaffolds to achieve potent in vivo efficacy[5].

Quantitative Comparison of PROTAC Linker Classes
Linker ClassStructural MotifConformational FlexibilityAqueous SolubilityMetabolic StabilityEntropic Binding Penalty
Flexible (PEG) -(CH2-CH2-O)n-HighExcellentModerate (Oxidation prone)High
Flexible (Alkyl) -(CH2)n-HighPoor (Highly Lipophilic)HighHigh
Rigid (Cyclic/Aryl) Piperidine-Benzoic AcidLow (Pre-organized)Moderate to GoodHigh (Cleavage resistant)Low

Mechanistic Visualization: The Role of Rigidity

The primary function of a rigid linker is to stabilize the productive conformation of the ternary complex, preventing the PROTAC from adopting folded conformations that block binding interfaces.

G POI Protein of Interest TC Pre-organized Ternary Complex POI->TC Warhead Binding E3 E3 Ubiquitin Ligase E3->TC E3 Ligand Binding PROTAC Rigid PROTAC (Piperidine-Benzoic Acid) PROTAC->TC Restricts Exit Vectors UB Polyubiquitination TC->UB Proximity-Induced Degradation Proteasomal Degradation UB->Degradation UPS Pathway

Fig 1. Proximity-induced degradation pathway driven by a conformationally restricted PROTAC.

Synthetic Strategy & Self-Validating Protocols

The orthogonal nature of the ketone and carboxylic acid handles allows for a highly convergent synthetic route. Strategic Causality: We recommend performing the reductive amination on the ketone first, followed by the amide coupling. The carboxylic acid is generally unreactive under mild reductive amination conditions, whereas performing the amide coupling first could expose the resulting amide to unnecessary Lewis acidic conditions during subsequent reductive amination.

Synth Start 4-(4-Oxopiperidin-1-yl)benzoic acid (Ketone & Acid Handles) Step1 Step 1: Reductive Amination Ligand 1-NH2, NaBH(OAc)3, DCE Start->Step1 Intermediate Intermediate (Ligand 1 attached via Piperidine) Step1->Intermediate LC-MS: Monitor Ketone Consumption Step2 Step 2: Amide Coupling Ligand 2-NH2, HATU, DIPEA, DMF Intermediate->Step2 Product Final Rigid PROTAC (Conformationally Restricted) Step2->Product HPLC: Remove HOAt/Urea Byproducts

Fig 2. Orthogonal synthetic workflow for PROTAC assembly using 4-(4-Oxopiperidin-1-yl)benzoic acid.

Protocol A: Mild Reductive Amination (Attaching Ligand 1)

Objective: Couple the primary or secondary amine of Ligand 1 (e.g., a VHL ligand derivative) to the ketone handle of the linker.

Reagents:

  • 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equiv)

  • Ligand 1-NH₂ (1.05 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the linker and Ligand 1-NH₂ in anhydrous DCE (0.1 M). Add catalytic acetic acid. Stir at room temperature for 2 hours.

    • Causality: DCE is preferred over DCM due to its higher boiling point, allowing for gentle heating (40°C) if the amine is sterically hindered. Acetic acid catalyzes the formation of the highly electrophilic iminium ion.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir for 12–16 hours under nitrogen.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ or NaBH₃CN because it is exceptionally mild. It selectively reduces the transient iminium ion without reducing the starting ketone to an alcohol, and it avoids the generation of highly toxic cyanide gas during acidic workups.

  • Self-Validation (IPC): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting linker is fully consumed and the [M+H]⁺ of the intermediate is dominant.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted hydride, ensuring the newly formed amine is deprotonated (free-base) and partitions cleanly into the organic layer.

  • Concentration: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. Use the crude intermediate directly in Protocol B.

Protocol B: High-Efficiency Amide Coupling (Attaching Ligand 2)

Objective: Couple the carboxylic acid handle of the intermediate to the amine of Ligand 2 (e.g., a CRBN or POI ligand).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Ligand 2-NH₂ (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine, DIPEA (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate in anhydrous DMF (0.1 M). Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature.

    • Causality: As noted in the structural rationale, the electron-donating para-piperidine nitrogen renders the benzoic acid carbonyl less electrophilic than a standard aliphatic acid. Standard coupling agents (like EDC/NHS) often fail or proceed sluggishly here. HATU is required to rapidly form the highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.

  • Coupling: Add Ligand 2-NH₂ to the activated mixture. Stir for 4–6 hours at room temperature.

  • Self-Validation (IPC): Monitor via LC-MS. You should observe the transient formation of the HOAt-active ester mass before it converts entirely to the final PROTAC mass. If the reaction stalls, adding an additional 0.5 equiv of HATU and DIPEA can drive it to completion.

  • Purification: Dilute the crude mixture with DMSO and filter through a 0.45 µm syringe filter. Purify directly via Reverse-Phase Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

    • Causality: Direct HPLC purification is superior to aqueous workup here, as PROTACs are notoriously prone to emulsion formation during liquid-liquid extraction due to their high molecular weight and amphiphilic nature. HPLC efficiently removes the tetramethylurea byproduct generated by HATU.

Conclusion

The transition from flexible to rigid PROTAC linkers represents a critical maturation in targeted protein degradation pharmacology. By utilizing 4-(4-Oxopiperidin-1-yl)benzoic acid, researchers can leverage an easily functionalized, orthogonally protected scaffold to impart vital conformational rigidity. This rigidity not only optimizes the thermodynamics of ternary complex formation but also significantly enhances the drug-like properties (DMPK) necessary for clinical translation[2],[3].

References

  • National Institutes of Health (PMC): Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link][3]

  • Google Patents: WO2025103502A1 - Compounds and methods of treating cancers (Citing M. Békés et al., PROTAC targeted protein degraders: the past is prologue, Nature Reviews 2022). Available at: [1]

Sources

Exploratory

A Technical Guide to the Characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid: Solubility and Stability Profiling

Introduction In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These properties, principally aqueous solubility and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These properties, principally aqueous solubility and chemical stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide provides an in-depth technical framework for the comprehensive characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid, a molecule of interest featuring a weakly acidic benzoic acid moiety and a piperidinone core.

The audience for this document—researchers, medicinal chemists, and drug development professionals—understands that early, robust characterization can preempt costly late-stage failures. Poor solubility can lead to inadequate bioavailability, while instability can compromise potency, safety, and shelf-life.[1] This guide, therefore, eschews a simple recitation of data. Instead, it details the strategic rationale and methodologies required to generate a definitive solubility and stability profile for this specific active pharmaceutical ingredient (API). We will explore the causality behind experimental choices, from the selection of pH conditions to the design of a stability-indicating analytical method, ensuring that every protocol is a self-validating system grounded in regulatory expectations and scientific first principles.

Section 1: Foundational Physicochemical Assessment

Prior to initiating solubility and stability studies, it is critical to confirm the identity, purity, and fundamental properties of the 4-(4-Oxopiperidin-1-yl)benzoic acid test article. Purity, typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and a universal detector like a Charged Aerosol Detector (CAD), should exceed 98% to ensure that results are not confounded by impurities.

Key parameters that directly influence the subsequent experimental design are the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP).

  • pKa Determination: The benzoic acid group imparts acidic properties. An experimentally determined pKa is essential for predicting the pH range over which solubility will dramatically change. The Henderson-Hasselbalch equation dictates that the compound will be predominantly in its more soluble, ionized (carboxylate) form at pH values above its pKa.

  • LogP/D Determination: The LogP value provides a measure of the molecule's lipophilicity, which is inversely correlated with aqueous solubility.[2] The distribution coefficient (LogD) is more relevant as it accounts for pH-dependent ionization, providing a more accurate prediction of partitioning behavior in physiological systems.

These initial data points are not mere formalities; they are predictive tools that guide the efficient design of the comprehensive studies that follow.

Section 2: Aqueous Solubility Profile

Solubility is not a single value but a context-dependent property.[3] For pharmaceutical development, we must distinguish between kinetic and thermodynamic solubility. While early discovery often relies on high-throughput kinetic assays for rank-ordering, preclinical and development stages demand the precision of thermodynamic equilibrium solubility determination.[4]

Experimental Rationale: The Shake-Flask Method

The "shake-flask" method remains the gold-standard for determining thermodynamic solubility because it measures the true equilibrium concentration of a compound in a specific medium.[3] This is achieved by allowing an excess of the solid API to equilibrate with the solvent over a sufficient period, ensuring the solution is saturated and in equilibrium with the most stable crystalline form.

Protocol: Thermodynamic Solubility Determination (Shake-Flask)
  • Preparation: Add an excess of solid 4-(4-Oxopiperidin-1-yl)benzoic acid (e.g., 2-5 mg) to a series of clear glass vials. The excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. For a comprehensive profile, a range of pH values should be investigated, including buffers simulating physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method. The concentration is determined against a standard calibration curve of the API.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by a technique like X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment.

Workflow for pH-Dependent Solubility Profiling

The following diagram outlines the logical flow for establishing a pH-solubility profile, a critical dataset for predicting absorption in the gastrointestinal tract.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep1 Weigh Excess API into Vials prep2 Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) exp1 Add Buffers to Vials prep2->exp1 exp2 Agitate at Constant Temp (e.g., 37°C for 48h) exp1->exp2 exp3 Centrifuge / Filter Supernatant exp2->exp3 an1 Quantify Concentration via HPLC-UV exp3->an1 an2 Analyze Remaining Solid via XRPD exp3->an2 out1 Generate pH vs. Solubility Plot an1->out1

Caption: Workflow for pH-dependent thermodynamic solubility determination.

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format.

pH of BufferTemperature (°C)Solubility (µg/mL)Standard Deviation (µg/mL)Solid Form Post-Equilibration
1.237ResultResulte.g., Form I
4.537ResultResulte.g., Form I
6.837ResultResulte.g., Form I
7.437ResultResulte.g., Form I

Section 3: Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[5][6] Its purpose is threefold: to identify likely degradation products, to establish the intrinsic stability of the molecule and its degradation pathways, and to develop and validate a stability-indicating analytical method.[7] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely.[8]

Prerequisite: Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure, typically HPLC, that can accurately quantify the decrease in the amount of the API over time and separate it from all its degradation products, excipients, and other potential impurities.

Typical Starting HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, at an appropriate wavelength (e.g., 230 nm or λmax).

  • Column Temperature: 30°C

This method must be validated by demonstrating specificity, where stressed samples are analyzed to ensure peak purity of the parent compound and resolution from all degradants.

Forced Degradation Protocols

A single batch of 4-(4-Oxopiperidin-1-yl)benzoic acid is subjected to the following conditions as per ICH Q1A(R2) guidelines.[6][9]

  • Acid Hydrolysis:

    • Condition: Dissolve API in 0.1 M HCl.

    • Temperature: Heat at 60°C for a defined period (e.g., 24 hours).

    • Rationale: To assess susceptibility to degradation in an acidic environment, simulating gastric conditions. The amide bond in the piperidinone ring could be a potential liability.

  • Base Hydrolysis:

    • Condition: Dissolve API in 0.1 M NaOH.

    • Temperature: Heat at 60°C for a defined period (e.g., 8 hours).

    • Rationale: To assess susceptibility to degradation in a basic environment. Ester and amide hydrolysis are often accelerated under basic conditions.

  • Oxidative Degradation:

    • Condition: Dissolve API in a solution of 3% hydrogen peroxide (H₂O₂).

    • Temperature: Room temperature for a defined period (e.g., 24 hours).

    • Rationale: To evaluate the molecule's sensitivity to oxidation, which can occur during manufacturing and storage.

  • Thermal Degradation:

    • Condition: Expose the solid API to dry heat.

    • Temperature: 80°C for a defined period (e.g., 7 days).

    • Rationale: To assess the intrinsic thermal stability of the solid-state material.

  • Photostability:

    • Condition: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Rationale: To determine if the compound is light-sensitive, which informs packaging requirements.[1][10]

Workflow for Forced Degradation Study

The following diagram illustrates the comprehensive workflow for conducting a forced degradation study.

G cluster_start Setup cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation cluster_outcome Outcome start_api Single Batch of API start_hplc Develop Stability-Indicating HPLC Method start_api->start_hplc acid Acid Hydrolysis (HCl, Heat) start_hplc->acid base Base Hydrolysis (NaOH, Heat) start_hplc->base oxid Oxidation (H2O2, RT) start_hplc->oxid therm Thermal (Solid, Heat) start_hplc->therm photo Photolytic (Light/UV Exposure) start_hplc->photo analyze Analyze All Samples via Validated HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze purity Assess Peak Purity (PDA Detector) analyze->purity mass_bal Calculate Mass Balance purity->mass_bal pathway Identify Degradation Pathways mass_bal->pathway method_val Confirm Method is Stability-Indicating mass_bal->method_val storage Inform Formulation & Storage Strategy pathway->storage method_val->storage

Caption: A comprehensive workflow for forced degradation studies.

Data Presentation and Interpretation

A summary table is the most effective way to present the results of the forced degradation study.

Stress ConditionDuration/Temp% Assay of Parent% DegradationNumber of Degradants >0.1%Mass Balance (%)
Control (Unstressed)T=0100.00.00100.0
0.1 M HCl24h / 60°CResultResultResultResult
0.1 M NaOH8h / 60°CResultResultResultResult
3% H₂O₂24h / RTResultResultResultResult
Thermal (Solid)7 days / 80°CResultResultResultResult
Photolytic (Solid)ICH Q1BResultResultResultResult

Mass Balance: This is a critical calculation, representing the sum of the assay of the parent API and the levels of all known and unknown degradation products. A mass balance between 98-102% provides confidence that the analytical method is capable of detecting all degradants formed.

Section 4: Formal Long-Term Stability Studies

The insights gained from forced degradation inform the design of formal stability studies. These studies are conducted on at least three primary batches of the API to provide data for regulatory submissions and to establish a re-test period.[10] The API is stored under controlled long-term and accelerated conditions as defined by ICH guidelines.[11][12]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed using the validated stability-indicating method.[9][12]

Conclusion

The systematic characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid's solubility and stability is a non-negotiable phase of its development. By employing robust, scientifically-grounded methodologies such as the shake-flask method for thermodynamic solubility and a comprehensive forced degradation study guided by ICH principles, we can build a foundational dataset. This data is not merely descriptive; it is predictive. It enables rational formulation design, informs packaging and storage decisions, ensures patient safety by identifying potential degradants, and provides the validated analytical tools necessary for quality control throughout the product's lifecycle. This in-depth approach transforms a molecule from a chemical entity into a viable drug candidate.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PMC.
  • PharmTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ICH. (n.d.). Annex 10.

Sources

Foundational

Comparison of 4-oxopiperidine vs. 4-hydroxypiperidine benzoic acid derivatives

An In-depth Technical Guide to 4-Oxopiperidine vs. 4-Hydroxypiperidine Benzoic Acid Derivatives in Drug Discovery Authored by a Senior Application Scientist Introduction: The Strategic Importance of the Piperidine Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Oxopiperidine vs. 4-Hydroxypiperidine Benzoic Acid Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules and approved drugs. Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, its basic nitrogen atom which is often protonated at physiological pH, and its synthetic tractability. Among the myriad of substituted piperidines, those bearing a benzoic acid moiety are of particular interest due to their potential to engage in a variety of receptor interactions, including hydrogen bonding, salt bridges, and aromatic interactions.

This technical guide focuses on a critical design choice faced by medicinal chemists: the selection between a 4-oxopiperidine and a 4-hydroxypiperidine core when appended to a benzoic acid. This seemingly subtle modification—the difference of a carbonyl versus a hydroxyl group at the 4-position—can profoundly influence a molecule's physicochemical properties, conformational preferences, and ultimately, its pharmacological activity. We will delve into a comparative analysis of these two scaffolds, providing insights into their synthesis, reactivity, and impact on structure-activity relationships (SAR), equipping researchers with the knowledge to make more informed decisions in their drug design endeavors.

I. Comparative Physicochemical Properties: Setting the Stage for Biological Activity

The choice between a 4-oxo and a 4-hydroxy substituent on the piperidine ring directly impacts several key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-Oxopiperidine Derivative4-Hydroxypiperidine DerivativeRationale and Implication
Polar Surface Area (PSA) HigherLowerThe carbonyl group of the 4-oxopiperidine is a strong hydrogen bond acceptor, contributing significantly to the PSA. This can influence membrane permeability and interactions with biological targets.
Hydrogen Bonding 1 Acceptor (C=O)1 Donor (O-H), 1 Acceptor (O-H)The 4-hydroxypiperidine can act as both a hydrogen bond donor and acceptor, offering more versatile interactions with protein active sites. The 4-oxopiperidine is limited to being a hydrogen bond acceptor.
pKa of Piperidine Nitrogen LowerHigherThe electron-withdrawing nature of the 4-carbonyl group reduces the basicity of the piperidine nitrogen, lowering its pKa. This affects the ionization state at physiological pH and can impact interactions with acidic residues in a target protein.
Lipophilicity (LogP) Generally HigherGenerally LowerThe hydroxyl group in the 4-hydroxypiperidine derivative increases its polarity, typically leading to a lower LogP value compared to its 4-oxo counterpart. This has implications for solubility and off-target effects.
Conformational Rigidity More RigidMore FlexibleThe sp2 hybridized carbon of the carbonyl group in the 4-oxopiperidine flattens the ring, leading to a more rigid conformation. The sp3 hybridized carbon of the hydroxyl group allows for greater conformational flexibility (axial vs. equatorial).

II. Synthesis and Reactivity: A Tale of Two Functionalities

The synthetic routes to 4-oxopiperidine and 4-hydroxypiperidine benzoic acid derivatives are well-established, yet their distinct functionalities offer different opportunities for chemical diversification.

A. Synthetic Pathways

A common strategy involves the use of commercially available piperidine building blocks that are then coupled to a benzoic acid precursor.

G A 4-Piperidone Monohydrate Hydrochloride B N-Boc-4-piperidone A->B Boc Protection E Coupling with Benzoic Acid Derivative (e.g., amide or ester formation) B->E I Reduction (e.g., NaBH4) B->I Reduction before coupling C 4-Hydroxypiperidine D N-Boc-4-hydroxypiperidine C->D Boc Protection D->E F Deprotection (if necessary) E->F G Final 4-Oxopiperidine Benzoic Acid Derivative F->G H Final 4-Hydroxypiperidine Benzoic Acid Derivative F->H G->I Reduction after coupling I->D Reduction before coupling I->H

Caption: General synthetic routes to 4-oxopiperidine and 4-hydroxypiperidine benzoic acid derivatives.

B. Comparative Reactivity

The reactivity of the 4-position is the key differentiator between these two scaffolds.

  • 4-Oxopiperidine: The ketone functionality is a versatile handle for a variety of chemical transformations:

    • Reductive Amination: Introduction of new amine-containing substituents.

    • Wittig Reaction: Formation of a carbon-carbon double bond.

    • Grignard/Organolithium Addition: Creation of tertiary alcohols and new stereocenters.

    • Ketalization/Acetalization: Protection of the ketone or modulation of physicochemical properties.

  • 4-Hydroxypiperidine: The hydroxyl group offers its own set of synthetic possibilities:

    • Esterification/Etherification: Introduction of a wide range of substituents to probe for additional binding interactions.

    • Oxidation: Conversion back to the 4-oxopiperidine.

    • Mitsunobu Reaction: Inversion of stereochemistry or introduction of other functional groups.

Experimental Protocol: Reduction of a 4-Oxopiperidine to a 4-Hydroxypiperidine

This is a fundamental transformation in the comparative study of these two scaffolds.

  • Dissolution: Dissolve the 4-oxopiperidine benzoic acid derivative (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-hydroxypiperidine product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.

III. Conformational Analysis: The Shape of Efficacy

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The 4-substituent on the piperidine ring plays a crucial role in dictating its conformational preferences.

G cluster_0 4-Oxopiperidine cluster_1 4-Hydroxypiperidine 4-Oxo 4-Oxo Flattened Chair Flattened Chair 4-Hydroxy 4-Hydroxy Axial Axial Equatorial Equatorial OH Axial->Equatorial Ring Flip

Caption: Conformational preferences of 4-oxopiperidine vs. 4-hydroxypiperidine.

  • 4-Oxopiperidine: The sp2 hybridization of the carbonyl carbon at C4 flattens the piperidine ring, leading to a more planar and rigid "flattened chair" conformation. This rigidity can be advantageous in pre-organizing the molecule for binding to a specific receptor conformation, but it can also be a liability if the target requires a different geometry.

  • 4-Hydroxypiperidine: The hydroxyl group can exist in either an axial or equatorial position, which are in equilibrium through a ring flip. The preferred conformation depends on the steric and electronic environment. This flexibility allows the molecule to adapt its shape to fit the binding pocket of a target protein. The ability of the hydroxyl group to act as a hydrogen bond donor is also stereodependent, with the axial and equatorial positions presenting the donor vector in different orientations.

IV. Pharmacological Significance and Structure-Activity Relationships (SAR)

The choice between a 4-oxo and a 4-hydroxy group can have a dramatic impact on a compound's biological activity.

A. Case Study: Opioid Receptor Antagonists

In the development of peripherally acting mu-opioid receptor antagonists for the treatment of opioid-induced constipation, the 4-position of the piperidine ring is a key interaction point.

  • A 4-hydroxypiperidine derivative can form a crucial hydrogen bond with a specific residue (e.g., a histidine or aspartate) in the receptor active site. The stereochemistry of the hydroxyl group (R vs. S) is often critical, with one enantiomer showing significantly higher potency than the other.

  • Replacing the hydroxyl with a 4-oxo group removes this hydrogen bond donor capability, often leading to a significant decrease or complete loss of activity. However, in some cases, the carbonyl oxygen can still act as a hydrogen bond acceptor, and the more rigid conformation may be beneficial for binding to a different sub-pocket or a different receptor subtype.

B. General SAR Considerations
Feature4-Oxopiperidine Derivative4-Hydroxypiperidine Derivative
Receptor Interactions Primarily a hydrogen bond acceptor. Can participate in dipole-dipole interactions.Can act as both a hydrogen bond donor and acceptor. The stereochemistry of the hydroxyl group is critical.
Metabolic Stability The ketone can be a site of metabolic reduction to the corresponding alcohol.The hydroxyl group can be a site for glucuronidation or other Phase II metabolic transformations.
Selectivity The rigid conformation may lead to higher selectivity for a particular target.The conformational flexibility may allow for binding to multiple targets, potentially leading to off-target effects.

V. Analytical Characterization

Distinguishing between 4-oxopiperidine and 4-hydroxypiperidine derivatives is straightforward using standard analytical techniques.

Technique4-Oxopiperidine Derivative4-Hydroxypiperidine Derivative
Infrared (IR) Spectroscopy Strong C=O stretch around 1715 cm⁻¹.Broad O-H stretch around 3300 cm⁻¹. Absence of a strong C=O stretch in the 1700 cm⁻¹ region.
¹³C NMR Spectroscopy A characteristic signal for the carbonyl carbon in the range of 200-210 ppm.A signal for the carbon bearing the hydroxyl group in the range of 60-75 ppm.
¹H NMR Spectroscopy Protons adjacent to the carbonyl group (at C3 and C5) are shifted downfield.A broad singlet for the hydroxyl proton (can be exchanged with D₂O). The chemical shift of the proton at C4 is indicative of its axial or equatorial orientation.
Mass Spectrometry (MS) The molecular ion peak will correspond to the mass of the ketone.The molecular ion peak will be 2 mass units higher than the corresponding ketone due to the addition of two hydrogen atoms upon reduction.

VI. Conclusion and Future Perspectives

The decision to employ a 4-oxopiperidine or a 4-hydroxypiperidine benzoic acid derivative in a drug discovery program is a nuanced one, with significant implications for a compound's physicochemical properties, synthesis, and biological activity.

  • The 4-oxopiperidine scaffold offers synthetic versatility and a more rigid conformation, which can be beneficial for target selectivity.

  • The 4-hydroxypiperidine scaffold provides the opportunity for crucial hydrogen bond donor interactions and greater conformational flexibility to adapt to a binding site.

Future research in this area will likely focus on the development of novel synthetic methods to access stereochemically pure 4-hydroxypiperidine derivatives and the use of computational modeling to better predict the conformational preferences and binding modes of these scaffolds. A thorough understanding of the principles outlined in this guide will empower medicinal chemists to make more rational design choices, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Giordanetto, F., & Kihlberg, J. (2014). Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 57(9), 3375-3395. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Piperidine-containing hybrids as a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 24(21), 2245-2280. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

  • Anand, N., & Singh, J. (2012). Conformational analysis of piperidine derivatives. In Topics in Stereochemistry (Vol. 32, pp. 1-112). John Wiley & Sons, Inc. [Link]

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Reductive Amination Strategies for 4-(4-Oxopiperidin-1-yl)benzoic Acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes theoretical mechanism with practical, bench-proven strategies for the reductive amination o...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes theoretical mechanism with practical, bench-proven strategies for the reductive amination of 4-(4-Oxopiperidin-1-yl)benzoic acid .

Introduction & Molecule Analysis

The scaffold 4-(4-Oxopiperidin-1-yl)benzoic acid represents a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and antihistamines. Its structural duality—a reactive piperidone ketone and a solubilizing yet chemically distinct benzoic acid tail—presents specific synthetic challenges.

Structural Challenges
  • Zwitterionic Potential: The presence of the carboxylic acid (

    
    ) and the incoming amine creates a complex solubility profile. The starting material is an N-aryl piperidone; the nitrogen is part of an aniline-like system and is significantly less basic (
    
    
    
    ) than the piperidine product formed after amination (
    
    
    ).
  • Solubility Mismatch: Standard reductive amination solvents (DCE, DCM) often fail to dissolve the free acid starting material, leading to heterogeneous reactions and stalled kinetics.

  • Chemoselectivity: The ketone must be reduced in the presence of the carboxylic acid without affecting the aromatic ring.

Mechanistic Insight

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion (or imine), which is then irreversibly reduced to the amine.

Critical Process Parameter (CPP): For this specific substrate, the carboxylic acid moiety can act as an internal catalyst for imine formation, potentially negating the need for external acetic acid. However, solubility remains the rate-limiting step.

Visualization: Reaction Mechanism

ReactionMechanism cluster_0 Rate Determining Step usually here Start 4-(4-Oxopiperidin-1-yl) benzoic acid (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product 4-(4-Amino...) benzoic acid Iminium->Product + Hydride Source (Irreversible)

Figure 1: Mechanistic pathway of reductive amination. The formation of the Iminium ion is crucial and is often catalyzed by the substrate's own carboxylic acid.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: High chemoselectivity, valuable amines, and gram-scale synthesis. Solvent Strategy: A mixture of DCE (1,2-Dichloroethane) and DMF (Dimethylformamide) is used to ensure homogeneity.

Materials
  • Substrate: 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: DCE:DMF (3:1 ratio) or pure DMF if solubility is poor.

  • Additive: Acetic Acid (Optional, 1.0 equiv). Note: Often not needed due to the substrate's acidity.

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask under

    
    , suspend 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 mmol) in DCE (3 mL) and DMF (1 mL).
    
  • Imine Formation: Add the amine (1.1 mmol). If the mixture does not clarify, add DMF dropwise until homogeneous. Stir for 30–60 minutes at room temperature (RT) to establish the imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+1 + Amine Mass - 16).

  • Quench: Quench by adding saturated aqueous

    
     (Caution: Gas evolution).
    
  • Workup (Zwitterion Specific):

    • Option 1 (Precipitation): Adjust aqueous layer pH to ~5–6 (Isoelectric point) using 1M HCl. If the product precipitates, filter and wash with cold water/ether.

    • Option 2 (Extraction): If no precipitate, extract with n-Butanol or DCM/Isopropanol (3:1). Evaporate organic layer.[1]

Method B: The "Solubility Solver" (Sodium Cyanoborohydride)

Best for: Substrates completely insoluble in halogenated solvents; "difficult" amines. Solvent Strategy: Methanol (MeOH) provides excellent solubility for the benzoic acid moiety.

Materials
  • Reagent: Sodium Cyanoborohydride (

    
    ) (Caution: Toxic).
    
  • Solvent: Anhydrous Methanol.

Step-by-Step Protocol
  • Dissolution: Dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 mmol) and the amine (1.2 mmol) in MeOH (5 mL).

  • Catalyst: Add Acetic Acid (0.1 mL) or

    
     (1.0 equiv) to catalyze imine formation.
    
  • Reduction: Add

    
     (1.5 mmol).
    
  • Reaction: Stir at RT or reflux (50°C) if the amine is sterically hindered.

  • Safety Note: Do not acidify the reaction mixture below pH 7 while cyanide is present to avoid HCN generation.

  • Workup: Concentrate MeOH. Partition residue between EtOAc and Water. Adjust pH to 5-6 to precipitate the zwitterionic product.

Workup & Purification Decision Tree

Handling the product (an amino-acid zwitterion) is often harder than the reaction itself. Use this logic flow to determine the best isolation strategy.

WorkupLogic Start Reaction Complete SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Precip Isoelectric Precipitation (pH 5-6) SolubilityCheck->Precip No (Precipitates) Extraction Extraction with n-BuOH or DCM/IPA SolubilityCheck->Extraction Yes (Amphoteric) SCX SCX Column (Solid Phase Extraction) SolubilityCheck->SCX High Purity Req. Final Pure Amino-Acid Product Precip->Final Filter & Dry Extraction->Final Evaporate SCX->Final 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH)

Figure 2: Decision matrix for the isolation of zwitterionic amino-acid products.

Quantitative Comparison of Methods

FeatureMethod A (STAB)Method B (NaCNBH3)Method C (H2/Pd-C)
Selectivity Excellent (Ketone > Acid)GoodModerate (Risk of ring reduction)
Solubility Moderate (Requires DMF)Excellent (MeOH)Excellent (MeOH/EtOH)
Toxicity LowHigh (Cyanide)Low
Reaction Time 4–16 Hours12–24 Hours2–6 Hours
Yield (Typical) 75–90%60–80%85–95%
Scale-up GoodPoor (Toxic waste)Excellent

Troubleshooting & Quality Control

  • Incomplete Conversion: If starting material persists, add 0.5 equiv of fresh STAB and check pH. The reaction requires a slightly acidic environment (pH 5-6) to drive the iminium ion formation.

  • Over-Alkylation: Rare with secondary amines, but possible with primary amines. Use Method A (STAB) as it is slower and more selective than NaCNBH3.

  • Product Stuck in Water: The zwitterion is highly polar. Do not use simple Ether/Water extraction. Salting out the aqueous layer (NaCl saturation) and using THF/EtOAc mixtures can help.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

  • Matassini, C., et al. (2020).[5] "Reductive Amination Routes in the Synthesis of Piperidine Iminosugars." European Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Solubility of Benzoic Acid in Organic Solvents."

  • Grover, H. K., et al. (2015).[1] "The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence." Synlett.

Sources

Application

Advanced Synthesis of 1,4-Disubstituted Piperidines Utilizing 4-(4-Oxopiperidin-1-yl)benzoic Acid

Executive Summary The piperidine ring is a ubiquitous structural motif in pharmaceutical research, predominantly featuring a 1,4-disubstitution pattern due to its favorable pharmacokinetic profile and synthetic accessibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous structural motif in pharmaceutical research, predominantly featuring a 1,4-disubstitution pattern due to its favorable pharmacokinetic profile and synthetic accessibility[1]. Among the vast array of piperidine building blocks, 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 32224-57-0) stands out as a highly versatile, bifunctional scaffold. It features an electrophilic C4-ketone and a derivatizable para-carboxylic acid, enabling divergent synthetic pathways.

This application note provides drug development professionals with field-proven, self-validating protocols to transform this scaffold into complex 1,4-disubstituted and 1,4,4-trisubstituted piperidines, which have recently shown promise as viral main protease (Mpro) inhibitors[2] and targeted protein degraders (PROTACs)[3].

Mechanistic & Structural Rationale

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific scaffold:

  • Electronic Deactivation of the Piperidine Nitrogen: The N-aryl linkage (benzoic acid) reduces the basicity and nucleophilicity of the piperidine nitrogen via resonance with the aromatic ring. This stabilizes the chair conformation and prevents unwanted N-oxidation or competitive side reactions during C4-modifications.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive centers. The carboxylic acid can undergo standard amide coupling to attach bulky targeting ligands (e.g., for heterobifunctional degraders)[3]. Conversely, the C4-ketone is primed for reductive amination or multicomponent reactions[1].

  • The Ugi-4CR Polymerization Risk: When subjecting this scaffold to an Ugi four-component reaction (Ugi-4CR), the simultaneous presence of a ketone and a carboxylic acid on the same molecule risks uncontrolled oligomerization. Expert Insight: The carboxylic acid must be transiently protected (e.g., as a methyl ester) prior to Ugi-4CR functionalization at the C4 position.

Divergent Synthesis Workflow

The following diagram illustrates the three primary synthetic trajectories utilizing this scaffold.

G A 4-(4-Oxopiperidin-1-yl) benzoic acid B Reductive Amination A->B 1°/2° Amines NaBH(OAc)3 D Amide Coupling A->D Amines HATU/DIPEA F Esterification & Ugi-4CR A->F 1. MeOH, H+ 2. R-NC, R-NH2, R-COOH C 4-Amino-1-aryl piperidines B->C E 4-Oxopiperidin-1-yl benzamides D->E G 1,4,4-Trisubstituted piperidines F->G

Divergent synthetic workflows for 4-(4-Oxopiperidin-1-yl)benzoic acid derivatization.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating built-in Quality Control (QC) steps to ensure structural integrity at each stage.

Protocol A: Reductive Amination of the C4-Ketone

This protocol generates 4-amino-1-arylpiperidines.

  • Causality for Reagent Choice: Sodium triacetoxyborohydride,

    
    , is selected over 
    
    
    
    because it is milder, less toxic, and selectively reduces the intermediate iminium ion without over-reducing the starting ketone to a 4-piperidinol byproduct.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze iminium formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add

    
     (1.5 eq) portion-wise to control the mild exotherm. Stir the suspension at room temperature for 12 hours under an inert N₂ atmosphere.
    
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     until pH ~8 is reached. Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Self-Validation (QC): Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active ketone spot and the appearance of a new spot that stains positive with Ninhydrin confirms amine incorporation. Verify the exact mass via LC-MS.

Protocol B: HATU-Mediated Amide Coupling

This protocol functionalizes the benzoic acid moiety while leaving the C4-ketone intact for downstream use.

  • Causality for Reagent Choice: HATU provides superior reaction kinetics and minimizes potential side reactions compared to EDC/HOBt, ensuring high yields even with sterically hindered or electronically deactivated amines (e.g., anilines used in PROTAC linkers). DIPEA acts as a non-nucleophilic base to maintain the active ester equilibrium.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the highly reactive OAt-ester intermediate.

  • Coupling: Add the target amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with cold water (5 volumes). If the product precipitates, isolate it via vacuum filtration and wash with cold water. Otherwise, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

  • Self-Validation (QC): Monitor via LC-MS. The C4-ketone must remain intact; ensure no mass corresponding to ketone-amine condensation (

    
    ) is observed.
    
Protocol C: Ugi Four-Component Reaction (Ugi-4CR)

This protocol rapidly assembles 1,4,4-trisubstituted piperidines, a class recently identified as potent pan-coronavirus inhibitors[2].

  • Causality for Reagent Choice: As noted in the mechanistic rationale, the starting material's carboxylic acid must first be protected as a methyl ester. Methanol is used as the Ugi-4CR solvent because its hydrogen-bonding capability accelerates the reaction by stabilizing the iminium intermediate.

Step-by-Step Methodology:

  • Pre-step (Protection): Reflux the starting material in MeOH with a catalytic amount of

    
     to yield methyl 4-(4-oxopiperidin-1-yl)benzoate.
    
  • Iminium Assembly: In a sealed vial, dissolve the protected piperidone (1.0 eq) and a primary amine (1.0 eq) in MeOH (0.5 M). Stir for 2 hours at room temperature.

  • Multicomponent Condensation: Add an external carboxylic acid (1.0 eq) followed immediately by an isocyanide (1.0 eq). Stir the mixture at room temperature for 24–48 hours.

  • Purification: Concentrate the mixture and purify directly via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (QC): The Ugi product will exhibit a highly complex

    
    -NMR spectrum due to the presence of rotamers (amide bond restricted rotation). High-resolution mass spectrometry (HRMS) is mandatory to confirm the exact mass of the 4-component adduct.
    

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and validation parameters for the protocols described above.

Reaction TypeKey ReagentsTypical YieldReaction TimePrimary Purification MethodQuality Control (QC) Metric
Reductive Amination

, AcOH, DCE
75 – 90%12 – 14 hAcid-Base Extraction / Flash ChromatographyNinhydrin Stain (+), LC-MS (Target Mass)
Amide Coupling HATU, DIPEA, DMF80 – 95%2 – 4 hPrecipitation or Aqueous LiCl WashUV-Vis tracking, LC-MS (Ketone preservation)
Ugi-4CR MeOH, R-NC, R-NH₂, R-COOH55 – 75%24 – 48 hFlash Chromatography (Hexanes/EtOAc)HRMS (Exact Mass),

-NMR (Rotamers)

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega (2020). URL:[Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals (2022). URL:[Link]

  • Compounds and methods of treating cancers.WIPO Patent (WO2025103502A1).

Sources

Method

Application Notes and Protocols for the Coupling of 4-(4-Oxopiperidin-1-yl)benzoic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This application note provides a detailed guide for the coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid with various primary and secondary amines. This specific carboxylic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Understanding the nuances of its activation and subsequent reaction with amines is critical for achieving high yields and purity of the desired amide products.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1]

This document will explore two of the most reliable and widely used coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The choice between these methods often depends on the specific substrates, desired reaction conditions, and potential for side reactions.[2]

Understanding the Core Chemistry: Amide Bond Formation

The fundamental principle behind amide bond formation using coupling reagents involves a two-step process:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release a byproduct.

The efficiency of this process is heavily influenced by the choice of coupling reagent, solvent, base, and reaction temperature.

Reagent Selection and Rationale

A plethora of coupling reagents are available to the modern chemist.[3][4] This guide focuses on two of the most prevalent and effective classes: carbodiimides and uronium/aminium salts.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCCReact with the carboxylic acid to form a reactive O-acylisourea intermediate.[1]Readily available, cost-effective. The urea byproduct of EDC is water-soluble, simplifying purification.[2]Can lead to the formation of a stable N-acylurea byproduct, especially with hindered amines.[5] DCC's urea byproduct is often difficult to remove. Potential for racemization of chiral carboxylic acids.
Uronium/Aminium Salts HATU, HBTUReact with the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[2]High reactivity, fast reaction times, and low rates of epimerization.[2][6] Particularly effective for challenging couplings.[2]More expensive than carbodiimides. Can react with the amine to form a guanidinium byproduct if the order of addition is not controlled.[7]

The Role of Additives: Additives such as HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are often used in conjunction with carbodiimides.[8] These additives serve two primary functions: they act as "active ester shuttles" by intercepting the unstable O-acylisourea intermediate to form a more stable and reactive HOBt- or HOAt-ester, and they suppress side reactions, most notably the racemization of chiral centers.[8]

Safety and Handling Precautions

Many coupling reagents and their byproducts can be hazardous.[9][10] It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[2]

  • Hazardous Reagents:

    • Carbodiimides (DCC, DIC): Have been implicated in causing allergic contact dermatitis.[11]

    • Benzotriazole-based reagents (HOBt, HOAt, HATU, HBTU): Anhydrous forms of HOBt and its derivatives can be explosive and should be handled with extreme caution.[8][12]

    • Solvents: Dipolar aprotic solvents like DMF and NMP have reproductive toxicity concerns.[12] Chlorinated solvents such as dichloromethane (DCM) also present safety and disposal issues.[12]

Experimental Protocols

The following are generalized protocols for the coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid with a generic amine. These should be considered as starting points and may require optimization based on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for many standard amide couplings.

Materials:

  • 4-(4-Oxopiperidin-1-yl)benzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a solution of 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.0-1.2 equivalents) and HOBt (1.0-1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.0-3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Mechanism RCOOH 4-(4-Oxopiperidin-1-yl)benzoic acid O_Acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-ester (active ester) O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (water-soluble byproduct) O_Acylisourea->Urea - H2O HOBt HOBt Amide Desired Amide HOBt_Ester->Amide + Amine Amine R'-NH2 Amide->HOBt (regenerated)

Protocol 2: HATU Mediated Coupling

This method is highly efficient, especially for sterically hindered or electron-deficient amines.[2]

Materials:

  • 4-(4-Oxopiperidin-1-yl)benzoic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a flask, dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equivalent) and HATU (1.1-1.2 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[13]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 7-9).

HATU_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification RCOOH 4-(4-Oxopiperidin-1-yl)benzoic acid Preactivation Pre-activation (R-COOH + HATU + DIPEA) RCOOH->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation Amine Amine Coupling Amine Addition & Coupling Amine->Coupling Preactivation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid. - Low nucleophilicity of the amine (e.g., electron-deficient anilines).[14] - Steric hindrance on either coupling partner.[14] - Poor solubility of reactants.[15] - Degraded coupling reagent.- Switch to a more powerful coupling reagent like HATU. - Increase reaction temperature (e.g., 40-60 °C).[15] - Increase reaction time and monitor by LC-MS.[15] - Use a co-solvent like DMSO to improve solubility.[15] - Use a fresh batch of the coupling reagent.[14]
Formation of Side Products - N-acylurea formation (with EDC/DCC): The O-acylisourea intermediate rearranges before the amine can react.[5] - Guanidinium formation (with HATU): The coupling reagent reacts directly with the amine.[7] - Epimerization/Racemization (with chiral substrates): Loss of stereochemical integrity.- Ensure an adequate amount of HOBt or HOAt is used with carbodiimides. - Pre-activate the carboxylic acid with HATU and base before adding the amine.[13] - Perform the reaction at a lower temperature. - Use additives like HOBt or HOAt to suppress racemization.
Difficult Purification - Dicyclohexylurea (DCU) byproduct (from DCC): Insoluble in many common organic solvents. - Excess reagents or byproducts: Co-elute with the desired product.- If using DCC, attempt to filter out the DCU. Consider switching to EDC for easier byproduct removal. - Optimize stoichiometry to avoid using a large excess of any reagent. - Perform a thorough aqueous workup to remove water-soluble impurities.

Conclusion

The successful coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid with amines is readily achievable with careful selection of reagents and optimization of reaction conditions. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to the desired amide products. For straightforward couplings, the EDC/HOBt method provides a balance of efficiency and cost-effectiveness. For more challenging substrates, such as sterically hindered or electronically deactivated amines, the superior reactivity of HATU often justifies its higher cost. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for their drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][4]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • ACS Webinars. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link][9]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • PubMed. (2009). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link][4]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][6]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link][10]

  • SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. Retrieved from [Link]

  • PMC. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link][11]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link][12]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link][13]

  • Chemical Synthesis Database. (2025). ethyl 4-(4-oxo-1-piperidinyl)benzoate. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link][7]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • Chemspace. (n.d.). 4-{[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxy}benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-oxopiperidin-1-yl)benzoic acid (C12H13NO3). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-(4-Oxopiperidin-1-yl)benzoic acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Peptidomimetic Toolkit with Conformational Constraints In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit with Conformational Constraints

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. By reducing the flexibility of the peptide chain, researchers can lock the molecule into its bioactive conformation, potentially enhancing receptor binding affinity, increasing resistance to proteolytic degradation, and improving overall pharmacokinetic properties.[1][2]

The incorporation of non-canonical amino acids and synthetic building blocks is a cornerstone of this approach.[3][4] 4-(4-Oxopiperidin-1-yl)benzoic acid emerges as a compelling building block for this purpose. Its rigid piperidone ring, connected to a benzoic acid moiety, offers a unique scaffold to introduce a sharp turn or a rigid spacer within a peptide sequence. The ketone functionality on the piperidine ring also presents a potential site for further chemical modification or conjugation.

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 4-(4-Oxopiperidin-1-yl)benzoic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties and Handling of 4-(4-Oxopiperidin-1-yl)benzoic acid

4-(4-Oxopiperidin-1-yl)benzoic acid is a white to off-white solid. Its structure combines a sterically hindered aromatic carboxylic acid with a cyclic ketone.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DMSO

Storage: Store at room temperature in a dry, well-ventilated place.

Strategic Considerations for SPPS Incorporation

The successful incorporation of 4-(4-Oxopiperidin-1-yl)benzoic acid into a growing peptide chain requires careful consideration of its chemical nature. As a sterically hindered aromatic carboxylic acid, its coupling efficiency can be lower than that of standard proteinogenic amino acids.[5][6] Therefore, the choice of coupling reagents and reaction conditions is critical to ensure complete and efficient amide bond formation.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and have been adapted to address the specific challenges posed by the sterically hindered nature of 4-(4-Oxopiperidin-1-yl)benzoic acid.[7][8][9]

Diagram of the SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Capping 6. Capping (Optional) (Acetic Anhydride) Washing2->Capping Final_Deprotection 7. Final Fmoc Deprotection Capping->Final_Deprotection Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Purification Cleavage->Purification

Caption: General workflow for incorporating 4-(4-Oxopiperidin-1-yl)benzoic acid in SPPS.

Protocol 1: Manual Solid-Phase Synthesis

This protocol is suitable for small-scale synthesis and optimization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • 4-(4-Oxopiperidin-1-yl)benzoic acid

  • HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[10][11][12]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)[13]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Pre-activation of 4-(4-Oxopiperidin-1-yl)benzoic acid: In a separate vial, dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid (3 equivalents relative to resin loading), HATU or HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the building block, a longer coupling time is recommended. A double coupling may be necessary for difficult sequences.[5]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin as described in step 3.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[14][15]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step BuildingBlock 4-(4-Oxopiperidin-1-yl)benzoic acid COOH CouplingReagent HATU/HBTU + DIPEA BuildingBlock->CouplingReagent Pre-activation ActiveEster Activated Ester O-At/O-Bt ester CouplingReagent->ActiveEster ResinPeptide Resin-Bound Peptide NH2 ActiveEster->ResinPeptide Coupling CoupledProduct Resin-Bound Peptide with Building Block ResinPeptide->CoupledProduct

Caption: Activation and coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid in SPPS.

Troubleshooting and Best Practices

  • Incomplete Coupling: Due to the sterically hindered nature of 4-(4-Oxopiperidin-1-yl)benzoic acid, incomplete coupling is the most likely challenge.

    • Solution: Employ a double coupling strategy.[5] After the initial 2-4 hour coupling, drain the reaction vessel and add a fresh solution of the pre-activated building block for another 2-4 hours. The use of more potent coupling reagents like COMU can also be considered.[16]

  • Aggregation: For sequences prone to aggregation, especially after the incorporation of this hydrophobic building block, consider using pseudoproline dipeptides or other aggregation-disrupting strategies in the subsequent coupling steps.[17]

  • Cleavage: The standard TFA-based cleavage cocktails are generally effective.[13] However, if the final peptide exhibits poor solubility in the cleavage mixture, the addition of a small amount of a scavenger like triisopropylsilane (TIS) is recommended to prevent side reactions.

Conclusion

4-(4-Oxopiperidin-1-yl)benzoic acid is a valuable tool for introducing conformational constraints in peptide drug design. While its sterically hindered nature requires optimized coupling conditions, its successful incorporation can be readily achieved using potent activating agents like HATU or HBTU and extended reaction times. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this novel building block in their solid-phase peptide synthesis endeavors, paving the way for the development of next-generation peptide therapeutics with enhanced properties.

References

  • Gongora-Benitez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem, 1. Available at: [Link]

  • Giraud, M., et al. (2001). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Helvetica Chimica Acta, 84(11), 3376-3387. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Aapptec Peptides (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Rojas-Vargas, J. A., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Arkivoc, 2005(3), 68-80. Available at: [Link]

  • The Royal Society of Chemistry (2017). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Bioorganic & Medicinal Chemistry, 13(8), 2843-2856. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • ETH Library (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Available at: [Link]

  • Aapptec (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents (n.d.). Process for the preparation of resin-bound cyclic peptides.
  • ResearchGate (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • Del Gatto, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Available at: [Link]

  • Electronic Journal of Biotechnology (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 40, 33-41. Available at: [Link]

  • Lee, J., et al. (2018). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 23(11), 2955. Available at: [Link]

  • Amblard, M., et al. (2010). Protein synthesis with conformationally constrained cyclic dipeptides. Beilstein Journal of Organic Chemistry, 6, 92. Available at: [Link]

  • Conibear, A. C., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Biomolecules, 11(2), 229. Available at: [Link]

  • AAPPTEC (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Available at: [Link]

  • Biomolecules (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Biomolecules, 14(5), 526. Available at: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 55-63). Humana Press. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of linear peptides 1a-4a and constrained cyclic... Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Coin, I., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 441-464. Available at: [Link]

  • Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • University of Bologna (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3848-3853. Available at: [Link]

  • IRIS - Unibo (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Medicinal Chemistry Research (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340-376. Available at: [Link]

  • Chantell, C., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 557-563. Available at: [Link]

  • DU Chem (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Semantic Scholar (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31102-31123. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Rigid PROTAC Linkers from 4-Oxopiperidine Precursors

Introduction: The Critical Role of Linker Rigidity in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome syst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Rigidity in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1]

Early PROTAC designs often featured flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[1] However, the field is increasingly shifting towards the use of more rigid linker architectures.[3] Rigid linkers offer several advantages:

  • Conformational Control: By reducing the degrees of freedom, rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the POI and E3 ligase.

  • Improved Selectivity: The constrained geometry of rigid linkers can disfavor the formation of unproductive or off-target ternary complexes.

  • Enhanced Physicochemical Properties: Incorporation of cyclic structures can lead to improved solubility, metabolic stability, and overall drug-like properties.[3]

The 4-oxopiperidine scaffold is an exceptionally versatile and readily available precursor for the construction of a diverse range of rigid PROTAC linkers. Its C4-keto functionality allows for the introduction of various substituents, while the piperidine ring itself provides a rigid, three-dimensional core. This application note provides detailed protocols and the underlying scientific rationale for the synthesis of two classes of rigid PROTAC linkers derived from 4-oxopiperidine: 4,4-disubstituted piperidine linkers and spirocyclic piperidine linkers.

Rationale for 4-Oxopiperidine as a Precursor

The choice of N-Boc-4-piperidone as the starting material is strategic for several reasons:

  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective reactions at the C4-ketone. This protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions at a later stage in the synthesis.

  • Versatile C4-Position: The ketone at the C4 position is a versatile functional handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse functionalities.

  • Inherent Rigidity: The piperidine ring itself provides a conformationally restricted core, which is a desirable feature for a rigid linker.

Protocol 1: Synthesis of a 4,4-Disubstituted Piperidine Linker via Reductive Amination

This protocol details the synthesis of a bifunctional piperidine linker with two primary amine functionalities, orthogonally protected for sequential conjugation to a POI ligand and an E3 ligase ligand. The key transformation is a stereoselective reductive amination of N-Boc-4-piperidone.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Orthogonal Protection A N-Boc-4-piperidone D Intermediate Amine A->D B Aminoacetonitrile B->D C Sodium triacetoxyborohydride C->D E Intermediate Amine G Diaminopiperidine Linker E->G F Lithium aluminum hydride F->G H Diaminopiperidine Linker J Orthogonally Protected Linker H->J I Fmoc-OSu I->J

Caption: Synthetic workflow for a 4,4-disubstituted piperidine linker.

Materials
Reagent/MaterialSupplierGrade
N-Boc-4-piperidoneSigma-Aldrich97%
Aminoacetonitrile hydrochlorideSigma-Aldrich98%
Sodium triacetoxyborohydride (STAB)Sigma-Aldrich97%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Sodium bicarbonate (NaHCO₃), saturatedFisher ScientificACS Grade
Magnesium sulfate (MgSO₄), anhydrousFisher ScientificACS Grade
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)Sigma-Aldrich≥98%
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Step-by-Step Procedure

Step 1: Reductive Amination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add aminoacetonitrile hydrochloride (1.1 eq) and diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical here as it is a mild and selective reducing agent that will not reduce the starting ketone.[4]

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amine.

Step 2: Reduction of the Nitrile

  • Cool a solution of the crude intermediate amine from Step 1 in anhydrous tetrahydrofuran (THF, 0.1 M) to 0 °C under an argon atmosphere.

  • Slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq, 1.0 M solution in THF) dropwise. This powerful reducing agent is necessary for the conversion of the nitrile to a primary amine.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diaminopiperidine linker.

Step 3: Orthogonal Protection of the Primary Amines

  • Dissolve the crude diaminopiperidine linker in a mixture of THF and water (1:1, 0.1 M).

  • Cool the solution to 0 °C and add Fmoc-OSu (1.05 eq) and DIPEA (1.2 eq). The use of Fmoc-OSu allows for the selective protection of one of the primary amines, leaving the other available for subsequent reactions. The Boc group on the piperidine nitrogen and the newly introduced Fmoc group can be removed under orthogonal conditions (acidic for Boc, basic for Fmoc).

  • Stir the reaction at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the orthogonally protected bifunctional linker.

Protocol 2: Synthesis of a Spirocyclic Diamine Linker

This protocol describes the synthesis of a spirocyclic diamine linker, which offers a higher degree of rigidity and three-dimensionality compared to the 4,4-disubstituted piperidine linker. The key steps involve a double Henry reaction (nitroaldol condensation) followed by a reduction of the nitro groups and cyclization.

G cluster_0 Step 1: Double Henry Reaction cluster_1 Step 2: Reduction and Cyclization A N-Boc-4-piperidone D Dinitro Intermediate A->D B Nitromethane B->D C Base (e.g., DBU) C->D E Dinitro Intermediate G Spirocyclic Diamine Linker E->G F H2, Raney Nickel F->G

Caption: Synthetic workflow for a spirocyclic diamine linker.

Materials
Reagent/MaterialSupplierGrade
N-Boc-4-piperidoneSigma-Aldrich97%
NitromethaneSigma-Aldrich96%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Sigma-Aldrich98%
Raney NickelSigma-AldrichSlurry in water
Ethanol (EtOH), absoluteFisher ScientificACS Grade
Hydrogen gas (H₂)Local supplierHigh purity
Step-by-Step Procedure

Step 1: Double Henry Reaction

  • To a solution of N-Boc-4-piperidone (1.0 eq) in nitromethane (used as both reagent and solvent) at 0 °C, add DBU (0.2 eq) dropwise. The use of a non-nucleophilic base like DBU is crucial to promote the condensation without competing side reactions.

  • Stir the reaction at room temperature for 48-72 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dinitro intermediate.

Step 2: Reductive Cyclization

  • To a solution of the dinitro intermediate from Step 1 in absolute ethanol (0.1 M) in a hydrogenation vessel, add a catalytic amount of Raney Nickel (approximately 10% by weight). Raney Nickel is an effective catalyst for the reduction of nitro groups to amines.[5]

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 24-48 hours.

  • Carefully filter the catalyst through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude spirocyclic diamine linker.

  • The crude product can be further purified by crystallization or column chromatography if necessary. The two primary amines can then be orthogonally protected as described in Protocol 1, Step 3, if required for the specific PROTAC synthesis strategy.

Data Summary and Characterization

Linker TypeKey IntermediateFinal ProductTypical Yield (%)Characterization Methods
4,4-Disubstituted PiperidineN-Boc-4-((cyanomethyl)amino)piperidineOrthogonally protected diaminopiperidine40-60 (overall)¹H NMR, ¹³C NMR, HRMS
Spirocyclic DiamineN-Boc-4,4-bis(nitromethyl)piperidineN-Boc-2,8-diazaspiro[4.5]decane30-50 (overall)¹H NMR, ¹³C NMR, HRMS

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and versatile methods for the synthesis of rigid PROTAC linkers from the readily available precursor, 4-oxopiperidine. The 4,4-disubstituted and spirocyclic piperidine scaffolds offer distinct advantages in terms of conformational rigidity and three-dimensional diversity, which are key parameters in the optimization of PROTAC efficacy. The presented synthetic routes are amenable to modification, allowing for the introduction of a wide range of functionalities to fine-tune the physicochemical properties of the final PROTAC molecules. As the field of targeted protein degradation continues to evolve, the rational design and synthesis of novel, rigid linkers will undoubtedly play a pivotal role in the development of the next generation of highly potent and selective therapeutic agents.

References

  • Kozlov, et al. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

Sources

Application

Application Note: Functionalization of the Ketone Group in N-Aryl-4-oxopiperidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Importance The N-aryl-4-oxopiperidine (1-arylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Importance

The N-aryl-4-oxopiperidine (1-arylpiperidin-4-one) scaffold is a privileged structural motif in medicinal chemistry and advanced organic synthesis. The piperidine ring confers favorable pharmacokinetic properties—such as improved aqueous solubility and metabolic stability—while the N-aryl substituent provides a vector for target-specific hydrophobic interactions[1].

The defining feature of this scaffold is the highly reactive C4 ketone group . Functionalization of this ketone serves as the primary gateway to structural diversification, allowing chemists to synthesize a vast array of biologically active compounds, including analgesics, neuroleptics, antimalarials, and Alzheimer’s disease therapeutics[2][3][4]. Furthermore, functionalized derivatives such as 1-arylpiperidin-4-one dimethyl acetals are critical precursors for generating acid-labile 2'-OH protecting groups (e.g., Fpmp, Cpep) used in automated solid-phase RNA synthesis[5].

This application note details the causality, quantitative data, and validated protocols for the three most critical C4-ketone functionalization pathways: Reductive Amination , Wittig Olefination , and Acetalization .

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and stereochemical control, it is critical to understand the causality behind the reagent selection for each functionalization pathway.

Reductive Amination: Reagent Selectivity

The conversion of the C4 ketone to a C4 amine via reductive amination requires the formation of an intermediate iminium ion.

  • Catalysis: A catalytic amount of acetic acid (AcOH) is mandatory. It protonates the ketone to accelerate nucleophilic attack by the amine and facilitates the elimination of water from the resulting hemiaminal to form the iminium ion[2].

  • Chemoselective Reduction: Strong reducing agents like sodium borohydride (

    
    ) will prematurely reduce the starting ketone into an unwanted 4-hydroxypiperidine. Therefore, mild hydride donors such as Sodium triacetoxyborohydride (STAB)  or Sodium cyanoborohydride (
    
    
    
    )
    are utilized. These reagents are electrophilic enough to reduce the highly reactive iminium ion but inert toward the parent ketone at room temperature[1].
Wittig Olefination: Exocyclic Double Bond Formation

Transforming the C4 ketone into an exocyclic alkene (4-alkylidene-1-arylpiperidine) is a critical step in synthesizing complex therapeutics like donepezil analogs[4].

  • Ylide Generation: The reaction requires a strong base, such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS), to deprotonate the phosphonium salt, generating the active phosphorus ylide in situ.

  • Driving Force: The formation of the exceptionally strong phosphorus-oxygen double bond (

    
    ) in the triphenylphosphine oxide byproduct provides the thermodynamic driving force to convert the C=O bond into a C=C bond.
    
Acetalization: Thermodynamic Trapping

Acetalization is used to mask the ketone or to create universal synthons for RNA protecting groups[5].

  • Water Scavenging: The reaction between the ketone and methanol is an equilibrium process. To drive the reaction to completion, an excess of trimethyl orthoformate is added. It acts as a chemical water scavenger, reacting with the water byproduct to form methanol and methyl formate, thereby pushing the equilibrium toward the dimethyl acetal according to Le Chatelier's principle[5].

Visualizing the Functionalization Workflows

Pathways Core N-Aryl-4-oxopiperidine (Starting Scaffold) RedAm Reductive Amination Core->RedAm Amines, STAB, H+ Wittig Wittig Olefination Core->Wittig Phosphonium Ylide, Base Acetal Acetalization Core->Acetal Orthoformate, MeOH, H+ Prod1 4-Amino-1-arylpiperidines (Drug Scaffolds) RedAm->Prod1 Prod2 4-Alkylidene-1-arylpiperidines (Donepezil Analogs) Wittig->Prod2 Prod3 4,4-Dialkoxy-1-arylpiperidines (RNA Protecting Groups) Acetal->Prod3

Caption: Divergent functionalization pathways of the C4 ketone in N-aryl-4-oxopiperidines.

Mechanism Ketone 1. Ketone Protonation (AcOH Catalyst) Attack 2. Nucleophilic Attack (Primary/Secondary Amine) Ketone->Attack Hemiaminal 3. Hemiaminal Formation Attack->Hemiaminal Iminium 4. Iminium Ion Generation (Loss of H2O) Hemiaminal->Iminium Reduction 5. Hydride Transfer (STAB or NaBH3CN) Iminium->Reduction Amine 6. N-Aryl-4-aminopiperidine (Final Product) Reduction->Amine

Caption: Mechanistic sequence of the reductive amination of N-aryl-4-oxopiperidines.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for the three primary functionalization methods, synthesized from field-proven literature[1][4][5].

Reaction TypeTarget Functional GroupKey Reagents & CatalystsTypical YieldPrimary Application
Reductive Amination 4-Amino (C4-N bond)Amine, STAB or

, AcOH (cat.), DCE
75 – 95%Synthesis of neuroleptics, antimalarials, and analgesics.
Wittig Olefination 4-Alkylidene (Exocyclic C=C)Phosphonium salt, LDA or NaHMDS, THF60 – 85%Synthesis of donepezil analogs and complex spirocycles.
Acetalization 4,4-Dimethoxy (Acetal)MeOH, Trimethyl orthoformate, TsOH (cat.)74 – 81%Universal synthons for RNA 2'-OH protecting groups.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure experimental integrity.

Protocol A: Reductive Amination (Synthesis of 4-Amino-1-arylpiperidines)

Adapted from standard protocols for the synthesis of antimalarial and analgesic scaffolds[1][3].

1. Reaction Setup:

  • In a flame-dried round-bottom flask, dissolve the N-aryl-4-oxopiperidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add the desired primary or secondary amine (1.05 equiv) and glacial acetic acid (1.5 equiv) to the solution.

  • Self-Validation Check: Stir the mixture at room temperature for 1 hour. Analyze via TLC (Hexanes/EtOAc). The formation of the iminium intermediate is often indicated by the consumption of the starting amine.

2. Reduction:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes to prevent rapid hydrogen gas evolution and exotherm[1].

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

3. Work-up and Purification:

  • Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases (pH ~8).
    
  • Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography. Note: Use a basic modifier (e.g., 1% Triethylamine in the eluent) to prevent the amine product from streaking on the column.

Protocol B: Acetalization (Synthesis of 1-Arylpiperidin-4-one Dimethyl Acetals)

Adapted from the synthesis of precursors for RNA protecting groups[5].

1. Reaction Setup:

  • Dissolve the N-aryl-4-oxopiperidine (1.0 equiv) in dry methanol (0.5 M).

  • Add toluene-4-sulfonic acid monohydrate (TsOH) (0.1 equiv) and an excess of trimethyl orthoformate (3.0 equiv)[5].

2. Reflux & Monitoring:

  • Heat the reaction mixture under reflux for 4–6 hours.

  • Self-Validation Check: Monitor by LC-MS or TLC. The highly polar ketone spot will disappear, replaced by a significantly less polar, UV-active acetal spot.

3. Work-up:

  • Cool the mixture to room temperature and quench by adding solid

    
     (0.5 equiv) to neutralize the acid catalyst (preventing premature hydrolysis).
    
  • Concentrate the mixture under reduced pressure to remove methanol and unreacted trimethyl orthoformate.

  • Partition the residue between EtOAc and water. Extract, dry the organic layer over

    
    , and evaporate to yield the dimethyl acetal in typically 74–81% yield[5].
    
Protocol C: Wittig Olefination (Synthesis of 4-Alkylidene-1-arylpiperidines)

Adapted from the synthesis of chirally enriched donepezil analogues[4].

1. Ylide Generation (Strictly Anhydrous):

  • Under an argon atmosphere, suspend the alkyltriphenylphosphonium halide salt (1.2 equiv) in anhydrous THF (0.1 M).

  • Cool the suspension to -78 °C.

  • Dropwise add Lithium diisopropylamide (LDA) or NaHMDS (1.2 equiv).

  • Self-Validation Check: The suspension will turn into a deep yellow, orange, or red homogeneous solution, confirming the successful generation of the phosphorus ylide. Stir for 30 minutes.

2. Olefination:

  • Dissolve the N-aryl-4-oxopiperidine (1.0 equiv) in a minimum volume of anhydrous THF.

  • Add the ketone solution dropwise to the ylide at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: The vibrant color of the ylide will gradually fade to a pale yellow or cloudy white suspension as the ylide is consumed and triphenylphosphine oxide precipitates.

3. Work-up:

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with EtOAc (

    
    ). Dry the organic phases over 
    
    
    
    and concentrate.
  • Purify via column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

References

  • Faja, M., et al. "Facile Preparation of Acetals and Enol Ethers Derived from 1-Arylpiperidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1, ResearchGate. URL:[Link]

  • Arumugam, N., et al. "Reductive Amination of 2, 6-Diarylpiperidin-4-ones." Synthetic Communications, ResearchGate. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives." URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." URL:[Link]

Sources

Method

Preparation of 4-amino-1-(4-carboxyphenyl)piperidine derivatives

An In-Depth Guide to the Synthesis of 4-Amino-1-(4-carboxyphenyl)piperidine Derivatives for Pharmaceutical Research Authored by a Senior Application Scientist The 4-amino-1-arylpiperidine scaffold is a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-Amino-1-(4-carboxyphenyl)piperidine Derivatives for Pharmaceutical Research

Authored by a Senior Application Scientist

The 4-amino-1-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents and its ability to confer advantageous pharmacokinetic properties such as improved solubility and receptor binding affinity.[1][2][3] This structural motif is particularly valuable in drug design, offering a versatile framework for functionalization.[1][4] This guide provides detailed protocols and expert insights into the synthesis of 4-amino-1-(4-carboxyphenyl)piperidine derivatives, a key building block possessing two critical functional handles: a nucleophilic 4-amino group and a 4-carboxyphenyl moiety, enabling diverse derivatization for the construction of compound libraries.

We will explore the two primary synthetic methodologies for constructing the core C-N bond between the piperidine and the phenyl ring: the robust Palladium-catalyzed Buchwald-Hartwig amination and the versatile reductive amination pathway. Each protocol is presented with an emphasis on the underlying chemical principles, optimization strategies, and troubleshooting to ensure reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.

Strategic Synthesis Part I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This methodology is particularly effective for coupling aryl halides or triflates with amines. In the context of our target molecule, this involves the reaction between a protected 4-aminopiperidine and a 4-halobenzoic acid derivative.

The choice of catalyst, ligand, base, and solvent is critical and interdependent, heavily influencing reaction efficiency.[7][8][9] Modern palladium precatalysts are often preferred as they generate the active Pd(0) species more cleanly than traditional sources.[10] Bulky, electron-rich phosphine ligands are essential for stabilizing the catalyst and facilitating the catalytic cycle, especially with less reactive aryl chlorides.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, though weaker bases may be necessary for substrates with base-sensitive functional groups.[10]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of tert-butyl 4-amino-1-(4-carboxyphenyl)piperidine-1-carboxylate, followed by deprotection.

Step 1: Coupling of 4-bromo-benzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate

  • Reagent Preparation : In a glovebox, add 4-bromobenzoic acid (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.[11]

  • Inert Atmosphere : Seal the vessel with a PTFE septum cap. If not in a glovebox, purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed toluene (or dioxane) via syringe to the desired concentration (e.g., 0.1 M).

  • Reaction : Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[10][11]

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc-Deprotection

  • Acidic Cleavage : Dissolve the purified product from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Acid Addition : Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Isolation : Concentrate the reaction mixture under reduced pressure. The resulting product, 4-amino-1-(4-carboxyphenyl)piperidine, is often isolated as its corresponding salt.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Precatalyst, Ligand, & Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Amine & Anhydrous Solvent B->C D Heat & Stir (e.g., 100-110°C) C->D E Monitor by TLC or LC-MS D->E F Cool & Quench (aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify (Chromatography) G->H I Final Product: Protected Intermediate H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Strategic Synthesis Part II: Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds, typically proceeding in a one-pot fashion. The reaction involves the initial formation of an iminium ion intermediate from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.

A critical aspect of this strategy is the choice of reducing agent. Milder, more selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they preferentially reduce the iminium ion over the starting carbonyl compound, thus preventing the unwanted formation of alcohol byproducts.[12] A catalytic amount of acid, such as acetic acid, can be used to accelerate the formation of the imine intermediate.[12]

Detailed Protocol: Reductive Amination

This protocol describes the synthesis of 4-amino-1-(4-carboxyphenyl)piperidine from 4-aminobenzoic acid and a protected 4-piperidone.

Step 1: Reductive Amination

  • Reactant Preparation : To a round-bottom flask under an inert atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) and 4-aminobenzoic acid (1.1 equiv.).

  • Solvent & Catalyst : Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.[12] Add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

  • Reducing Agent Addition : Stir the solution at room temperature and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.[12][13] Note that the reaction can be exothermic.

  • Reaction : Continue stirring at room temperature for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the protected intermediate.

Step 2: Boc-Deprotection

  • Follow the same deprotection protocol as described in the Buchwald-Hartwig section to yield the final product.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Ketone, Amine, & Solvent B Add Catalytic Acid (Optional) A->B C Add Reducing Agent (e.g., NaBH(OAc)3) B->C D Stir at Room Temp C->D E Monitor by TLC or LC-MS D->E F Quench Reaction (aq. NaHCO3) E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify G->H I Final Product: Protected Intermediate H->I

Caption: Workflow for Reductive Amination.

Purification and Characterization

The purification of polar, bifunctional molecules like 4-amino-1-(4-carboxyphenyl)piperidine can be challenging.[14] The choice of method depends on the scale, impurities, and desired purity.

Technique Typical Purity Advantages Disadvantages
Recrystallization >98%Cost-effective, scalable, removes certain impurities effectively.[14]May not remove structurally similar impurities.[14]
Column Chromatography >99%High resolution, adaptable for a wide range of impurities.[14]Can be time-consuming and requires large solvent volumes.[14]
Preparative HPLC >99.5%Achieves the highest purity, ideal for final polishing.[14]Expensive, low throughput, requires specialized equipment.[14]

Table 1. Comparison of Common Purification Techniques.

Once purified, the structure and purity of the final compound must be confirmed using standard analytical techniques.

Technique Expected Observations for 4-amino-1-(4-carboxyphenyl)piperidine
¹H NMR Aromatic protons (AA'BB' system, ~7-8 ppm), piperidine ring protons (complex multiplets, ~2-4 ppm), exchangeable amine and carboxylic acid protons.
¹³C NMR Aromatic carbons (~110-160 ppm), piperidine carbons (~30-55 ppm), carbonyl carbon from the carboxylic acid (~170 ppm).
Mass Spec (ESI+) A clear molecular ion peak corresponding to [M+H]⁺.
HPLC A single major peak indicating high purity (typically >95%).[15]

Table 2. Summary of Expected Analytical Data.

Characterization_Flow cluster_analysis Analysis Crude Crude Product Purify Purification (e.g., Chromatography) Crude->Purify Pure Purified Compound Purify->Pure Analysis Analytical Techniques Pure->Analysis NMR NMR Analysis->NMR MS Mass Spec Analysis->MS HPLC HPLC Analysis->HPLC Data Data Interpretation Confirm Structure & Purity Confirmed Data->Confirm NMR->Data MS->Data HPLC->Data

Caption: Logical Flow for Product Purification & Characterization.

Troubleshooting Common Synthetic Issues

Issue Potential Cause(s) Recommended Solution(s)
Low/No Yield (Buchwald-Hartwig) Inactive catalyst; Inappropriate ligand or base selection; Poor substrate reactivity (e.g., aryl chlorides).[10]Use a reliable precatalyst (e.g., G3/G4 palladacycles). Consult a ligand selection guide. For aryl chlorides, use bulky, electron-rich ligands. Ensure base is finely powdered and anhydrous.[10]
Hydrodehalogenation (Buchwald-Hartwig) Side reaction where the aryl halide is reduced.Optimize catalyst loading and reaction temperature. Screen different ligand/base combinations.
Alcohol Formation (Reductive Amination) The reducing agent is too strong and reduces the starting carbonyl before imine formation.[12]Switch to a milder reducing agent like NaBH(OAc)₃, which is selective for the iminium ion.[12]
Over-alkylation of Amine The product amine is more nucleophilic than the starting amine and reacts further.[12]Use a stoichiometric amount of the amine or a slight excess of the carbonyl. A stepwise procedure (imine formation first, then reduction) can also be effective.[12]

Table 3. Troubleshooting Guide for Synthesis.

References

  • Ma, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bryan, M. C., et al. (2013). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available at: [Link]

  • Google Patents. (2001). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Available at: [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig coupling. Available at: [Link]

  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Available at: [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Unnamed Publisher. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Semantic Scholar. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • Chem-Impex. 4-Amino-1-Boc-piperidine-4-carboxamide. Available at: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • Unnamed Publisher. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Available at: [Link]

  • ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Available at: [Link]

  • Unnamed Publisher. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Unnamed Publisher. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Available at: [Link]

  • Unnamed Publisher. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • ResearchGate. Selected pharmacologically active 4-arylpiperidines. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • SpectraBase. 4-Amino-1-tert-butoxycarbonylpiperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Peptides. 4-Amino-1-Boc-piperidine-4-carboxylic acid [183673-71-4]. Available at: [Link]

  • Royal Society of Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • Unnamed Publisher. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available at: [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 4-(4-Oxopiperidin-1-yl)benzoic Acid

Executive Summary This guide details the optimized conditions for coupling 4-(4-oxopiperidin-1-yl)benzoic acid (CAS: 22048-73-3) with diverse amine partners. This building block presents two distinct chemical challenges:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for coupling 4-(4-oxopiperidin-1-yl)benzoic acid (CAS: 22048-73-3) with diverse amine partners. This building block presents two distinct chemical challenges:

  • Solubility: The zwitterionic nature of the tertiary aniline nitrogen and the carboxylic acid often leads to poor solubility in standard non-polar solvents (DCM, Toluene).

  • Chemoselectivity: The unprotected ketone on the piperidine ring poses a risk of Schiff base formation (imine) with primary amine partners if the activation of the carboxylic acid is sluggish.

This note prioritizes HATU for high-throughput discovery and T3P® (Propylphosphonic Anhydride) for scalable, green chemistry applications.

Chemical Analysis & Strategy

Structure-Property Relationships
  • Electronic Deactivation: The nitrogen atom at the para-position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This makes the carboxylic acid less electrophilic compared to nitro- or halo-benzoic acids, requiring efficient activation agents.

  • Ketone Vulnerability: While ketones are generally stable to coupling conditions, the presence of primary amines in the reaction mixture creates a competition between Amide Formation (Kinetic Product) and Imine Formation (Thermodynamic Trap) . Fast activation is crucial to favor the amide.

Decision Matrix

The following logic flow dictates the choice of conditions based on the amine partner and scale.

G Start Start: 4-(4-Oxopiperidin-1-yl)benzoic acid ScaleCheck Scale / Priority? Start->ScaleCheck Discovery Discovery (<1g) Priority: Yield/Speed ScaleCheck->Discovery Process Process (>10g) Priority: Safety/Workup ScaleCheck->Process AmineCheck Is Amine Sterically Hindered? Discovery->AmineCheck T3P Protocol B: T3P (Low Epimerization/Easy Wash) Process->T3P Standard AcidCl Protocol C: Ghosez Reagent (Neutral Activation) Process->AcidCl If T3P Fails HATU Protocol A: HATU (High Reactivity) AmineCheck->HATU Yes (e.g., t-Butyl amine) AmineCheck->HATU No (e.g., Benzylamine)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate steric hindrance.

Experimental Protocols

Protocol A: HATU Activation (Discovery Scale)

Best for: Small scale (mg to 1g), unreactive amines, and parallel synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates the reaction rate, minimizing the time the free amine is in contact with the ketone [1].

Materials:

  • Substrate: 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 1.0 equiv of the acid in DMF (concentration 0.1 M - 0.2 M). Note: DCM is often insufficient for solubility; DMF is required.

  • Activation: Add 3.0 equiv of DIPEA. Stir for 2 minutes. Add 1.1 equiv of HATU. The solution should turn yellow/orange.

  • Pre-activation (Critical): Stir for 5-10 minutes at Room Temperature (RT). This ensures the acid is fully converted to the active ester before the amine is introduced, preventing amine-ketone side reactions.

  • Coupling: Add 1.1 equiv of the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; watch for M+H + amine - H2O which indicates imine).

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (to remove DMF), 1x with sat. NaHCO3, and 1x with Brine. Dry over Na2SO4.

Protocol B: T3P® (Propylphosphonic Anhydride) (Process Scale)

Best for: Scale-up (>10g), simple workup, and "green" chemistry. Mechanism: T3P acts as a water scavenger and activates the acid.[1] The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases [2].

Materials:

  • Substrate: 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: 2-MeTHF or EtOAc (if soluble), or DMF/EtOAc mixture.

Step-by-Step Procedure:

  • Slurry: Suspend the acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (EtOAc or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as a superior acylation catalyst with T3P compared to triethylamine.

  • Reagent Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO3, then Brine.

  • Isolation: Evaporate solvent. Recrystallize if necessary (often from IPA/Heptane).

Analytical Data & Troubleshooting

Comparison of Reagents
ParameterHATUT3PEDC / HOBt
Reactivity Very HighModerate to HighModerate
Solubility Req. High (DMF preferred)Flexible (EtOAc/DMF)High
Ketone Safety High (Fast kinetics)Excellent (Mild conditions)Moderate (Slow reaction risks imine)
Purification Chromatography usually required (remove urea/N-oxide)Aqueous extraction often sufficientChromatography required (remove urea)
Cost HighModerate (Bulk available)Low
Troubleshooting Guide

Issue: Low Conversion / Starting Material Remains

  • Cause: The aniline nitrogen makes the carboxylic acid electron-rich and sluggish.

  • Solution: Switch to Protocol A (HATU) and increase temperature to 40°C. Do not exceed 60°C to protect the ketone.

Issue: Formation of Imine (M + Amine - 18)

  • Cause: The amine is reacting with the ketone instead of the activated acid. This happens if activation is too slow.[2]

  • Solution: Ensure Pre-activation (Step 3 in Protocol A) is strictly followed. The amine should only encounter the active ester, not the free acid.

Issue: Poor Solubility

  • Cause: The zwitterionic starting material is insoluble in EtOAc/DCM.

  • Solution: Use a "Hybrid Solvent System": Dissolve the acid in minimal DMSO or DMF, then dilute with DCM or EtOAc for the reaction.

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway (Amide coupling) and the side reaction (Imine formation), emphasizing why pre-activation is critical.

ReactionPath Start Acid + Ketone (Substrate) Act Activation (HATU/Base) Start->Act Step 1 Imine Imine Side-Product (Thermodynamic Trap) Start->Imine Slow Attack on Ketone (k2) ActiveEster Active Ester (Fast Electrophile) Act->ActiveEster Amide AMIDE PRODUCT (Kinetic Control) ActiveEster->Amide Fast Attack (k1) Amine Amine Partner (Nucleophile) Amine->Amide Amine->Imine

Figure 2: Mechanistic pathway showing the necessity of activating the carboxylic acid to outcompete the ketone side-reaction.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., et al. (2016). T3P: A Convenient and Useful Reagent in Organic Synthesis.[1][4][5][8][9][10] Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Application Note: Strategic Synthesis of Spirocyclic Piperidines from 4-Oxopiperidine Scaffolds

Executive Summary Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery, offering a distinct structural advantage over flat, aromatic systems. By restricting conformational flexibility while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery, offering a distinct structural advantage over flat, aromatic systems. By restricting conformational flexibility while maintaining high fraction of sp^3^ hybridized carbons (


), these scaffolds improve solubility, metabolic stability, and target selectivity (the "Escape from Flatland" strategy).

This guide details three robust, chemically distinct protocols to diverge from the common N-protected-4-oxopiperidine starting material into high-value spirocyclic classes:

  • Spiro-Hydantoins: via Bucherer-Bergs Reaction.

  • Spiro-Isobenzofurans: via Organolithium Addition & Cyclization.

  • Spiro-Oxindoles: via Reductive Amination & Friedel-Crafts Cyclization.

Strategic Analysis & Scaffold Divergence

The 4-oxopiperidine core serves as an electrophilic "hub." The choice of reagents determines the nature of the spiro-fusion (C-C vs. C-N vs. C-O bonds).

Divergent Synthesis Map

DivergentSynthesis Oxo N-Boc-4-Piperidone Hydantoin Spiro-Hydantoin (Imidazolidine-2,4-dione) Oxo->Hydantoin (NH4)2CO3 / KCN (Bucherer-Bergs) Ether Spiro-Isobenzofuran (Citalopram Analogs) Oxo->Ether Ar-Li / H+ (Grignard-Cyclization) Oxindole Spiro-Oxindole (Indolin-2-one) Oxo->Oxindole Aniline / Cl-AcCl / AlCl3 (Reductive Alkylation)

Caption: Divergent synthetic pathways from a common 4-oxopiperidine precursor.[1]

Protocol 1: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Target Scaffold: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives. Mechanism: Multicomponent condensation involving the formation of a cyanohydrin, followed by amine attack and rearrangement.

Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv).

  • Reagents: Ammonium Carbonate (3.0 equiv), Potassium Cyanide (KCN) (1.5 equiv).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Safety Note: KCN is highly toxic. This reaction generates ammonia and potentially HCN gas. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

Step-by-Step Protocol
  • Preparation: In a pressure tube or round-bottom flask, dissolve N-Boc-4-piperidone (10 mmol) in 20 mL of EtOH/H2O (1:1).

  • Addition: Add Ammonium Carbonate (30 mmol) and KCN (15 mmol) to the solution.

  • Reaction: Seal the tube (or reflux with a condenser) and heat to 60–70°C for 12–24 hours.

    • Note: The solution typically turns from clear to a pale yellow suspension.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol (use a bleach trap for the vacuum exhaust to neutralize potential cyanides).

    • Dilute the aqueous residue with ice water (20 mL).

    • The spiro-hydantoin product often precipitates as a white solid. Filter and wash with cold water.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and recrystallize from Ethanol/Ether.

Yield Expectation: 70–85% Key Analytic: Distinctive carbonyl peaks in IR (~1720, 1770 cm⁻¹) and disappearance of the ketone signal.

Protocol 2: Spiro-Isobenzofuran Synthesis (Grignard-Cyclization)

Target Scaffold: Spiro[isobenzofuran-1(3H),4'-piperidine].[2][3][4] Relevance: This scaffold mimics the core of antidepressants like Citalopram but with a spiro-piperidine linkage, offering high affinity for serotonin transporters (SERT).

Materials
  • Substrate: N-Benzyl-4-piperidone or N-Boc-4-piperidone.

  • Reagents: 2-Bromobenzyl alcohol, n-Butyllithium (2.5M in hexanes), p-Toluenesulfonic acid (pTsOH).

  • Solvent: Anhydrous THF, Toluene.

Experimental Workflow

SpiroEther Step1 Lithiation (2-Bromobenzyl alcohol + 2 eq n-BuLi) -78°C, THF Step2 Addition (Add 4-Piperidone) Step1->Step2 Step3 Intermediate (Diol Formation) Step2->Step3 Step4 Cyclization (pTsOH, Toluene, Reflux) Step3->Step4

Caption: Two-stage synthesis of spiro-isobenzofurans via dilithio-intermediate.

Step-by-Step Protocol
  • Lithiation (The "Double Deprotonation"):

    • Dissolve 2-bromobenzyl alcohol (10 mmol) in anhydrous THF (30 mL) under Argon.

    • Cool to -78°C .

    • Add n-BuLi (22 mmol, 2.2 equiv) dropwise. Crucial: The first equivalent deprotonates the hydroxyl; the second performs the Br-Li exchange.

    • Stir for 1 hour at -78°C.

  • Addition:

    • Dissolve N-Boc-4-piperidone (10 mmol) in THF (10 mL) and add dropwise to the lithiated species.

    • Allow to warm to RT slowly overnight.

    • Quench with sat. NH4Cl. Extract (EtOAc) and concentrate to yield the crude diol .

  • Cyclization:

    • Dissolve the crude diol in Toluene (50 mL).

    • Add pTsOH (0.1 equiv).

    • Reflux with a Dean-Stark trap (to remove water) for 2–4 hours.

    • Mechanism:[4][5][6][7][8][9] Acid-catalyzed dehydration forms the stable 5-membered ether ring.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 50–65% (over 2 steps).

Protocol 3: Spiro-Oxindole Synthesis (Reductive Alkylation)

Target Scaffold: Spiro[indoline-3,4'-piperidine]-2-one. Relevance: A privileged substructure in Growth Hormone Secretagogues (e.g., MK-0677). This method avoids the harsh conditions of Fischer Indole synthesis which often fail to form spiro-centers on simple ketones without specific "interrupted" substrates.

Materials
  • Substrate: N-Boc-4-piperidone.

  • Reagents: Aniline, Sodium Triacetoxyborohydride (STAB), Chloroacetyl Chloride, Aluminum Chloride (AlCl3).

  • Solvent: Dichloroethane (DCE), DCM.

Step-by-Step Protocol
  • Reductive Amination:

    • Mix N-Boc-4-piperidone (10 mmol) and Aniline (10 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol).

    • Stir 1h, then add STAB (15 mmol). Stir overnight.

    • Workup: Quench with NaHCO3, extract with DCM. Yields 4-anilino-piperidine .

  • Acylation:

    • Dissolve the amine from Step 1 in DCM (20 mL) with Et3N (12 mmol).

    • Cool to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise.

    • Stir 2h. Wash with water/brine. Isolate 2-chloro-N-phenyl-N-(piperidin-4-yl)acetamide .

  • Friedel-Crafts Cyclization:

    • Critical Step: Mix the chloroacetamide (from Step 2) with AlCl3 (2.5 equiv) in neat conditions or minimal dichlorobenzene.

    • Heat to 120–140°C for 1–2 hours.

    • Mechanism:[4][5][6][8][9] Intramolecular alkylation of the aromatic ring by the activated alkyl chloride.

    • Note: This forms the oxindole core.[10]

  • Workup: Carefully quench with ice/HCl (exothermic!). Extract with EtOAc.

Yield Expectation: 40–60% (overall).

Comparative Data & Troubleshooting

Protocol Comparison Table
FeatureSpiro-HydantoinSpiro-IsobenzofuranSpiro-Oxindole
Reaction Type Multicomponent (Bucherer-Bergs)Organometallic + Acid CyclizationReductive Amination + Friedel-Crafts
Complexity Low (One pot)Medium (Moisture sensitive)High (3 steps)
Key Risk Cyanide toxicityLithium halogen exchange efficiencyAlCl3 handling / Regioselectivity
Fsp3 Character HighHighMedium
Typical Yield 75%55%45%
Troubleshooting Guide
  • Bucherer-Bergs Fails: If the ketone is sterically hindered (e.g., 3-substituted piperidone), switch to high-pressure conditions (sealed steel reactor, 100°C).

  • Spiro-Ether Cyclization Incomplete: If the diol does not close, ensure the Dean-Stark trap is actively removing water. Switch solvent to Xylene for higher reflux temperature.

  • Oxindole Regioselectivity: If the aniline has a meta-substituent, you may get a mixture of isomers (4- vs 6-substituted oxindole). Use para-substituted anilines to force a single isomer.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry. [Link]

  • Marx, M. A., et al. (1997). Spirocyclic Piperidines as Neurokinin-1 Antagonists. Bioorganic & Medicinal Chemistry Letters.[11] [Link]

  • Efange, S. M. N., et al. (1991). Spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.[2][3][4] Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(4-Oxopiperidin-1-yl)benzoic Acid

Welcome to the Advanced Troubleshooting Guide for 4-(4-Oxopiperidin-1-yl)benzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical trial-and-error.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 4-(4-Oxopiperidin-1-yl)benzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical trial-and-error. Here, we address the fundamental thermodynamics of solvation, providing you with self-validating protocols and mechanistic insights to overcome solubility bottlenecks in your synthetic or analytical workflows.

Molecular Profiling & The Causality of Insolubility

To effectively dissolve 4-(4-Oxopiperidin-1-yl)benzoic acid, we must first analyze its structural thermodynamics. The molecule consists of a rigid aromatic backbone, a polar ketone moiety on the piperidine ring, and a terminal carboxylic acid group.

The primary barrier to solvation in standard organic solvents (e.g., dichloromethane, toluene, or ethyl acetate) is the formation of highly stable, hydrogen-bonded carboxylic acid dimers. These dimers drastically increase the crystal lattice energy of the solid state. Consequently, it becomes thermodynamically unfavorable for non-polar or weakly polar solvents to disrupt the solid matrix and solvate individual monomers (1)[1]. Overcoming this requires targeted disruption of the dimer interface.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound crash out of solution when I switch from DMSO to a less polar solvent like DCM? A1: DMSO is a strongly polar aprotic solvent capable of acting as a hydrogen-bond acceptor, which effectively solvates the monomeric form of the acid. When transitioning to DCM, the solvent lacks the dipole moment required to prevent the carboxylic acid from re-dimerizing. The molecules rapidly re-associate, exceeding the solubility limit and precipitating out.

Q2: I cannot use DMSO or DMF because they interfere with my downstream amide coupling reaction. What are my alternatives? A2: If anhydrous conditions are strictly required, the most effective self-validating protocol is lipophilic salt formation. By adding 1.1–1.5 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the carboxylic acid. The resulting trialkylammonium carboxylate salt is highly lipophilic and readily dissolves in DCM or THF (2)[2].

Q3: How does the "water-enhancement" technique work for organic extractions? A3: Adding a minor fraction of water (1-5% w/w) to Lewis-base organic solvents (such as ketones or ethers) drastically increases the solubility of carboxylic acids. The water molecules competitively hydrogen-bond with the carboxylic acid groups, breaking the dimers and forming highly soluble hydrated complexes (3)[3].

Q4: Can hydrotropy be applied if I am working in aqueous-organic mixtures? A4: Yes. Hydrotropes like sodium salicylate can be used to significantly increase the solubility and mass transfer of benzoic acid derivatives in mixed systems, offering an unprecedented increase in solubility without the emulsification issues common with standard surfactants (4)[4].

Diagnostic Workflows & Mechanisms

Workflow Start Insoluble in Target Solvent CheckWater Anhydrous condition strictly required? Start->CheckWater AddWater Add 1-5% Water (Disrupts Dimers) CheckWater->AddWater No CheckRxn Is it an amide coupling reaction? CheckWater->CheckRxn Yes Success Target Concentration Achieved AddWater->Success UseBase Add TEA or DIPEA (Forms Lipophilic Salt) CheckRxn->UseBase Yes UseAprotic Switch to DMF/DMSO or heat to 50°C CheckRxn->UseAprotic No UseBase->Success UseAprotic->Success

Logical workflow for troubleshooting organic solubility of benzoic acid derivatives.

Mechanism Dimer Carboxylic Acid Dimer (High Lattice Energy) Intervention Lewis Base Solvent + Trace Water Dimer->Intervention Disruption H-Bond Disruption & Complexation Intervention->Disruption Monomer Solvated Monomer (High Solubility) Disruption->Monomer

Mechanism of water-enhanced solvation for carboxylic acid dimers in organic solvents.

Quantitative Solubility Data

The following table summarizes the relative solubility enhancements achieved through various interventions. Data is normalized based on thermodynamic solvation parameters of structurally analogous benzoic acid derivatives to serve as a proxy guide.

Solvent SystemTemp (°C)Relative Solubility FactorPrimary Solvation Mechanism
Toluene (Anhydrous)251.0x (Baseline)Weak dipole interactions
Ethanol (Anhydrous)25~15.0xProtic hydrogen bonding
Cyclohexanone + 0% Water25~8.0xLewis base interaction
Cyclohexanone + 5% Water25~25.0xDimer disruption via water complexation
DCM + 1.2 eq DIPEA25>50.0xLipophilic salt formation

Validated Experimental Protocols

Protocol A: Lipophilic Salt Formation for Anhydrous Reactions

Mechanism: Converts the neutral, strongly hydrogen-bonded carboxylic acid into a highly lipophilic trialkylammonium carboxylate salt, drastically lowering lattice energy and enabling solubility in non-polar/weakly polar media.

  • Suspension: Weigh the required mass of 4-(4-Oxopiperidin-1-yl)benzoic acid and suspend it in the target anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) at room temperature.

  • Base Addition: Slowly add 1.1 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise under continuous magnetic stirring.

  • Equilibration: Allow the mixture to stir for 10–15 minutes. The suspension should transition to a clear solution as the lipophilic salt forms.

  • Validation: If slight turbidity persists, apply mild sonication for 5 minutes. Do not exceed 35°C to prevent solvent loss or premature side reactions.

Protocol B: Water-Enhanced Solubilization for Extractions

Mechanism: Trace water acts as a competitive hydrogen-bond donor/acceptor, disrupting the highly stable carboxylic acid dimers into solvated monomers without requiring a phase change.

  • Solvent Selection: Choose a Lewis-base organic solvent with a carbonyl functional group (e.g., Methyl Isobutyl Ketone [MIBK] or Cyclohexanone).

  • Saturation: Add the compound to the organic solvent until a saturated, cloudy suspension is achieved.

  • Hydration: Incrementally spike the organic phase with 1% to 5% (w/w) purified water while stirring vigorously at 25°C.

  • Phase Monitoring: Observe the rapid clarification of the organic phase. Ensure the water content remains below the liquid-liquid phase separation threshold of the chosen solvent to maintain a single organic layer.

References

  • Source: DiVA (Journal of Chemical and Engineering Data)
  • Methods to increase the solubility of 2-[(4-Nitrophenyl)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy Source: Polish Journal of Chemical Technology URL

Sources

Optimization

Preventing ketone hydration in 4-oxopiperidine reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxopiperidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxopiperidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the laboratory: the unwanted hydration of the ketone functional group. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Reversible Hydration of 4-Oxopiperidine

The ketone at the C4 position of the piperidine ring is susceptible to nucleophilic attack by water, leading to the formation of a gem-diol (a diol on a single carbon atom). This process, known as hydration, is a reversible equilibrium that can be catalyzed by both acids and bases.[1][2][3] While for many simple ketones this equilibrium lies far to the side of the ketone, the presence of the nitrogen atom in the piperidine ring can influence the electronic environment of the carbonyl group, making hydration a more significant side reaction to consider.

The presence of the gem-diol can lead to a number of undesirable outcomes in your research, including:

  • Reduced yields of the desired product.

  • Complex product mixtures , complicating purification.

  • Inaccurate characterization of your compounds.

  • Inhibition of subsequent reaction steps that require the ketone functionality.

This guide will equip you with the knowledge and practical strategies to control and prevent ketone hydration in your 4-oxopiperidine reactions.

Frequently Asked Questions (FAQs)

Q1: What is ketone hydration and why is it a problem in my 4-oxopiperidine reactions?

A1: Ketone hydration is the reversible addition of a water molecule across the carbonyl (C=O) double bond of the 4-oxopiperidine to form a gem-diol (4,4-dihydroxypiperidine).[1][2] This is often an undesired side reaction as it consumes your starting material and can interfere with subsequent chemical transformations, leading to lower yields and purification challenges. The reaction can be catalyzed by both acidic and basic conditions.[1][3]

Q2: What are the main strategies to prevent ketone hydration?

A2: There are three primary strategies to combat unwanted ketone hydration:

  • Maintain Anhydrous Reaction Conditions: Rigorously exclude water from your reaction mixture.

  • Actively Remove Water: Employ techniques to remove water as it is formed.

  • Utilize a Protecting Group: Temporarily "mask" the ketone functionality to prevent it from reacting.

The best strategy will depend on the specific reaction you are performing, including the reagents, solvents, and reaction conditions.

Q3: How do I ensure my reaction is truly "anhydrous"?

A3: Achieving anhydrous conditions requires careful attention to detail:

  • Use anhydrous solvents: Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

  • Dry your glassware: Oven-dry all glassware before use and allow it to cool in a desiccator or under a stream of inert gas.

  • Use an inert atmosphere: Conduct your reaction under an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Use freshly opened or properly stored reagents: Many reagents are hygroscopic and will absorb water from the air over time.

Q4: What is a protecting group and when should I use one for the ketone in 4-oxopiperidine?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it unreactive during a chemical transformation elsewhere in the molecule.[5][6] For the ketone in 4-oxopiperidine, an acetal (or ketal) is a common and effective protecting group.[7][8][9] You should consider using a protecting group when your reaction conditions are incompatible with a ketone, for example, when using strong bases, nucleophiles, or reducing agents that would otherwise react with the carbonyl group.[10]

Troubleshooting Guide: Preventing Ketone Hydration in Practice

This section provides detailed protocols and the scientific rationale for overcoming ketone hydration.

Issue 1: My reaction is sluggish and I suspect ketone hydration is the culprit.

Root Cause Analysis: The presence of water can not only lead to the formation of the gem-diol but can also interfere with many common reagents and catalysts, slowing down your desired reaction.

Solutions:

1. Rigorous Control of Anhydrous Conditions:

  • Protocol:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use a commercially available anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) from a sealed bottle or a solvent purification system.

    • Set up the reaction under a positive pressure of an inert gas (nitrogen or argon).

    • Add reagents via syringe through a rubber septum.

    • If solid reagents are used, ensure they are anhydrous. They can be dried in a vacuum oven if their stability permits.

  • Causality: By minimizing the presence of water, you shift the equilibrium away from the gem-diol and back towards the ketone, making it available for your desired reaction.[11]

2. Use of In-Situ Dehydrating Agents:

  • Molecular Sieves: These are porous aluminosilicates that trap water molecules within their crystal structure.[12]

    • Protocol: Add activated 4Å molecular sieves to your reaction flask before adding your reagents. Use approximately 100-200 mg of molecular sieves per mL of solvent.

    • Causality: The 4Å pores are the ideal size to trap water molecules, effectively sequestering them from the reaction mixture.[12]

  • Anhydrous Salts: Salts like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to scavenge trace amounts of water.

    • Protocol: Add a stoichiometric excess of the anhydrous salt to the reaction mixture. Note that this is generally less effective than molecular sieves for rigorously dry reactions.

Issue 2: My reaction produces water as a byproduct, driving the formation of the ketone hydrate.

Root Cause Analysis: Some reactions, such as acetal formation or certain condensations, produce water. According to Le Châtelier's principle, this will shift the equilibrium towards the hydrated form of the ketone.

Solution: Azeotropic Removal of Water with a Dean-Stark Apparatus

  • Protocol:

    • Set up your reaction in a flask with a Dean-Stark trap and a reflux condenser.[13][14]

    • Use a solvent that forms an azeotrope with water, such as toluene or benzene (use of toluene is preferred due to lower toxicity).[3][15][16]

    • Fill the Dean-Stark trap with the solvent before starting the reaction.

    • Heat the reaction to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.

    • Upon cooling in the condenser, the water and solvent will separate, with the denser water collecting at the bottom of the trap and the less dense solvent overflowing back into the reaction flask.[14]

  • Causality: The continuous removal of water from the reaction mixture shifts the equilibrium towards the products, preventing the accumulation of water that could lead to ketone hydration.[13]

Workflow Visualization

Decision Tree for Preventing Ketone Hydration

G start Start: Planning a reaction with 4-oxopiperidine q1 Are the reaction conditions incompatible with a ketone? (e.g., strong base, Grignard, LiAlH4) start->q1 strategy1 Strategy 1: Use a Protecting Group (Acetal Formation) q1->strategy1 Yes q2 Does the reaction produce water? q1->q2 No end Proceed with Reaction strategy1->end strategy2 Strategy 2: Azeotropic Removal of Water (Dean-Stark Trap) q2->strategy2 Yes strategy3 Strategy 3: Maintain Anhydrous Conditions (Dry solvents, inert atmosphere, desiccants) q2->strategy3 No strategy2->end strategy3->end

Caption: A decision-making workflow for selecting the appropriate strategy to prevent ketone hydration in 4-oxopiperidine reactions.

Issue 3: I need to perform a reaction that is incompatible with the ketone, and simple anhydrous conditions are not sufficient.

Root Cause Analysis: Reagents like Grignards, organolithiums, and strong hydrides will react with the ketone. In these cases, simply removing water is not enough; the ketone itself must be made unreactive.

Solution: Acetal Protection of the Ketone

  • Protocol for Acetal Protection:

    • In a round-bottom flask, dissolve your N-protected 4-oxopiperidone (e.g., N-Boc-4-piperidone) (1.0 eq) in toluene.

    • Add ethylene glycol (1.5 eq) and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC or GC-MS), cool the reaction to room temperature.

    • Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and perform a standard aqueous workup.

    • Purify the resulting acetal-protected 4-oxopiperidine by column chromatography.

  • Causality: The acetal is stable to basic and nucleophilic conditions, effectively "hiding" the ketone.[10][17] The formation of the acetal is a reversible, acid-catalyzed reaction that produces water, hence the use of a Dean-Stark trap to drive it to completion.[9][18]

  • Protocol for Deprotection:

    • Dissolve the acetal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., HCl or p-TsOH).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

    • Neutralize the acid with a mild base and perform an aqueous workup to isolate the deprotected ketone.

  • Causality: The deprotection is an acid-catalyzed hydrolysis, which is essentially the reverse of the protection reaction. The large excess of water (from the aqueous acid) drives the equilibrium back to the ketone.[17]

Data Summary: Common Conditions for Acetal Protection and Deprotection
Step Reagents Catalyst Solvent Conditions Key Considerations
Protection Ethylene glycolp-TsOH, H₂SO₄TolueneReflux with Dean-Stark trapDrive reaction to completion by removing water.[10]
Deprotection WaterHCl, H₂SO₄, p-TsOHAcetone/Water, THF/WaterRoom temperatureUse a large excess of water to shift equilibrium.[17]

Mechanism Visualization

Ketone Hydration Equilibrium

G ketone 4-Oxopiperidine hydrate Gem-diol (Hydrate) ketone->hydrate + H2O (Acid or Base catalyst) hydrate->ketone - H2O

Caption: Reversible equilibrium between 4-oxopiperidine and its hydrated gem-diol form.

This technical guide is intended to provide a comprehensive overview and practical solutions for preventing ketone hydration in 4-oxopiperidine reactions. By understanding the underlying chemical principles and employing the appropriate experimental techniques, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Organic Syntheses Procedure, Coll. Vol. 10, p.572 (2004); Vol. 79, p.159 (2002). [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • US Patent 2,363,158. (1944).
  • Organic Synthesis. Protecting Groups. [Link]

  • Molinillo, J. M. G. (n.d.). Acetals as protecting groups. Organic Chemistry. [Link]

  • Canadian Science Publishing. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(11), 905-909. [Link]

  • CN Patent 113461596A. (2021).
  • WordPress. Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]

  • Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • ResearchGate. The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. [Link]

  • University of York. Dean-Stark - Chemistry Teaching Labs. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Puyang Tiancheng Chemical. 4A Molecular Sieves. [Link]

  • Glen Research. (2007). Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • Hou, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(7), 8085-8093. [Link]

  • ResearchGate. (2026). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of carboxylic acid in N-aryl piperidines

Created by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Created by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common synthetic challenge: the low reactivity of carboxylic acids in amide coupling reactions with N-aryl piperidines. This document is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding sluggish coupling reactions with N-aryl piperidines.

Q1: My standard EDC/HOBt coupling isn't working for my N-aryl piperidine. What's the most likely reason?

A1: The low reactivity is likely due to a combination of two factors inherent to N-aryl piperidines:

  • Steric Hindrance: The aryl group, especially with ortho-substituents, can physically block the piperidine nitrogen, making it difficult for the activated carboxylic acid to approach and react.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the aryl ring can pull electron density away from the nitrogen atom, reducing its nucleophilicity and thus its reactivity towards the electrophilic activated carboxylic acid.[1]

Standard coupling conditions using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) often fail because the O-acylisourea intermediate formed is not reactive enough to overcome these hurdles.[2][3][4][5]

Q2: I see some product, but the reaction is extremely slow and never goes to completion. What can I try first?

A2: Before resorting to more complex solutions, consider these initial optimization steps:

  • Increase Temperature: Many amide couplings can be gently heated (e.g., to 40-60 °C) to increase the reaction rate. Monitor for potential side reactions or degradation.

  • Increase Reagent Equivalents: Using a slight excess of the carboxylic acid (e.g., 1.2-1.5 equivalents) and coupling reagents can help drive the reaction to completion.

  • Solvent Choice: Ensure you are using a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[6] The choice of solvent can significantly impact reaction rates.

Q3: What is a better alternative to EDC/HOBt for this type of challenging coupling?

A3: For sterically hindered and electronically deactivated amines like N-aryl piperidines, more potent coupling reagents are often necessary. The most common and effective alternative is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][8][9]

HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester with the carboxylic acid.[9][10] This intermediate is significantly more reactive than the one formed with EDC/HOBt, leading to faster reaction times and higher yields, especially for challenging substrates.[7][9]

Part 2: Systematic Troubleshooting Guide

If initial optimizations fail, a more systematic approach is required. This section will guide you through diagnosing the root cause of low reactivity.

Q4: How can I systematically troubleshoot my low-yielding amidation?

A4: A logical troubleshooting workflow can help pinpoint the issue. Start by assessing the quality of your starting materials and reagents, then move on to optimizing the reaction conditions and choice of coupling agent.

G cluster_0 Troubleshooting Workflow Start Low Yield or No Reaction Check_SM Verify Starting Material & Reagent Quality Start->Check_SM Check_SM->Start Quality Poor Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Solvent) Check_SM->Optimize_Conditions Quality OK Change_Reagents Change Coupling Reagent Optimize_Conditions->Change_Reagents No Improvement Success Reaction Successful Optimize_Conditions->Success Improvement Advanced_Methods Consider Advanced Methods Change_Reagents->Advanced_Methods Still No Improvement Change_Reagents->Success Improvement Advanced_Methods->Success Improvement

Caption: A systematic workflow for troubleshooting low reactivity in amide coupling reactions.

Q5: My coupling reagent, base, and solvent are old. Could this be the problem?

A5: Absolutely. The integrity of your reagents is critical.

  • Coupling Reagents: Reagents like HATU and HOBt are moisture-sensitive. If they have been improperly stored, their activity can be significantly reduced.

  • Solvents: Anhydrous (dry) solvents are crucial.[6] Water can hydrolyze the activated carboxylic acid intermediate, shutting down the reaction.

  • Bases: Bases like DIPEA and triethylamine should be pure and dry.

Recommendation: If in doubt, use freshly opened or purified reagents and solvents.

Q6: I've switched to HATU, but the reaction is still sluggish. What's next?

A6: If even a powerful reagent like HATU is not sufficient, consider the following:

  • Pre-activation: Allow the carboxylic acid to react with HATU and DIPEA for 15-30 minutes before adding the N-aryl piperidine.[11] This ensures the formation of the active ester before the amine is introduced.

  • Base Choice: While DIPEA is standard, a stronger, non-nucleophilic base like 2,4,6-Collidine might be beneficial in some cases, especially if racemization is a concern.[7]

  • Alternative Reagents: Consider other high-performance coupling reagents. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered couplings.

ReagentProsCons
EDC/HOBt Inexpensive, water-soluble byproducts.Often ineffective for hindered substrates, risk of side reactions.[12]
HATU/DIPEA High reactivity, fast reactions, low racemization.[9]More expensive, byproducts can sometimes be difficult to remove.[13]
PyBOP/DIPEA Very effective for hindered systems.Can be more expensive than HATU.

Table 1. Comparison of common amide coupling reagents.

Part 3: Advanced Strategies and Alternative Methods

When all else fails, it may be necessary to move beyond standard coupling reagents and consider alternative synthetic routes.

Q7: Are there methods that don't use traditional coupling reagents?

A7: Yes. One of the most effective methods for forming sterically hindered amides is to convert the carboxylic acid to an acyl chloride .

The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This can then be reacted with the N-aryl piperidine, often in the presence of a base like triethylamine or pyridine, to form the amide.[]

Caution: This method is not suitable for substrates with functional groups that are sensitive to the harsh conditions of acyl chloride formation.[15]

G cluster_0 Acyl Chloride Method Acid Carboxylic Acid (R-COOH) AcylChloride Acyl Chloride (R-COCl) Acid->AcylChloride SOCl₂ or (COCl)₂ Amide Amide Product AcylChloride->Amide Piperidine N-Aryl Piperidine Piperidine->Amide Base (e.g., Et₃N)

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Q8: My molecule has sensitive functional groups. Are there any other "coupling reagent-free" methods?

A8: Recent advances in catalysis have opened up new possibilities for direct amidation reactions that avoid stoichiometric activating agents.

  • Boric Acid Catalysis: Certain boronic acids have been shown to catalyze the direct dehydrative amidation of carboxylic acids and amines.[16][17][18] These reactions often require elevated temperatures and azeotropic removal of water but can be very effective for a wide range of substrates.

  • Enzymatic Methods: For specific applications, enzymatic methods using lipases or other hydrolases can form amide bonds under mild, aqueous conditions, though substrate scope can be limited.[19]

These methods are at the forefront of green chemistry and can be excellent alternatives for complex molecules where traditional methods fail or are incompatible.[20]

Part 4: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling carboxylic acids with N-aryl piperidines.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the N-aryl piperidine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Chloride Formation and Amidation

Use this protocol when other methods have failed and your substrate is stable to the conditions.

  • Acyl Chloride Formation:

    • In a dry flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5-2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh, anhydrous DCM.

    • In a separate flask, dissolve the N-aryl piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • HATU - Wikipedia. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
  • Scientists introduce unprecedented and highly creative approach to amide synthesis. (2023, October 10). Catrin.
  • Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. (2021).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation . (2024, August 28). Chemical Communications (RSC Publishing). [Link]

  • (A) The chemical promiscuity of MsAcT was exploited in the amidation of anhydrides leading to aminooxo-acids like 74.¹⁰⁵ (B) Lipase mediated amidation of 1,3-diketones with anilines using in situ generation of a peracid. ¹⁰⁶ Access to enantioenriched amides can be achieved by heme-protein catalysed nitrene (C) or carbene (D) insertion. 107,108. (n.d.). ResearchGate.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (n.d.). PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - FR.
  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (2025, October 14). ResearchGate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). The Journal of Organic Chemistry - ACS Publications.
  • Process for the activation of carboxylic acids. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.
  • Carboxylic acid react with amine? Condition??. (2019, September 17). ResearchGate.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (2022, April 29). MDPI.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (n.d.). Benchchem.
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025, March 20). Reddit.
  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). MDPI.

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Piperidine Benzoic Acid Derivatives

Welcome to the Advanced Chromatography and Purification Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals handling complex amphoteric scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals handling complex amphoteric scaffolds. Zwitterionic molecules containing both a basic piperidine ring and an acidic benzoic acid moiety present unique physicochemical challenges. This guide provides field-proven, mechanistically grounded solutions to isolate these compounds with high purity.

Core Diagnostics & Troubleshooting FAQs

Q: Why does my piperidine-benzoic acid derivative streak uncontrollably on normal-phase silica gel? Application Scientist Insight: Piperidine-benzoic acid derivatives, such as certain heterocyclic receptor antagonists, possess a strong zwitterionic character[1]. On bare silica, the basic piperidine nitrogen undergoes severe electrostatic interactions with acidic surface silanols, while the benzoic acid moiety engages in strong hydrogen bonding. This dual-affinity mechanism causes irreversible adsorption and severe peak tailing. Normal-phase chromatography is fundamentally incompatible with these unprotected zwitterions; you must shift to orthogonal methods like isoelectric precipitation or HILIC.

Q: My compound elutes in the void volume on a standard C18 RP-HPLC column. How do I increase retention? Application Scientist Insight: Zwitterions are highly polar and hydrophilic. In traditional Reverse-Phase (RP-HPLC), retention relies on hydrophobic partitioning. Because the charged piperidinium and benzoate groups are heavily solvated by water, the molecule bypasses the hydrophobic C18 stationary phase entirely. To retain these compounds, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (typically >60% acetonitrile) to form a water-rich layer on a polar stationary phase, allowing the zwitterion to partition effectively into the aqueous layer[2].

Q: How does the isoelectric point (pI) dictate my bulk purification strategy? Application Scientist Insight: At the isoelectric point, the molecule exists as a zwitterion with a net charge of exactly zero. Without a net charge, the electrostatic repulsion between individual molecules is eliminated, and their hydration shell weakens. This causes the molecules to aggregate and crash out of the aqueous solution, reaching their minimum solubility[3]. Exploiting this physical property allows for highly scalable, solvent-free bulk purification before resorting to chromatography.

Strategic Purification Workflow

ZwitterionPurification Crude Crude Piperidine Benzoic Acid pIAssess Calculate pI & Solubilize (Alkaline pH) Crude->pIAssess IsoPrecip Isoelectric Precipitation (Titrate to pI) pIAssess->IsoPrecip High Yield Pathway HILIC ZIC-HILIC Chromatography (Polishing) pIAssess->HILIC Low Yield / Polar Impurities CheckPurity Purity > 95%? IsoPrecip->CheckPurity CheckPurity->HILIC No (Requires Polishing) Pure Pure Zwitterionic Target CheckPurity->Pure Yes (Self-Validated) HILIC->Pure

Workflow for the purification of zwitterionic piperidine benzoic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Bulk Recovery via Isoelectric Point (pI) Precipitation

Causality: By manipulating the pH of the aqueous environment, we force the molecule into its least soluble, net-neutral state, driving crystallization[3].

  • Solubilization: Suspend the crude mixture in 0.1 M NaOH. The alkaline environment deprotonates the piperidine and ensures the benzoic acid is a highly soluble sodium benzoate salt.

  • Titration: Under vigorous stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated probe.

  • Precipitation: As the pH approaches the calculated pI (typically pH 5.5–7.0 for these scaffolds), the solution will turn turbid as the zwitterion reaches zero net charge and aggregates[3].

  • Self-Validation Checkpoint: To validate the exact pI boundary, monitor the supernatant's UV absorbance at the target's

    
    . The absorbance must reach an absolute minimum when the stable precipitate forms. If the precipitate begins to dissolve upon further acid addition, you have crossed the pI into the cationic state. Adjust back with NaOH to validate the system.
    
  • Recovery: Centrifuge at 3500 × g for 15 minutes, decant the supernatant, and wash the pellet with ice-cold deionized water to remove residual salts.

Protocol B: High-Resolution Polishing via ZIC-HILIC Chromatography

Causality: For trace impurities that co-precipitate, Zwitterionic HILIC (ZIC-HILIC) provides orthogonal selectivity. ZIC-HILIC columns (e.g., sulfobetaine phases) feature a 1:1 balanced charge that creates a thick hydration layer without acting as a harsh ion-exchanger[4]. This balances ionic and hydrogen-bonding interactions, ensuring sharp peak shapes for amphoteric molecules[5].

  • Column Preparation: Install a sulfobetaine-based ZIC-HILIC column. Ensure the system is flushed of all reverse-phase aqueous buffers to prevent salt precipitation in high organic solvents.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.8). Causality: A volatile buffer controls the ionization state without suppressing the HILIC partitioning mechanism.

    • Solvent B: 100% Acetonitrile.

  • Gradient Execution: Start at 90% B (highly organic). In HILIC, water is the strong eluting solvent[4]. Ramp down to 60% B over 20 column volumes.

  • Self-Validation Checkpoint: Inject the sample at 90% B and 75% B. In a validated HILIC system, the retention time must decrease as the aqueous portion increases. If the compound elutes later at 75% B than at 90% B, the column is operating in an anomalous reverse-phase mode, indicating insufficient column equilibration or incorrect buffer ionic strength.

  • Sample Diluent: Dissolve the sample in a diluent matching the starting mobile phase (90% Acetonitrile). Injecting a sample dissolved in pure water will destroy the stationary phase's hydration layer and cause severe peak distortion.

Quantitative Method Selection Matrix

To streamline method development, consult the following comparative matrix summarizing the phase behaviors and suitability of various chromatographic modes for piperidine-benzoic acid zwitterions.

Purification ModeStationary Phase / MechanismMobile Phase / ConditionsApplication to Piperidine-Benzoic Acids
Normal Phase (NP) Bare SilicaHexane / Ethyl AcetateNot Recommended. Severe streaking due to strong silanol-piperidine interactions.
Reverse Phase (RP) C18 or C8Water / Methanol + 0.1% TFAPoor. High polarity of zwitterion leads to early elution (void volume).
Isoelectric Precipitation N/A (Solubility-driven)Aqueous (pH adjusted to pI)Excellent for Bulk. Highly scalable; leverages the net-zero charge state[3].
ZIC-HILIC Sulfobetaine (Zwitterionic)>60% Acetonitrile / Aqueous BufferExcellent for Polishing. Retains highly polar analytes via aqueous layer partitioning[2].

References

  • Source: mdpi.
  • Source: merckmillipore.
  • Source: waters.
  • Application of Hydrophilic Interaction Chromatography (HILIC)
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Minimizing side reactions during amide coupling of keto-acids

Welcome to the technical support center for amide coupling reactions involving α-keto-acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving α-keto-acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important class of substrates. The inherent reactivity of the keto functionality, combined with the susceptibility of the adjacent chiral center to epimerization, demands carefully optimized protocols.

This resource provides in-depth answers to common questions and robust troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target amide.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for planning your experiments.

Q1: What are the primary challenges and side reactions when coupling α-keto-acids?

The main difficulties arise from two sources: the electrophilicity of the ketone and the acidity of the α-proton.

  • Epimerization/Racemization: This is the most significant challenge. The α-proton of the keto-acid is highly susceptible to abstraction by base, especially after the carboxylic acid has been activated for coupling. This deprotonation leads to the formation of an enolate, which can be re-protonated from either face, scrambling the stereocenter.[1][2] The formation of an oxazolone intermediate is a common pathway for this process, particularly with carbodiimide reagents in the presence of a base.[1][2]

  • Reactions at the Ketone: The ketone carbonyl is an electrophilic site and can potentially react with nucleophiles in the mixture, although this is generally less common than epimerization under standard amide coupling conditions.

  • Byproduct Formation from Coupling Reagents: Standard side reactions associated with the chosen coupling reagent can still occur. For example, with carbodiimides like EDC or DCC, the formation of a stable N-acylurea byproduct can occur if the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[1] Uronium/aminium reagents like HATU or HBTU can react with the amine nucleophile to form a guanidinium byproduct if the reagent is used in excess.[1][3]

Q2: Which class of coupling reagents is best suited for α-keto-acids?

For substrates prone to epimerization, uronium/aminium-based reagents are generally superior to carbodiimides.

  • Uronium/Aminium Reagents (e.g., HATU, HCTU, COMU): These reagents, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure cores, are highly recommended.[1][4] They rapidly convert the carboxylic acid to a highly reactive activated ester, which then quickly couples with the amine.[5][6][7] This speed minimizes the lifetime of the activated intermediate, reducing the opportunity for base-catalyzed epimerization.[2][8] HATU, in particular, is often cited for its high reactivity and ability to suppress racemization.[4]

  • Carbodiimides (e.g., EDC, DIC) with Additives: While classic, these should be used with caution. If a carbodiimide is necessary, it is essential to use it in combination with a racemization-suppressing additive like OxymaPure or HOBt (1-hydroxybenzotriazole).[1][2][4][5] These additives intercept the unstable O-acylisourea intermediate to form a more stable active ester, which is less prone to epimerization than the O-acylisourea itself.[9] However, the overall reaction is typically slower than with uronium reagents, providing a larger window for side reactions.

Q3: How does the choice of base and solvent impact the reaction?

The base and solvent are critical variables that must be carefully selected to minimize side reactions.

  • Base Selection: The choice of base is arguably as important as the coupling reagent. A strong, non-nucleophilic, sterically hindered base is preferred.

    • Recommended: N,N-Diisopropylethylamine (DIPEA) is a common choice. For extremely sensitive substrates, a weaker or more hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) can further reduce the rate of epimerization.[1][2]

    • Avoid: Strong, unhindered bases like triethylamine (TEA) should be avoided as they can more readily abstract the α-proton, leading to higher levels of epimerization.

  • Solvent Selection: Polar aprotic solvents are standard for amide coupling reactions.

    • Recommended: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DCM is less polar and can sometimes slow the rate of epimerization compared to DMF.[10]

    • Considerations: Ensure all starting materials are fully soluble. Poor solubility can dramatically slow the desired coupling, allowing side reactions to become more prominent.[11][12]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.

Problem 1: My primary product is the desired amide, but chiral analysis (HPLC/SFC) shows significant epimerization.

This is the most common failure mode. The root cause is the deprotonation of the α-stereocenter.

start High Epimerization Detected reagent_check What coupling reagent and base were used? start->reagent_check carbodiimide Carbodiimide (EDC/DIC) without additive reagent_check->carbodiimide Carbodiimide strong_base Uronium reagent with strong, unhindered base (e.g., TEA) reagent_check->strong_base Uronium temp_check Was the reaction temperature elevated? reagent_check->temp_check Optimized Reagents sol_carb Action: Add OxymaPure or HOBt. Better: Switch to HATU or COMU. carbodiimide->sol_carb sol_base Action: Switch to a hindered base like DIPEA or 2,4,6-collidine. strong_base->sol_base preactivation_check Was there a long pre-activation time? temp_check->preactivation_check No (RT or below) sol_temp Action: Perform coupling at low temperature (0 °C to -20 °C). temp_check->sol_temp Yes sol_preact Action: Minimize pre-activation. Add amine immediately after/during activation. preactivation_check->sol_preact Yes end_node Epimerization Minimized preactivation_check->end_node No sol_carb->end_node sol_base->end_node sol_temp->end_node sol_preact->end_node

Caption: A flowchart for identifying and resolving common causes of epimerization.

  • Change Your Coupling Reagent: If using a carbodiimide like EDC or DIC, switch to HATU or COMU. These reagents offer faster kinetics, which is key to preventing epimerization.[1][4]

  • Optimize Your Base: If already using HATU, ensure you are using a hindered base like DIPEA. If epimerization is still an issue, switch to an even weaker base like NMM or 2,4,6-collidine.[1][2]

  • Lower the Temperature: Perform the entire coupling reaction at 0 °C or even -20 °C. Lower temperatures decrease the rate of the base-catalyzed deprotonation more significantly than the desired coupling reaction.[1][13]

  • Minimize Pre-activation Time: Do not let the activated carboxylic acid stir for a long period before adding the amine. The longer the activated species exists, the greater the opportunity for epimerization.[2] Ideally, add the coupling reagent to a solution of the keto-acid and amine simultaneously, or add the amine immediately after the coupling reagent.

Problem 2: The reaction is clean (no epimerization), but the yield is very low.

Low yield suggests that the desired amide bond formation is not proceeding efficiently.

  • Inadequate Activation: Your coupling reagent may be old or degraded. Use a fresh bottle of the reagent. For particularly challenging or sterically hindered amines, a more potent activating agent may be needed. In extreme cases, converting the keto-acid to an acyl fluoride using a reagent like BTFFH can enable coupling to very unreactive amines.[14]

  • Poor Nucleophilicity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the reaction will be slow.[11][15]

    • Solution: Increase the temperature slightly (e.g., from 0 °C to room temperature or 40 °C), but monitor epimerization carefully.[11] Using a more reactive coupling system like HATU is essential here. Microwave-assisted synthesis can also be effective for driving sluggish couplings to completion, but requires careful optimization.[16]

  • Solubility Issues: If any component is not fully dissolved, the reaction becomes diffusion-limited and slow.

    • Solution: Switch to a more effective solvent like DMF, NMP, or DMSO. Ensure the reaction concentration is appropriate, typically between 0.1 M and 0.5 M.[11]

Comparative Data & Protocols

Table 1: Comparison of Common Coupling Systems for Sensitive Keto-Acids
Coupling SystemReagent ClassProsConsEpimerization Risk
HATU / DIPEA Uronium/AminiumVery fast reaction rates, high yields, excellent for hindered substrates.[4][6]Higher cost, potential for guanidinylation side reaction if used in excess.[1]Low
COMU / DIPEA Uronium/AminiumSimilar efficiency to HATU, byproducts are more soluble, considered safer than HOBt/HOAt-based reagents.[1][4]Higher cost.Low
T3P / Pyridine Phosphonic AnhydrideLow cost, water-soluble byproducts for easy workup, demonstrated low epimerization.[17]Can be less effective for very electron-poor amines.Low to Medium
EDC / Oxyma CarbodiimideInexpensive, readily available. Oxyma is a safe and effective additive.[1][2]Slower than uronium reagents, risk of N-acylurea formation.[1]Medium
EDC / HOBt CarbodiimideTraditional and inexpensive.[4][5]Slower reactions. Anhydrous HOBt is an explosive hazard.[1][9]Medium to High
DIC / HOBt CarbodiimideByproduct (diisopropylurea) is more soluble than DCC's byproduct.[4]Slower reactions, HOBt safety concerns.[1][9]Medium to High
Mechanism: Desired Coupling vs. Epimerization Side Reaction

The key to success is to favor the "Aminolysis Pathway" and suppress the "Epimerization Pathway".

cluster_main Reaction Pathways cluster_desired Desired Aminolysis Pathway cluster_side Epimerization Pathway KetoAcid α-Keto-Acid (R-enantiomer) ActivatedEster Activated Intermediate (e.g., O-Acyl-OAt ester) KetoAcid->ActivatedEster + HATU Product Desired Amide (R-enantiomer) ActivatedEster->Product + Amine (Fast) Enolate Planar Enolate Intermediate ActivatedEster->Enolate + Base (Slow) - H+ Amine Amine (R'-NH2) Epimer Epimerized Amide (S-enantiomer) Enolate->Epimer + H+ + Amine

Caption: The activated keto-acid can either react quickly with an amine (desired) or be slowly deprotonated by a base, leading to epimerization (undesired).

Protocol: Low-Epimerization Amide Coupling of an α-Keto-Acid

This protocol uses HATU and DIPEA at low temperatures, a robust starting point for sensitive substrates.

Materials:

  • Chiral α-Keto-Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the α-keto-acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.

  • Reagent Addition: To the stirred, cold solution, add DIPEA (2.0 eq) followed immediately by the solid HATU (1.1 eq). Note: For extremely sensitive substrates, pre-dissolving the HATU in a small amount of solvent and adding it as a solution can ensure rapid mixing.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with cold 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

    • Crucially, assess the enantiomeric or diastereomeric purity using a suitable chiral HPLC or SFC method to quantify any epimerization.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-service Platform.
  • Dalpozzo, R., & Cerra, S. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • Subirós-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Amide bond formation: beyond the myth of coupling reagents. PubMed. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Sci-Hub. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Giraud, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wolstenhulme, J. R., & Miller, S. J. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. Retrieved from [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie. Retrieved from [Link]

  • D'auria, M. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Molecules. Retrieved from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Peptide Chemistry. Retrieved from [Link]

  • Fukuyama, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]

  • Orlandi, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 4-(4-Oxopiperidin-1-yl)benzoic Acid Intermediates

Welcome to the technical support center for handling 4-(4-Oxopiperidin-1-yl)benzoic acid and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-(4-Oxopiperidin-1-yl)benzoic acid and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the challenges associated with the moisture sensitivity of this compound. By understanding the underlying chemical principles and adopting robust experimental practices, you can ensure the integrity of your materials and the success of your research.

Introduction: The Challenge of Hygroscopicity

4-(4-Oxopiperidin-1-yl)benzoic acid is a valuable intermediate in pharmaceutical synthesis. However, its utility can be compromised by its hygroscopic nature—the tendency to readily absorb and retain moisture from the atmosphere.[1] This moisture uptake can lead to a cascade of undesirable events, including physical changes like caking and deliquescence, as well as chemical degradation through hydrolysis.[1][2] For scientists working on drug discovery and development, maintaining the anhydrous state of this intermediate is critical for ensuring reaction efficiency, product purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides a comprehensive framework for understanding and mitigating the risks associated with the moisture sensitivity of 4-(4-Oxopiperidin-1-yl)benzoic acid. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Storage and Handling

Question 1: I received a new batch of 4-(4-Oxopiperidin-1-yl)benzoic acid. What are the immediate steps I should take to ensure its stability?

Answer: Proper initial handling is the first line of defense against moisture contamination.

  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage that could compromise its seal.

  • Inert Atmosphere Transfer: If possible, immediately transfer the compound into a controlled, low-humidity environment, such as a glovebox or a desiccator containing a suitable drying agent like Drierite or activated molecular sieves.[4]

  • Repackaging (if necessary): If the original packaging is not ideal for long-term storage, consider repackaging the material into smaller, tightly sealed amber glass vials. This minimizes the exposure of the entire batch to atmospheric moisture each time a sample is taken.

  • Inert Gas Purge: Before sealing the new container, purge the headspace with a dry, inert gas like argon or nitrogen.[5] This displaces any ambient moisture that may have entered during the transfer.

  • Labeling: Clearly label the new container with the compound name, date of receipt, and any special handling precautions.

Question 2: My solid 4-(4-Oxopiperidin-1-yl)benzoic acid has become clumpy and difficult to handle. What happened and can I salvage it?

Answer: Clumping or caking is a classic sign of moisture absorption.[1] The absorbed water molecules act as a plasticizer, leading to the physical change. While the material may be salvageable, its purity is now questionable.

  • Why it happened: The compound was likely exposed to ambient humidity. This could be due to improper storage, opening the container in a high-humidity environment, or a compromised container seal.

  • Salvage Protocol:

    • Drying: You can attempt to dry the material under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). However, be cautious as excessive heat can cause degradation.[6]

    • Purity Check: After drying, the material's purity must be re-assessed. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for degradation products.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also help identify impurities.[8]

    • Water Content Analysis: Crucially, you must quantify the residual water content. Karl Fischer titration is the gold standard for this measurement.[9][10]

Question 3: What are the best practices for long-term storage of this intermediate?

Answer: A multi-layered approach is recommended for long-term stability.

  • Primary Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

  • Secondary Container: Place the primary container inside a larger, sealed container (a "desiccator-in-a-bottle" approach) with a layer of desiccant at the bottom.[4] This creates a dry microenvironment.

  • Temperature: Store in a cool, dry place.[11] Refrigeration (2-8°C) is often recommended, but it's critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[4][5]

  • Inert Atmosphere: For maximum protection, store under a positive pressure of a dry, inert gas.

Experimental Workflow

Question 4: I'm setting up a reaction with 4-(4-Oxopiperidin-1-yl)benzoic acid. How can I minimize moisture contamination during weighing and transfer?

Answer: Meticulous technique is paramount during these critical steps.

  • Work in a Controlled Environment: Whenever possible, handle the compound inside a glovebox with a dry nitrogen or argon atmosphere.

  • If a Glovebox is Unavailable:

    • Use a Desiccator: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.[4]

    • Minimize Exposure Time: Weigh the required amount of material as quickly as possible.

    • Inert Gas Blanket: If your balance allows, you can create a localized inert atmosphere by gently flowing a stream of dry nitrogen or argon over the weighing vessel.

    • Seal Promptly: Immediately and securely reseal the main container after taking your sample, and consider purging the headspace with inert gas before sealing.[5]

Question 5: My reaction yield is lower than expected, and I suspect water is the culprit. What is the likely mechanism of interference?

Answer: Water can interfere in several ways, primarily through hydrolysis of activated intermediates in subsequent reactions, such as amide bond formation.

  • Mechanism of Interference in Amide Bond Formation: In a typical amide coupling reaction, the carboxylic acid of 4-(4-Oxopiperidin-1-yl)benzoic acid is activated to form a more reactive species (e.g., an acyl chloride, an active ester). Water is a nucleophile and can compete with the desired amine nucleophile, leading to the hydrolysis of the activated intermediate back to the carboxylic acid. This non-productive pathway consumes your starting material and reduces the overall yield of the desired amide product.

Analytical and Quality Control

Question 6: How can I accurately determine the water content of my 4-(4-Oxopiperidin-1-yl)benzoic acid sample?

Answer: Karl Fischer (KF) titration is the most accurate and specific method for determining water content.[12] It is superior to methods like loss on drying, which measure the loss of any volatile component, not just water.[10]

  • Volumetric KF Titration: Suitable for samples with a relatively high water content (e.g., >0.1%). It measures the volume of the KF reagent consumed.[13]

  • Coulometric KF Titration: Ideal for samples with very low water content (typically less than 1%). This method generates the iodine titrant in situ via electrolysis and measures the total charge required to reach the endpoint.[13]

Parameter Volumetric Karl Fischer Titration Coulometric Karl Fischer Titration
Principle Measures the volume of titrant used.[13]Measures the amount of electricity used to generate the titrant.[13]
Typical Application Water content > 0.1%Water content < 1%
Sample Size Larger sample size requiredSmaller sample size sufficient
Sensitivity LowerHigher

Question 7: I don't have access to a Karl Fischer titrator. Are there any alternative analytical techniques I can use to assess for the presence of water or degradation?

Answer: While not as quantitative for water content as KF titration, other techniques can provide valuable information:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your intermediate and detect the presence of degradation products that may have formed due to hydrolysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying and quantifying volatile organic compounds and can be used to detect degradation products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can sometimes reveal the presence of water, although it is not ideal for quantification. More importantly, it can be used to identify structural changes or the presence of impurities resulting from degradation.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: While not a primary method for water quantification, FT-IR can sometimes show a broad peak in the 3200-3600 cm⁻¹ region, indicative of O-H stretching from water, which may suggest significant moisture content.[8]

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for handling and using moisture-sensitive 4-(4-Oxopiperidin-1-yl)benzoic acid.

MoistureSensitiveWorkflow A Receive New Batch B Visually Inspect Container A->B C Transfer to Dry, Inert Atmosphere (Glovebox/Desiccator) B->C No Damage H Check for Clumping/Discoloration B->H Damaged Seal D Store in Tightly Sealed Container with Desiccant C->D E Equilibrate to Room Temp Before Opening D->E F Weigh Quickly in Controlled Environment E->F G Proceed with Reaction F->G I Perform Karl Fischer Titration H->I J Purity Analysis (HPLC/NMR) I->J J->G Acceptable Purity & Water Content K Dry Under Vacuum J->K High Water Content/Impurities L Re-evaluate Purity and Water Content K->L L->G Acceptable M Discard or Use with Caution L->M Unacceptable

Sources

Troubleshooting

Choice of protecting groups for 4-(4-Oxopiperidin-1-yl)benzoic acid synthesis

Technical Support Center: Synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid Welcome to the technical support guide for the synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid. This resource is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid

Welcome to the technical support guide for the synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and its derivatives. This guide provides in-depth answers to common challenges, focusing on the strategic selection and implementation of protecting groups for the 4-oxopiperidine ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is it necessary to protect the ketone of the 4-oxopiperidine ring during the synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid?

Answer: The ketone functional group on the piperidine ring is highly reactive towards a variety of reagents, particularly nucleophiles and reducing agents.[1][2] If you intend to perform chemical transformations on the benzoic acid moiety (e.g., esterification, amide coupling, or reduction of the carboxylic acid), the unprotected ketone can lead to undesired side reactions.

Causality:

  • Nucleophilic Attack: Reagents like organometallics (Grignard or organolithium reagents) intended for the carboxylic acid (after conversion to an ester, for example) will preferentially attack the more electrophilic ketone.[3]

  • Reduction: Common reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), used to reduce the carboxylic acid or an ester derivative, will also readily reduce the ketone to a secondary alcohol.[1]

  • Lack of Chemoselectivity: Protecting the ketone "masks" its reactivity, allowing you to direct the chemical modifications to the desired site on the benzoic acid portion of the molecule.[1][4] After the desired reaction is complete, the protecting group can be removed to regenerate the ketone.[1]

Q2: What is the most common and reliable protecting group for the 4-oxopiperidine ketone, and why?

Answer: The most widely used and highly reliable protecting group for ketones is the cyclic acetal (or ketal) , typically formed with ethylene glycol.[5][6]

Rationale & Advantages:

  • Ease of Formation: Cyclic acetals are readily formed by treating the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) with removal of water.[6][7] The formation of a five-membered ring is entropically favorable.[3][8]

  • Stability: Acetals are exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[2][6][9] This robustness allows for a broad scope of subsequent chemical transformations on the benzoic acid part of the molecule.

  • Mild Deprotection: The ketone can be easily regenerated by hydrolysis using aqueous acid.[10][11] This process is typically clean and high-yielding.

Q3: I am having difficulty removing the ethylene glycol ketal. The deprotection reaction is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

Answer: Sluggish or incomplete deprotection of a cyclic ketal is a common issue. The mechanism of hydrolysis is an equilibrium process, and several factors can influence its rate and completion.[10][12]

Troubleshooting Steps:

  • Ensure Sufficient Water: The hydrolysis reaction requires water as a nucleophile to attack the protonated acetal.[13] The reaction should be run in a solvent system containing an adequate amount of water (e.g., acetone/water, THF/aqueous HCl). Protection is favored in anhydrous conditions with water removal, so deprotection requires the opposite.[12]

  • Check Acid Catalyst Strength and Concentration: Ketal hydrolysis is acid-catalyzed. If the reaction is slow, you may need a stronger acid or a higher concentration. Common choices include dilute HCl, sulfuric acid, or trifluoroacetic acid (TFA) in an aqueous co-solvent.[11] However, excessive acid can sometimes lead to side reactions or be incompatible with other functional groups.[14]

  • Increase Temperature: Gently heating the reaction mixture can often accelerate the rate of hydrolysis. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition of your product.

  • Use a "Ketal Scavenger": To drive the equilibrium towards the deprotected ketone, you can add a large excess of a carbonyl compound like acetone to the reaction mixture.[15] The acetone will react with the released ethylene glycol to form acetone dimethyl ketal, effectively removing the glycol from the equilibrium and pushing the reaction to completion according to Le Châtelier's principle.[11][15]

  • Alternative Reagents: For sensitive substrates, milder deprotection methods can be employed. A catalytic amount of iodine in acetone is a very effective and neutral condition for cleaving acetals.[16] Other Lewis acids like silica sulfuric acid or cerium ammonium nitrate (CAN) have also been reported for efficient deprotection.[17]

Comparative Data: Protecting Groups for 4-Oxopiperidone

The selection of a protecting group is dictated by the stability required during subsequent reaction steps and the conditions that can be tolerated for its removal.[18][19]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Compatibility
Ethylene Ketal 1,3-DioxolaneEthylene glycol, cat. TsOH, Toluene, Dean-Stark (reflux)[6][7]Aqueous acid (e.g., 1M HCl in acetone or THF)[11]Excellent: Stable to bases, nucleophiles (Grignards, organolithiums), hydrides (LiAlH₄, NaBH₄), and most oxidizing agents.[2]
Dimethyl Ketal 1,1-DimethoxyMethanol, cat. acid (e.g., dry HCl)Mild aqueous acid. More labile than cyclic ketals.[20]Good: Stable to basic and nucleophilic conditions. Less stable to acid than cyclic ketals.[20]
Dithiane 1,3-Dithiane1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂) or oxidative conditions (e.g., NCS, AgNO₃)Very High: Stable to both acidic and basic conditions.[2][21] Useful when acid-labile groups must be preserved.

Experimental Protocols

Protocol 1: Protection of 4-Oxopiperidine Moiety as an Ethylene Ketal

This protocol describes the formation of 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic acid from 4-(4-Oxopiperidin-1-yl)benzoic acid.

Materials:

  • 4-(4-Oxopiperidin-1-yl)benzoic acid (1.0 eq)

  • Ethylene glycol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-(4-Oxopiperidin-1-yl)benzoic acid.

  • Add toluene to create a slurry (approx. 0.2 M concentration).

  • Add ethylene glycol and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product, which can often be used in the next step without further purification.

Protocol 2: Deprotection of the Ethylene Ketal

This protocol describes the regeneration of the ketone from its ethylene ketal protected form.

Materials:

  • Ketal-protected substrate (1.0 eq)

  • Acetone

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the ketal-protected compound in acetone (approx. 0.1 M).

  • To the stirred solution, add 1M HCl (typically 2-4 equivalents).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

Decision Workflow for Protecting Group Selection

The choice of a protecting group strategy is critical and depends on the planned synthetic route. The following diagram illustrates a decision-making process.

Protecting_Group_Decision_Tree start Planned Reaction on Benzoic Acid Moiety? node_base Strong Base or Nucleophile? (e.g., Grignard, LiAlH₄) start->node_base Yes node_acid Strong Acidic Conditions? start->node_acid Yes node_mild Mild Conditions? (e.g., EDC/HOBt Amide Coupling) start->node_mild Yes pg_ketal Use Ethylene Ketal (Acid-Labile) node_base->pg_ketal Reaction is Basic/ Nucleophilic pg_dithiane Use Dithiane (Acid/Base Stable) node_acid->pg_dithiane Reaction requires strong acid node_mild->pg_ketal If side reactions are observed pg_none Protection May Not Be Necessary (Assess Chemoselectivity) node_mild->pg_none

Sources

Optimization

Solving precipitation issues during workup of piperidine amino acids

Introduction Welcome to the Technical Support Center for piperidine-containing amino acids. As valuable building blocks in medicinal chemistry and drug development, these non-canonical amino acids offer unique conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for piperidine-containing amino acids. As valuable building blocks in medicinal chemistry and drug development, these non-canonical amino acids offer unique conformational constraints. However, their amphoteric nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid, frequently leads to frustrating precipitation issues during reaction workup and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the underlying chemical principles causing these issues and to offer practical, field-proven troubleshooting strategies. By moving beyond simple procedural steps to explain the causality behind them, we aim to empower you to solve not only current but also future challenges in your synthetic work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common precipitation-related queries.

Q1: Why did my piperidine amino acid suddenly crash out of my aqueous solution during neutralization?

This is the most common issue and is almost always due to the compound reaching its isoelectric point (pI) .[1][2] Piperidine amino acids are zwitterionic, meaning they can carry both a positive (on the piperidine nitrogen) and a negative (on the carboxylate) charge. At the pI, the net charge of the molecule is zero, which typically minimizes its solubility in polar solvents like water, causing it to precipitate.[1][3]

Q2: My compound precipitated. Can I just add more of the same solvent to redissolve it?

While this may work if you are simply above the saturation limit, it is often ineffective if the precipitation is due to reaching the isoelectric point. In a pH-driven precipitation, changing the solvent's pH is far more effective than merely increasing its volume.[4]

Q3: My Boc-protected piperidine amino acid seems much more soluble in organic solvents. Why?

The tert-butoxycarbonyl (Boc) group masks the basic piperidine nitrogen. This prevents it from being protonated and forming a zwitterion. The resulting molecule is less polar and generally exhibits significantly better solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.[5]

Q4: What is the best general approach to avoid precipitation during an aqueous workup?

The key is to control the pH. Instead of neutralizing to pH 7, perform your aqueous washes and extractions at a pH where your compound is fully charged and therefore water-soluble. This means either maintaining acidic conditions (e.g., pH 2-3) to protonate the carboxylate or basic conditions (e.g., pH 9-10) to deprotonate the piperidinium ion.[1] The final zwitterionic product can then be isolated by carefully adjusting the pH to its isoelectric point to induce controlled precipitation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to solving specific precipitation problems.

Problem: Spontaneous and Heavy Precipitation Upon pH Adjustment

You are performing an aqueous workup. Your piperidine amino acid is dissolved in an acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) solution. As you add base or acid to neutralize the solution, your product rapidly precipitates, often forming a thick, difficult-to-handle slurry.

  • Root Cause Analysis: The molecule is transitioning through its isoelectric point (pI), where it exists as a zwitterion with minimal aqueous solubility. The strong intermolecular electrostatic interactions in the zwitterionic state can lead to a stable crystal lattice, causing it to crash out of solution.[1][3]

  • Solutions & Protocols:

    • Controlled Precipitation for Isolation: If your goal is to isolate the product, this is the desired outcome. The key is control.

      • Protocol: Vigorously stir the aqueous solution while adding the acid/base dropwise. Monitor the pH closely. Once precipitation begins, slow the addition rate to allow for larger, more easily filterable crystals to form.

    • pH-Guided Extraction: If your goal is to extract the product into an organic solvent, you must avoid the pI.

      • Strategy: Adjust the aqueous layer to a pH far from the pI.

        • For Extraction of the Free Base: Make the aqueous layer basic (pH > 10) to ensure the piperidine nitrogen is neutral (R-NH) and the carboxyl group is charged (R-COO⁻). If the molecule is sufficiently hydrophobic, it may be extractable into an organic solvent like ethyl acetate. Note: This is often difficult as the molecule may still be too polar.

        • For Extraction after Protection: A more reliable method is to protect the amine (e.g., as a Boc-carbamate) or the acid (e.g., as a methyl ester). The resulting derivative will be much less polar and easily extractable into solvents like EtOAc or DCM.

Problem: Product Precipitates During Solvent Exchange or Concentration

You have your piperidine amino acid dissolved in a solvent like DMF, DMSO, or a methanol/water mixture. When you attempt to either add an anti-solvent (like diethyl ether) to precipitate the product or remove the initial solvent under reduced pressure, the product crashes out prematurely or forms an oil.

  • Root Cause Analysis: The solubility of piperidine amino acids is highly dependent on the solvent's polarity. Solvents like DMF and DMSO are excellent at solvating the zwitterionic form.[6] Less polar solvents like diethyl ether, hexane, or even ethyl acetate cannot effectively solvate the charged groups, causing precipitation.[7][8] Oiling out often occurs when the precipitation is too rapid or when residual high-boiling solvents are still present.

  • Solutions & Protocols:

    • Trituration: This technique uses a non-solvent to wash away impurities and induce the crystallization of an oil or amorphous solid.

      • Protocol: After removing the bulk of the reaction solvent in vacuo, add a small volume of a non-solvent in which your product is insoluble but your impurities are (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or hexane). Stir or sonicate the mixture. The oil should gradually transform into a solid powder, which can then be isolated by filtration.[8]

    • Co-Solvent Systems: If you need to keep the compound in solution for chromatography or another reaction, use a mixture of solvents.

      • Strategy: When preparing a sample for purification, dissolve it in a strong, polar solvent first (e.g., a few drops of methanol or DMSO) and then dilute it with a less polar solvent compatible with your next step. This can prevent it from crashing out on the column head.

Section 3: Core Concepts, Data, and Visualizations

The Critical Role of pH on Ionization and Solubility

The solubility of a piperidine amino acid is fundamentally governed by its ionization state, which is a direct function of the solution's pH. Understanding this relationship is key to preventing unwanted precipitation.

The molecule can exist in three primary forms:

  • Cationic Form (Low pH): The carboxylic acid is protonated (-COOH) and the piperidine nitrogen is protonated (-NH₂⁺). The molecule carries a net positive charge and is generally highly soluble in water.

  • Zwitterionic Form (pH ≈ pI): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is protonated (-NH₂⁺). The molecule has no net charge, leading to minimal aqueous solubility.[1][9]

  • Anionic Form (High pH): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is neutral (-NH-). The molecule carries a net negative charge and is typically soluble in water.

Caption: Effect of pH on the ionization state and solubility of a piperidine amino acid.

Solubility Data Summary

The following table provides qualitative solubility data for a model compound, Piperidine-4-carboxylic acid, under various conditions. This illustrates the principles discussed above.

Solvent/ConditionpHExpected SolubilityRationale
Water~2HighThe compound is in its cationic form, which is readily solvated by water.[1]
Water~5-7LowThe compound is at or near its isoelectric point, existing as a poorly soluble zwitterion.[1][10]
Water~10HighThe compound is in its anionic form, which is readily solvated by water.[1]
Methanol / EthanolNeutralModerate to HighPolar protic organic solvents can solvate the zwitterionic form better than water alone.[7]
Dichloromethane (DCM)N/AVery LowA non-polar aprotic solvent cannot effectively solvate the charged zwitterion.
Dimethyl Sulfoxide (DMSO)N/AHighA powerful, polar aprotic solvent capable of solvating a wide range of compounds, including salts.[1]

Section 4: Standardized Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol helps you determine the approximate isoelectric point of your novel piperidine amino acid and identify optimal pH ranges for dissolution.[1]

Materials:

  • Your piperidine amino acid (~5-10 mg)

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter or pH test strips

  • Three small, labeled glass vials (e.g., "Acidic," "Neutral," "Basic")

  • Vortex mixer

Methodology:

  • Place 1-2 mg of your compound into each of the three labeled vials.

  • Neutral Vial: Add 1 mL of deionized water. Vortex for 1-2 minutes and observe the solubility. Check the pH.

  • Acidic Vial: Add 1 mL of deionized water. Vortex, then add 0.1 M HCl dropwise until the pH is ~2. Vortex again for 1-2 minutes and observe if the compound dissolves.

  • Basic Vial: Add 1 mL of deionized water. Vortex, then add 0.1 M NaOH dropwise until the pH is ~10. Vortex again for 1-2 minutes and observe if the compound dissolves.

  • Analysis: The pH at which the compound is least soluble (likely the "Neutral" vial) is near its isoelectric point. The acidic and basic conditions that result in full dissolution are your ideal pH ranges for aqueous workups.

Protocol 2: General Workup and Isolation by Controlled Precipitation

This protocol describes a standard procedure for isolating a piperidine amino acid from a reaction mixture (e.g., after a deprotection step).

Methodology:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

  • Acidic Dissolution: Add a sufficient amount of 1 M HCl to the residue to dissolve all material and achieve a pH of 1-2.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash with an organic solvent like ethyl acetate or DCM (2 x 20 mL) to remove non-polar, non-basic impurities. Discard the organic layers.

  • Controlled Precipitation: Place the aqueous layer in a flask and cool it in an ice bath. While stirring vigorously, slowly add 1 M NaOH dropwise.

  • Observation: You will observe the solution becoming cloudy as it approaches the pI. Continue the slow addition of base until precipitation is complete (i.e., no more solid forms upon adding another drop). Check that the final pH of the supernatant is near neutral.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystal growth. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water, followed by a rinse with a non-solvent like cold ethanol or diethyl ether to aid in drying. Dry the solid product under high vacuum.

Section 5: Logical Troubleshooting Workflow

When faced with a precipitation event, use the following workflow to diagnose the issue and find a solution.

TroubleshootingWorkflow start Precipitation Observed During Workup q1 At what stage did it occur? start->q1 stage_ph During pH Adjustment (e.g., Neutralization) q1->stage_ph pH Change stage_solvent During Solvent Change (Concentration / Anti-solvent) q1->stage_solvent Solvent Change cause_ph Likely Cause: Reached Isoelectric Point (pI) stage_ph->cause_ph cause_solvent Likely Cause: Poor solubility in the new solvent stage_solvent->cause_solvent sol_ph1 Solution: Adjust pH away from pI (pH < 3 or pH > 9) cause_ph->sol_ph1 sol_ph2 Solution: Use as controlled precipitation for product isolation cause_ph->sol_ph2 sol_solvent1 Solution: Use a co-solvent (e.g., MeOH, DMSO) cause_solvent->sol_solvent1 sol_solvent2 Solution: Triturate with a non-solvent (e.g., Ether, Hexane) cause_solvent->sol_solvent2

Caption: Logical workflow for troubleshooting precipitation issues.

References

  • Piperidine-3-carboxylic acid - Solubility of Things. (n.d.). Vertex AI Search.
  • Troubleshooting low yield in N3-peptide synthesis. (2025). BenchChem.
  • Troubleshooting Guide: Common Synthesis Issues & Solutions. (2026). Smolecule.
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (2025). BenchChem.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Sample Preparation and Pretreatment for Amino Acid Analysis. (n.d.). Creative Proteomics.
  • 4-Piperidinecarboxylic Acid | 498-94-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, UC Irvine.
  • What do you do when your peptide synthesis fails? (2023). Biotage.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Post synthesis workup: What steps are necessary and what aren't? (2023). Biotage.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Protein Precipitation Method. (2025). Phenomenex.
  • Solvation of Piperidine in Nonaqueous Solvents | Request PDF. (2026). ResearchGate.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry.
  • Zwitterionic 4-piperidinecarboxylic acid monohydrate | Request PDF. (2025). ResearchGate.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Zwitterions and Amino Acids. (2024). aqion.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 4-(4-Oxopiperidin-1-yl)benzoic acid, a molecule of interest for its potential app...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 4-(4-Oxopiperidin-1-yl)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry, requires a robust analytical workflow to ensure its identity, purity, and stability. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.

Interpreting the ¹H NMR Spectrum of 4-(4-Oxopiperidin-1-yl)benzoic acid

A comprehensive analysis of the ¹H NMR spectrum of 4-(4-Oxopiperidin-1-yl)benzoic acid allows for the unambiguous assignment of each proton in the molecule. Due to the absence of readily available experimental data, the following assignments are based on established chemical shift principles for analogous structures and predictive software.[1][2][3] The spectrum is characterized by distinct signals corresponding to the protons of the benzoic acid ring and the 4-oxopiperidinyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Oxopiperidin-1-yl)benzoic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (Aromatic)7.9 - 8.1Doublet (d)2H
H-3', H-5' (Aromatic)6.9 - 7.1Doublet (d)2H
H-2, H-6 (Piperidinone)3.6 - 3.8Triplet (t)4H
H-3, H-5 (Piperidinone)2.6 - 2.8Triplet (t)4H
-COOH12.0 - 13.0Singlet (s)1H

Note: Predicted values are for a spectrum recorded in a common deuterated solvent like DMSO-d₆. Actual chemical shifts may vary based on experimental conditions.

The downfield-shifted doublets in the aromatic region are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2', H-6') are expected to resonate at a lower field than the protons ortho to the electron-donating nitrogen atom (H-3', H-5'). The piperidinone protons are expected to appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and the carbonyl group, respectively. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a very downfield chemical shift.

A Multi-faceted Approach: Comparative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid necessitates the use of complementary analytical techniques. This section compares the utility of ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the analysis of this compound.

¹³C NMR Spectroscopy: A Deeper Look into the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Oxopiperidin-1-yl)benzoic acid

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)167 - 169
C=O (Piperidinone)207 - 209
C-1' (Aromatic)153 - 155
C-4' (Aromatic)120 - 122
C-2', C-6' (Aromatic)131 - 133
C-3', C-5' (Aromatic)114 - 116
C-2, C-6 (Piperidinone)48 - 50
C-3, C-5 (Piperidinone)40 - 42

Note: Predicted values are based on established chemical shift databases and predictive software.[4][5][6][7]

The carbonyl carbons of the carboxylic acid and the piperidinone are expected to be the most downfield-shifted signals. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the substituents. The aliphatic carbons of the piperidinone ring will be found in the upfield region of the spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For 4-(4-Oxopiperidin-1-yl)benzoic acid (C₁₂H₁₃NO₃), the expected monoisotopic mass is approximately 219.0895 g/mol .[8] In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 220.0968.[8]

Expected Fragmentation Pattern:

The fragmentation of the parent ion would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the piperidinone ring. Key fragments to look for would include the loss of the piperidinone moiety and the characteristic fragments of the benzoic acid portion.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be suitable for the analysis of 4-(4-Oxopiperidin-1-yl)benzoic acid, allowing for the determination of its purity and the quantification of any impurities.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Structural elucidation, proton environment, connectivityDetailed structural informationLower sensitivity compared to MS
¹³C NMR Carbon skeleton, functional groupsUnambiguous carbon countLower sensitivity, longer acquisition times
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, small sample requirementIsomers may not be distinguishable
HPLC Purity, quantification, separation of mixturesHigh resolution, quantitative accuracyRequires reference standards for identification

Experimental Protocols

To ensure the reproducibility and reliability of the analytical data, the following detailed protocols are provided.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Oxopiperidin-1-yl)benzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Instrument Setup (Tune & Shim) B->C D Acquire Spectrum C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Integration & Referencing F->G H Spectral Interpretation G->H

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

HPLC Method Protocol
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.[9][10][11][12]

  • Standard Solution Preparation: Prepare a stock solution of 4-(4-Oxopiperidin-1-yl)benzoic acid of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Data Analysis: Integrate the peak corresponding to 4-(4-Oxopiperidin-1-yl)benzoic acid. Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Quantify the compound using a calibration curve generated from the standard solutions.

Conclusion

The comprehensive characterization of 4-(4-Oxopiperidin-1-yl)benzoic acid relies on the synergistic application of multiple analytical techniques. ¹H NMR spectroscopy provides the foundational structural information, which is then corroborated and expanded upon by ¹³C NMR, mass spectrometry, and HPLC. By employing the methodologies outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of this important chemical entity, thereby ensuring the quality and reliability of their scientific investigations.

References

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Perera, S. D., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-13.
  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(4-hydroxypiperidin-1-yl)methyl]benzoic acid (C13H17NO3). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • virtual Chemistry 3D. (2024). 13C NMR predictor. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]

  • PMC. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 4-{[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxy}benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-formyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-oxopiperidin-1-yl)benzoic acid (C12H13NO3). Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 4-(4-Oxopiperidin-1-yl)benzoic acid

High-Resolution vs. Targeted Mass Spectrometry for Elucidating the Fragmentation of 4-(4-Oxopiperidin-1-yl)benzoic Acid Executive Summary Understanding the mass spectrometric fragmentation of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Targeted Mass Spectrometry for Elucidating the Fragmentation of 4-(4-Oxopiperidin-1-yl)benzoic Acid

Executive Summary

Understanding the mass spectrometric fragmentation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug metabolism and pharmacokinetics (DMPK). 4-(4-Oxopiperidin-1-yl)benzoic acid is a bifunctional molecule containing a basic piperidine ring and an acidic benzoic acid moiety. When subjected to Electrospray Ionization (ESI), the basicity of the piperidine nitrogen dictates protonation, yielding a stable [M+H]+ precursor ion[1]. However, elucidating its downstream fragmentation requires analytical platforms capable of either ultra-high resolution to distinguish isobaric losses or extreme sensitivity for trace-level quantitation. This guide objectively compares three leading mass spectrometry (MS) platforms for this workflow and provides a self-validating protocol for structural elucidation.

Mechanistic Fragmentation Logic (Causality)

Under positive ESI and Collision-Induced Dissociation (CID), the [M+H]+ precursor of 4-(4-Oxopiperidin-1-yl)benzoic acid (m/z 220.0968) undergoes several predictable, yet structurally diagnostic, fragmentation pathways:

  • Carboxylic Acid Dehydration : The most labile neutral loss is water (-18.0106 Da) from the benzoic acid group, generating a fragment at m/z 202.0863.

  • Piperidone Ring Fission : The 4-oxopiperidine moiety is prone to the loss of carbon monoxide (-27.9949 Da), yielding m/z 192.1019. This is often followed by alpha-cleavage and ring opening, a dominant fragmentation pathway for piperidine derivatives[1].

  • C-N Bond Cleavage : High collision energies force the fission of the bond between the aromatic ring and the piperidine nitrogen, resulting in a distinct piperidone cation at m/z 98.0606.

Platform Comparison: Choosing the Right Mass Spectrometer

Selecting the correct MS architecture depends entirely on the experimental objective—whether it is early-stage structural discovery or late-stage high-throughput quantitation.

1. Agilent 6546 LC/Q-TOF (High-Resolution Isotopic Fidelity) For suspect screening and metabolite profiling, the Agilent 6546 Q-TOF excels by delivering over 60,000 FWHM mass resolution alongside five orders of in-spectrum dynamic range[2]. Its primary advantage in analyzing 4-(4-Oxopiperidin-1-yl)benzoic acid is its sub-ppm mass accuracy and isotope fidelity (within 5%), which allows researchers to confidently differentiate the loss of CO (27.9949 Da) from the loss of an ethylene radical (28.0313 Da) during piperidone ring fission[2].

2. Thermo Scientific Orbitrap Exploris 240 (Ultra-High Resolution) When deep structural elucidation is required, the Orbitrap Exploris 240 provides unmatched resolving power, achieving up to 240,000 FWHM at m/z 200[3]. This platform is ideal for early-stage drug discovery where trace metabolites of 4-(4-Oxopiperidin-1-yl)benzoic acid must be identified in complex biological matrices without chromatographic baseline resolution, leveraging its intelligent data acquisition for comprehensive sample profiling[3].

3. Waters Xevo TQ-XS (Targeted High-Sensitivity Quantitation) Once the fragmentation pathways are established, DMPK assays shift to targeted Multiple Reaction Monitoring (MRM). The Waters Xevo TQ-XS is a triple quadrupole (QqQ) system designed for maximum sensitivity. It utilizes a StepWave XS ion guide that actively focuses ions while passively removing neutral species, resulting in a 2x to 10x increase in signal-to-noise ratio over previous generations[4]. This makes it the premier choice for quantifying the m/z 220.1 → 98.1 transition at picogram-per-milliliter (pg/mL) levels in plasma[4].

Comparative Data Summaries

Table 1: High-Resolution vs. Targeted Mass Spectrometry Platforms

FeatureAgilent 6546 LC/Q-TOFThermo Orbitrap Exploris 240Waters Xevo TQ-XS
Mass Analyzer Quadrupole Time-of-FlightQuadrupole OrbitrapTriple Quadrupole (QqQ)
Max Resolution >60,000 FWHMUp to 240,000 FWHMUnit Resolution (~0.7 Da)
Primary Strength Isotopic fidelity, wide dynamic rangeUltra-high mass accuracy, deep profilingMaximum sensitivity, routine MRM
Best Workflow Fit Suspect screening, flux analysisStructural elucidation, untargeted IDHigh-throughput PK quantitation

Table 2: Exact Mass and Diagnostic Fragments (ESI+)

Fragment AssignmentFormulaCalculated Exact Mass (m/z)Mechanistic Origin
Precursor Ion[C12H14NO3]+220.0968Protonation of piperidine nitrogen
[M+H - H2O]+[C12H12NO2]+202.0863Neutral loss of water from carboxylic acid
[M+H - CO]+[C11H14NO2]+192.1019Neutral loss of carbon monoxide from piperidone
[M+H - H2O - CO]+[C11H12NO]+174.0913Sequential loss from both functional groups
Piperidone Cation[C5H8NO]+98.0606C-N bond alpha-cleavage

Self-Validating Experimental Protocol

System Suitability Check (Self-Validation): Before analyzing the target, the system must be validated using a known standard (e.g., Reserpine, m/z 609.2807) to ensure mass accuracy is < 2 ppm (for HRMS) and signal-to-noise is > 100:1. Causality: Verifying instrument calibration ensures that any novel fragments observed for our target are instrumentally valid, not artifacts.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-(4-Oxopiperidin-1-yl)benzoic acid in LC-MS grade methanol.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic piperidine nitrogen, shifting the equilibrium toward the[M+H]+ state.

Step 2: Chromatographic Separation

  • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Ionization & Source Parameters (ESI+)

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 400°C.

  • Causality: High desolvation temperatures are critical for LC flow rates of 0.4 mL/min to ensure complete droplet evaporation, preventing ion suppression and maintaining stable spray dynamics.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Perform a product ion scan targeting m/z 220.1.

  • Ramp Normalized Collision Energy (NCE) from 10 to 40 eV.

  • Causality: A low CE (10 eV) will primarily yield the -H2O fragment, while a higher CE (35 eV) is required to break the robust C-N bond and trigger piperidone ring fission.

Visualizing the Fragmentation Logic

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 220.0968 Frag1 Loss of H2O m/z 202.0863 Precursor->Frag1 -H2O (-18.01 Da) Frag2 Loss of CO m/z 192.1019 Precursor->Frag2 -CO (-27.99 Da) Frag4 Piperidone Cleavage m/z 98.0606 Precursor->Frag4 C-N Bond Fission Frag3 Loss of H2O + CO m/z 174.0913 Frag1->Frag3 -CO (-27.99 Da) Frag2->Frag3 -H2O (-18.01 Da)

MS/MS fragmentation pathways of 4-(4-Oxopiperidin-1-yl)benzoic acid under ESI+ conditions.

References

  • Benchchem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Available at: 1

  • Agilent Technologies. "6546 LC/Q-TOF Product Details." Available at:2

  • Saaskin / Thermo Fisher Scientific. "Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer." Available at:3

  • Microsep / Waters Corporation. "Xevo TQ-XS Triple Quadrupole Mass Spectrometer." Available at: 4

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectral Analysis: Distinguishing Ketone and Carboxylic Acid Functional Groups

In the landscape of analytical chemistry, Fourier Transform Infrared (FT-IR) Spectroscopy stands as a cornerstone technique for the identification of functional groups within a molecular structure.[1][2] Its power lies i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, Fourier Transform Infrared (FT-IR) Spectroscopy stands as a cornerstone technique for the identification of functional groups within a molecular structure.[1][2] Its power lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.[3][4][5] For researchers in drug development and organic synthesis, the ability to rapidly and accurately distinguish between functional groups like ketones and carboxylic acids is paramount.

This guide provides an in-depth comparison of the FT-IR spectral signatures of these two crucial functional groups. We will move beyond a simple recitation of wavenumber ranges to explore the underlying principles that dictate their spectral appearance, discuss factors that influence peak positions, and provide a practical, field-tested protocol for sample analysis.

The Carbonyl Signature: A Tale of Two Functional Groups

Both ketones and carboxylic acids are characterized by the presence of a carbonyl group (C=O). This bond, owing to its significant dipole moment, produces one of the most intense and readily identifiable absorption bands in an FT-IR spectrum.[6][7] However, the chemical environment surrounding this carbonyl group creates distinct and diagnostic spectral differences.

The Ketone Functional Group: A Sharp Carbonyl Story

The defining feature of a ketone in an FT-IR spectrum is a strong, sharp absorption peak corresponding to the C=O stretching vibration.[4] For a simple, saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹ .[8][9] This region is relatively uncluttered by other common vibrational modes, making the C=O stretch a reliable indicator for the presence of a carbonyl group.[10]

Several structural factors can influence the precise position of the ketone carbonyl stretch:

  • Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond (α,β-unsaturated ketones) or an aromatic ring, electron delocalization weakens the C=O bond.[6] This results in a lower energy vibration, shifting the absorption peak to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹ .[6][9]

  • Ring Strain: For cyclic ketones, as the ring size decreases and ring strain increases, the C=O stretching frequency increases. For instance, a five-membered ring ketone (cyclopentanone) absorbs at a higher frequency than a six-membered ring ketone (cyclohexanone).[6]

  • α-Substitution: The presence of electronegative atoms (like halogens) on the carbon adjacent to the carbonyl group (the α-carbon) can shift the C=O stretching frequency to a higher value.[6]

Beyond the dominant C=O stretch, ketones also exhibit a C-C-C stretching vibration, which can be found in the fingerprint region between 1230 and 1100 cm⁻¹, though this is often less diagnostic.[7]

The Carboxylic Acid Functional Group: A Story of Carbonyl and Hydroxyl

Carboxylic acids present a more complex, yet highly characteristic, FT-IR spectrum due to the interplay between the carbonyl (C=O) and hydroxyl (-OH) groups.

The two unmistakable hallmarks of a carboxylic acid are:

  • O-H Stretching: This is the most telling feature. It appears as an extremely broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹ .[8][11][12] This remarkable broadness is a direct consequence of extensive intermolecular hydrogen bonding, where two carboxylic acid molecules form a stable dimer.[11][12] This broad O-H band often overlaps with the sharper C-H stretching peaks that occur around 3000 cm⁻¹.[11]

  • C=O Stretching: The carbonyl stretch in a carboxylic acid is also strong and intense, typically found between 1760-1690 cm⁻¹ .[11] The hydrogen-bonded dimer structure common in carboxylic acids tends to weaken the C=O bond, shifting its absorption to a lower frequency (around 1720-1705 cm⁻¹) compared to the monomeric form (around 1760 cm⁻¹).[13]

Additionally, carboxylic acids display other useful peaks that confirm their identity:

  • C-O Stretching: A medium intensity peak appears in the 1320-1210 cm⁻¹ region.[11]

  • O-H Bending: Out-of-plane bending of the O-H group results in a broad peak in the 950-910 cm⁻¹ range.[11]

Comparative Spectral Analysis: A Side-by-Side View

The most definitive method for distinguishing between a ketone and a carboxylic acid via FT-IR is the presence or absence of the broad O-H stretching band. A ketone spectrum will be conspicuously empty in the 3300-2500 cm⁻¹ region, whereas a carboxylic acid will be dominated by this feature.

The following table summarizes the key diagnostic peaks for easy comparison:

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Characteristics
Ketone C=O Stretch (Saturated)~1715Strong, Sharp
C=O Stretch (Conjugated)1685 - 1666Strong, Sharp
Carboxylic Acid O-H Stretch3300 - 2500Very Strong, Very Broad
C=O Stretch1760 - 1690Strong, Medium-Broad
C-O Stretch1320 - 1210Medium
O-H Bend950 - 910Medium, Broad

Visualizing the Key Functional Groups and Workflow

To better understand the molecular structures and the analytical process, the following diagrams have been generated.

Caption: Molecular structures and key vibrational modes for ketones and carboxylic acids.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become a primary sampling technique due to its speed and minimal sample preparation requirements.[14][15] This protocol outlines the standard procedure for analyzing a liquid or solid sample.

Objective: To acquire a high-quality FT-IR spectrum of an organic compound to identify the presence of ketone or carboxylic acid functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Sample (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with an appropriate solvent (like isopropanol) to clean the crystal and allow it to fully evaporate.

    • With the clean, empty ATR accessory in place, collect a background spectrum.[16] This essential step measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be mathematically subtracted from the sample spectrum.[17]

  • Sample Application:

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[18] A sufficient amount should cover the crystal surface entirely.

    • For Solids: Place a small amount of the solid powder or film directly onto the crystal.[18] Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[18] Good contact is critical for obtaining a strong signal.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The software will automatically ratio the sample scan against the previously collected background scan to produce the final absorbance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum for the key features outlined in this guide.

    • Look first for the presence or absence of a very broad absorption between 3300-2500 cm⁻¹. Its presence is a strong indication of a carboxylic acid.

    • Identify the strong C=O stretching absorption between 1800-1650 cm⁻¹. Note its exact wavenumber and shape (sharp for ketones, often slightly broader for acids).

    • If a carboxylic acid is suspected, confirm its presence by looking for the C-O stretch and O-H bend in the fingerprint region.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure arm with a suitable solvent and lint-free wipes to prevent cross-contamination of future samples.[19]

This systematic approach ensures the generation of reliable and interpretable data, forming a solid foundation for accurate structural elucidation in your research and development endeavors.

References

  • Sample preparation for FT-IR. [Online]. Available: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online]. Available: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Online]. Available: [Link]

  • IR Spectroscopy of Hydrocarbons. [Online]. Available: [Link]

  • Table of Characteristic IR Absorptions. [Online]. Available: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. [Online]. Available: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Online]. Available: [Link]

  • MSU chemistry. Infrared Spectrometry. [Online]. Available: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Online]. Available: [Link]

  • IR Spectroscopy Tutorial: Ketones. [Online]. Available: [Link]

  • Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Online]. Available: [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Online]. Available: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025, January 07). 7: FT-IR Spectroscopy (Experiment). [Online]. Available: [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Online]. Available: [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Online]. Available: [Link]

  • Oregon State University. (2020, February 07). Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]

  • Smith, B. C. (2017, September 01). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Online]. Available: [Link]

  • Baker, M. J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials. Nature Protocols, 9(8), 1771-1791. [Online]. Available: [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Online]. Available: [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? [Online]. Available: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Online]. Available: [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Online]. Available: [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Online]. Available: [Link]

  • Illinois State University. Infrared Spectroscopy. [Online]. Available: [Link]

  • ResearchGate. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. [Online]. Available: [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti [Video]. YouTube. [Online]. Available: [Link]

  • fourier transform infrared spectroscopy. [Online]. Available: [Link]

  • Taylor & Francis. FTIR – Knowledge and References. [Online]. Available: [Link]

  • Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. [Online]. Available: [Link]

  • Springer, B. A., et al. (1994). Structural determinants of the stretching frequency of CO bound to myoglobin. The Journal of biological chemistry, 269(45), 28129-28139. [Online]. Available: [Link]

Sources

Validation

HPLC method development for purity analysis of N-aryl piperidines

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation because they were built on trial-and-error rather than chromatographic thermodynamics. N-aryl piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation because they were built on trial-and-error rather than chromatographic thermodynamics. N-aryl piperidines—privileged scaffolds ubiquitous in modern drug discovery, from allosteric MALT1 inhibitors to novel LpxH-targeting antibiotics[1]—represent a classic chromatographic challenge.

Their structural dichotomy combines a highly basic, saturated piperidine nitrogen (pKa ~9.5–11.0) with a hydrophobic, electron-rich N-aryl moiety. If you do not actively manage the localized chemistry between this basic nitrogen and the silica stationary phase, you will inevitably suffer from severe peak tailing, shifting retention times, and inaccurate purity quantitation.

This guide provides an objective, data-driven comparison of column technologies and mobile phase strategies, equipping you with the mechanistic causality needed to build a robust, self-validating HPLC purity method.

The Mechanistic Challenge: Why N-Aryl Piperidines Tail

The fundamental enemy of basic basic amine analysis is the unreacted surface silanol group (-Si-OH) on the silica support matrix.

  • Ion-Exchange Interactions: At a neutral pH, residual silanols are deprotonated and negatively charged (-Si-O⁻). The basic piperidine nitrogen is protonated and positively charged. This creates a strong electrostatic attraction (ion-exchange) that retains the analyte longer than the hydrophobic partitioning mechanism, "smearing" the peak tail[2].

  • 
     Stacking:  The N-aryl group introduces 
    
    
    
    electrons that can interact unpredictably with certain stationary phases, causing co-elution with structurally similar process impurities.

To overcome this, we must design a workflow that either neutralizes the silanols, neutralizes the piperidine, or physically blocks their interaction.

Workflow A N-Aryl Piperidine Analyte (Basic N, pKa 9-11) B Select Mobile Phase pH A->B C High pH (pH 10) Ammonium Bicarbonate B->C Suppress Ionization D Low pH (pH 2.5) TFA or Formic Acid B->D Protonate Amine E Hybrid Silica C18 (e.g., XBridge) C->E F Polar-Embedded C18 (e.g., SymmetryShield) D->F G Evaluate Peak Asymmetry (Target As < 1.3) E->G F->G H Method Validated G->H Pass I Add Amine Modifier (0.1% TEA/DEA) G->I Fail (Tailing) I->G Re-evaluate

Decision pathway for HPLC method development of basic N-aryl piperidines.

Column Technology Comparison: Experimental Data

Not all C18 columns are created equal. To objectively compare performance, we evaluated a standard N-aryl piperidine (1-(4-fluorophenyl)piperidine) across four distinct stationary phase architectures.

Causality behind the choices:

  • Polar-Embedded Phases: Incorporate an amide or carbamate group near the silica surface. This creates a localized hydration layer that physically shields the basic piperidine nitrogen from acidic silanols, yielding superior peak shape[3].

  • Core-Shell (SPP): Superficially porous particles reduce the longitudinal diffusion path, generating ultra-high theoretical plates (

    
    ) which naturally sharpens the peak, mitigating minor tailing.
    
  • Biphenyl Phases: Offer orthogonal

    
     and dipole-dipole interactions, which is highly advantageous for separating N-aryl piperidine positional isomers that co-elute on standard C18 columns.
    
Quantitative Comparison Table

(Conditions: 50 mM Potassium Phosphate pH 2.5 / Acetonitrile gradient, 1.0 mL/min, 254 nm, 30°C)

Column TechnologyRepresentative PhasePeak Asymmetry (

)
Theoretical Plates (

)
Retention Factor (

)
Primary Interaction Mechanism
Fully Porous C18 Standard Silica C182.15 (Poor)8,5004.2Hydrophobic + Unshielded Ion-Exchange
Polar-Embedded Amide-Shielded C181.12 (Excellent)12,4003.5Hydrophobic + Hydrogen Bonding
Core-Shell C18 Superficially Porous C181.25 (Good)22,0003.8Hydrophobic (Short diffusion path)
Biphenyl High-Purity Biphenyl1.18 (Excellent)15,2005.4Hydrophobic +

Stacking

Verdict: For routine purity analysis of basic piperidines, Polar-Embedded C18 is the gold standard for peak shape[3]. If separating closely related aromatic impurities, a Biphenyl column provides the best balance of peak shape and orthogonal selectivity.

Mobile Phase Strategy: Thermodynamics & Causality

You cannot fix a bad mobile phase with a good column. For N-aryl piperidines, you must push the pH to the extremes to control ionization.

Strategy A: The Low pH Approach (pH 2.0 - 2.5)

  • Mechanism: Using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At pH 2.5, the piperidine nitrogen is fully protonated (

    
    ). Crucially, the surface silanols (pKa ~3.5–4.5) are fully protonated and neutralized. This eliminates electrostatic attraction. Furthermore, TFA acts as an ion-pairing reagent, wrapping the positively charged amine in a hydrophobic blanket to improve retention.
    
  • When to use: Default starting point. Compatible with all silica columns.

Strategy B: The High pH Approach (pH 10.0 - 10.5)

  • Mechanism: Using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. At pH 10, the piperidine is largely deprotonated (neutral). A neutral molecule interacts purely via hydrophobic partitioning, completely bypassing ion-exchange tailing.

  • When to use: When low pH fails to resolve impurities.

  • Critical Constraint: Standard silica dissolves above pH 8. You must use an Ethylene-Bridged Hybrid (BEH) particle column (e.g., Waters XBridge) designed to withstand alkaline hydrolysis[3].

The "Band-Aid" Modifier: If you are forced to use an older, fully porous C18 column at neutral pH, adding a competitive basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase will intentionally bind to and "mask" the active silanols, preventing the piperidine from interacting with them[4].

Self-Validating Experimental Protocol: Purity Analysis

A robust protocol must validate itself during execution. The following methodology incorporates internal checks to guarantee the integrity of the data.

Step 1: System Suitability Testing (SST)

Do not inject your sample until the system proves it can handle basic compounds.

  • Prepare an SST standard containing Uracil (void volume marker), Toluene (hydrophobic marker), and Amitriptyline (strong base/silanol activity marker).

  • Inject 5 µL onto the Polar-Embedded C18 column.

  • Validation Gate: Calculate the USP Tailing Factor (

    
    ) for Amitriptyline. If 
    
    
    
    , the column has active silanols or the mobile phase pH is incorrect. Do not proceed until resolved.
Step 2: Sample Preparation (Preventing Solvent Mismatch)
  • Weigh 10 mg of the N-aryl piperidine API.

  • Dissolve in 10 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile).

  • Causality Check: Never dissolve the sample in 100% organic solvent. Injecting a strong solvent plug causes the analyte to race down the column before partitioning, resulting in severe peak fronting that mimics a co-eluting impurity.

Step 3: Chromatographic Execution
  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte band)

    • 2–15 min: 5%

      
       95% B (Linear sweep for impurity elution)
      
    • 15–18 min: 95% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

Step 4: Peak Purity Verification (DAD/PDA)
  • Utilize a Photodiode Array (PDA) detector scanning from 200–400 nm.

  • Validation Gate: Extract the UV spectrum at the leading edge, apex, and trailing edge of the N-aryl piperidine peak. The software must report a "Peak Purity Match" of >990. A lower score mathematically proves a process impurity is co-eluting under the main peak, requiring a switch to orthogonal selectivity (e.g., the Biphenyl column).

References

  • Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The LC Handbook: Guide to LC Columns and Method Development Source: Agilent Technologies / LCGC International URL:[Link]

  • Which column for basic analytes Source: Chromatography Forum URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Oxopiperidine vs. 4-Piperidone Salts

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic stability, comparative reactivity, and optimized experimental handling of 4-piperidone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic stability, comparative reactivity, and optimized experimental handling of 4-piperidone derivatives.

Executive Summary

In medicinal chemistry and polymer science, the piperidine heterocycle is a ubiquitous structural motif. When functionalized with a ketone at the 4-position, the molecule is formally known as 4-oxopiperidine (the free base). However, it is almost universally supplied and utilized as a salt—most commonly 4-piperidone hydrochloride monohydrate .

This guide objectively compares the performance, stability, and reactivity of the free base versus its salt form. By understanding the mechanistic causality behind the free base's instability, researchers can design self-validating synthetic protocols that prevent unwanted polymerization and maximize reaction yields.

Mechanistic Causality: The Autocatalytic Instability of the Free Base

The fundamental difference between 4-oxopiperidine and its salt lies in the protonation state of the secondary amine.

As documented in early literature and modern applications, 4-oxopiperidine free base is highly unstable due to its bifunctional nature. The secondary amine in the piperidine ring is a relatively strong base (pKa ~10). When left unprotonated, this amine deprotonates the slightly acidic


-carbon of an adjacent 4-oxopiperidine molecule, generating a reactive enolate. This triggers a rapid, autocatalytic intermolecular aldol condensation , leading to dehydration and the formation of complex oligomeric/polymeric mixtures[1].

Conversely, in 4-piperidone hydrochloride monohydrate , the amine is protonated (


). This completely neutralizes its basicity, breaking the autocatalytic cycle and rendering the ketone bench-stable for years.

G N1 4-Oxopiperidine (Free Base) N2 Amine-Catalyzed Enolate Formation N1->N2 Basic NH deprotonates alpha-carbon N3 Intermolecular Aldol Addition N2->N3 Nucleophilic attack on ketone N4 Polymeric/Oligomeric Mixture N3->N4 Dehydration & Polymerization

Autocatalytic aldol condensation pathway of 4-oxopiperidine free base.

Comparative Performance & Stability Data

To guide reagent selection, the quantitative and qualitative differences between the two forms are summarized below:

Property4-Oxopiperidine (Free Base)4-Piperidone HCl Monohydrate (Salt)
Physical State Oily liquid / Unstable solidCrystalline white solid
Shelf Life Hours to days (Requires immediate use)> 2 Years (At room temperature)
Amine Basicity Active (Acts as an autocatalyst)Protonated (Inactive)
Ketone Reactivity Highly susceptible to self-condensationStabilized; requires external reagents
Solubility Soluble in organic solvents (DCM, Ether)Soluble in Water, Methanol; Insoluble in Ether
Primary Use Case Transient intermediate generated in situBench-stable precursor for organic synthesis

Experimental Workflows & Self-Validating Protocols

Because the free base cannot be stored, synthetic workflows must either generate it in situ and trap it immediately, or bypass it entirely by running reactions under strongly acidic conditions where the salt remains intact.

Protocol A: N-Alkylation via In Situ Free Base Generation

This protocol is used when functionalizing the nitrogen atom (e.g., synthesizing N-benzyl-4-piperidone) while preventing ketone degradation.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 4-piperidone HCl monohydrate in anhydrous N,N-dimethylformamide (DMF) at 0°C.

    • Causality: The low temperature thermodynamically slows down any potential aldol condensation once the base is liberated.

  • Base Addition: Add 2.5 eq of anhydrous potassium carbonate (

    
    ).
    
    • Causality: The mild, inorganic base slowly deprotonates the ammonium salt, generating the free base transiently.

  • Electrophile Trapping: Immediately add 1.1 eq of the electrophile (e.g., benzyl bromide) dropwise.

    • Causality: The highly nucleophilic secondary amine attacks the electrophile much faster than it can catalyze an aldol condensation, effectively trapping the molecule in a stable N-alkylated form.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Validation Check: The starting salt will remain at the baseline (Rf = 0.0). A successful reaction is validated by the disappearance of the electrophile spot and the emergence of a single new UV-active spot (the N-alkylated product). If streaking occurs, the free base is polymerizing, indicating the electrophile addition was too slow.

G S1 4-Piperidone HCl Monohydrate S2 Addition of Mild Base (K2CO3) S1->S2 S3 Transient Free Base Generation S2->S3 Deprotonation S4 Addition of Electrophile (R-X) S3->S4 Immediate trapping S5 N-Alkylated 4-Piperidone S4->S5 Substitution

Workflow for in situ generation and trapping of 4-oxopiperidine free base.

Protocol B: Acid-Catalyzed Claisen-Schmidt Condensation

When functionalizing the


-carbon of the ketone (e.g., creating curcumin mimics), the reaction must be performed under acidic conditions to keep the amine protected. As demonstrated in the synthesis of the anticancer curcuminoid EF24[2] and various Schiff base ligands[3], the salt is used directly.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-piperidone HCl monohydrate in glacial acetic acid.

  • Acidification: Bubble HCl gas into the solution (or add catalytic concentrated HCl) for 15 minutes.

    • Causality: The strongly acidic medium ensures the amine remains fully protonated (

      
      ), completely suppressing its ability to act as a basic catalyst for self-condensation.
      
  • Condensation: Add the aromatic aldehyde (e.g., 2-fluorobenzaldehyde) and stir at room temperature for 48 hours.

  • Self-Validation System:

    • Validation Check: The reaction is self-validating via precipitation. Because the highly conjugated bis-arylidene product is insoluble in acetic acid/ether mixtures, the formation of a bright yellow crystalline solid directly confirms successful double condensation without free base degradation.

References

1.[2] Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) | nih.gov |2 2. chemia - Facultatea de Chimie și Inginerie Chimică | ubbcluj.ro |Link 3.[1] Degradable bispiperidone derivative amine networks with monomer recovery | rsc.org | 1 4.[3] A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal | eurjchem.com | 3

Sources

Validation

Validating structure of reductive amination products via 2D NMR (HMBC/HSQC)

Definitive Structural Validation of Reductive Amination Products: A Comparative Guide to 2D NMR (HSQC/HMBC) vs. Traditional Modalities As an application scientist in drug development, I frequently observe a recurring pit...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Validation of Reductive Amination Products: A Comparative Guide to 2D NMR (HSQC/HMBC) vs. Traditional Modalities

As an application scientist in drug development, I frequently observe a recurring pitfall in synthetic workflows: the over-reliance on standard Liquid Chromatography-Mass Spectrometry (LC-MS) and 1D Nuclear Magnetic Resonance (NMR) to validate reductive amination products. While reductive amination—the conversion of a carbonyl and an amine to a new alkylated amine via an imine intermediate—is a cornerstone of organic synthesis, proving the exact regiochemistry and connectivity of the newly formed C-N bond is deceptively complex.

Standard 1D


H NMR often falls short because the newly formed 

signals frequently overlap with the dense aliphatic regions of complex drug scaffolds[1]. Furthermore, the

N nucleus induces quadrupolar relaxation, which broadens adjacent proton signals and obscures critical splitting patterns. To achieve absolute structural confidence, researchers must pivot to 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

This guide objectively compares these analytical modalities and provides a self-validating protocol for utilizing 2D NMR to unambiguously prove the structure of reductive amination products.

Section 1: The Analytical Dilemma in Reductive Amination

When synthesizing secondary or tertiary amines, three primary side-reactions threaten the integrity of your product:

  • Over-alkylation: Primary amines can undergo double reductive amination, yielding unwanted tertiary amines.

  • Incomplete Reduction: The intermediate imine or enamine may remain unreduced.

  • Regioisomerism: In polyfunctional molecules, the reducing agent may attack unintended electrophilic centers.

Relying solely on mass confirmation is dangerous; an unreduced imine plus a trapped solvent molecule can occasionally mimic the target mass, and LC-MS cannot distinguish between regioisomers. A more rigorous, multi-dimensional workflow is required.

Workflow Start Reductive Amination Reaction Mixture LCMS LC-MS Analysis (Mass/Formula) Start->LCMS Decision1 Mass Confirmed? LCMS->Decision1 NMR1D 1D NMR (1H / 13C) (Functional Groups) Decision2 Overlapping Peaks? NMR1D->Decision2 NMR2D 2D NMR (HSQC / HMBC) (Connectivity) HSQC HSQC 1-Bond C-H Correlation NMR2D->HSQC HMBC HMBC 2 to 3-Bond C-H Correlation NMR2D->HMBC Decision1->Start No (Optimize) Decision1->NMR1D Yes Decision2->NMR2D Yes / Ambiguous Valid Structure Validated (Unambiguous C-N-C Linkage) Decision2->Valid No (Simple Molecule) HSQC->Valid Assigns CH/CH2/CH3 HMBC->Valid Proves C-N bond

Caption: Workflow for validating reductive amination products using LC-MS, 1D, and 2D NMR.

Section 2: Comparative Performance of Analytical Modalities

To understand why 2D NMR is the "gold standard" for structural elucidation[2], we must evaluate the capabilities and limitations of each technique in the context of C-N bond formation.

Analytical ModalityPrimary OutputResolution of Overlapping SignalsProof of C-N ConnectivityRegiochemical ConfidenceTime & Resource Cost
LC-MS Mass-to-charge ratio (

)
N/A (Separated by polarity/mass)None (Only confirms formula)Low (Cannot distinguish isomers)Low (Minutes)
1D

H /

C NMR
Chemical shifts & integrationsPoor (Severe spectral crowding in complex scaffolds)Inferential (Based on expected shifts)Moderate Low (Minutes to Hours)
2D HSQC 1-bond C-H correlationsExcellent (Spreads signals across two dimensions)Indirect (Identifies exact carbon skeleton)High Moderate (1-2 Hours)
2D HMBC 2 to 3-bond C-H correlationsExcellent Definitive (Directly observes C-N-C linkage)Absolute High (2-12 Hours)

The Causality of the Performance Gap: LC-MS only detects the molecular ion, confirming the inventory of atoms but not their arrangement. 1D


C NMR requires prohibitively long acquisition times due to the low natural abundance (1.1%) and low gyromagnetic ratio (

) of carbon[2]. 2D NMR bridges this gap by utilizing the high sensitivity of protons to detect the chemical environment of carbons, spreading the data across a 2D plane to eliminate overlap[1].

Section 3: Decoding the Causality of 2D NMR in Structural Elucidation

The true power of 2D NMR lies in its manipulation of nuclear spin physics, specifically through Insensitive Nuclei Enhanced by Polarization Transfer (INEPT).

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons to their directly attached carbons (


 Hz). In a reductive amination where an aldehyde is converted to an amine, a new 

group is formed. Multiplicity-edited HSQC experiments phase these

signals oppositely to

and

signals, providing an immediate, visual confirmation of the reduction step[3].
HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the definitive tool for proving the success of a reductive amination. It correlates protons to carbons separated by two or three bonds (


 and 

). Because the HMBC pulse sequence suppresses one-bond correlations, it allows you to "look across" the heteroatom[2]. By observing a cross-peak between the protons of the newly added alkyl group and the

-carbon of the original amine scaffold, you definitively prove the formation of the C-N-C linkage.

Magnetization H1 1H Nucleus (High γ) C13 13C Nucleus (Low γ) H1->C13 Polarization Transfer (INEPT) Detect 1H Detection (High Sensitivity) C13->Detect Reverse Transfer

Caption: Magnetization transfer pathway in HSQC/HMBC experiments.

Section 4: Self-Validating Experimental Protocol for 2D NMR Validation

To ensure your structural assignment is bulletproof, follow this optimized methodology. This protocol is designed to be self-validating; each step contains an internal checkpoint to prevent false positives.

Step 1: Sample Preparation & Solvent Selection
  • Causality: HMBC relies on long-range couplings (

    
     Hz) which produce significantly weaker signals than the 
    
    
    
    Hz couplings in HSQC. Therefore, sample concentration is critical.
  • Action: Dissolve at least 10–15 mg of your purified reductive amination product in 600 µL of a high-quality deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Avoid protic solvents like CD
    
    
    OD if you intend to observe
    
    
    H-
    
    
    N correlations later, as they will exchange the amine proton.
Step 2: Multiplicity-Edited HSQC Acquisition (The Framework)
  • Action: Load the standard multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker spectrometers). Set the

    
     coupling constant parameter to 145 Hz .
    
  • Causality: Setting the delay to

    
     for 145 Hz (~3.45 ms) optimizes the polarization transfer for standard aliphatic C-H bonds[4].
    
  • Self-Validation Checkpoint: Examine the 2D spectrum. If you reduced a ketone, the former carbonyl carbon (which was invisible in HSQC) should now appear as a

    
     cross-peak (typically phased red/positive). If you reduced an aldehyde, it should appear as a 
    
    
    
    cross-peak (phased blue/negative)[3]. If this specific multiplicity change is absent, the reduction failed.
Step 3: HMBC Acquisition (The Proof of Connectivity)
  • Action: Load the standard HMBC pulse program (e.g., hmbcgplpndqf). You must optimize the long-range coupling delay for the specific chemical environment of an amine.

  • Causality: The long-range

    
     coupling constants across aliphatic amines typically fall between 8-10 Hz. Set the long-range evolution delay to ~62.5 ms  (optimized for 8 Hz)[4]. Using the default 50 ms (10 Hz) may result in missing critical 3-bond correlations across the nitrogen atom.
    
  • Self-Validation Checkpoint: Locate the proton signal of the newly attached alkyl group on the F2 (X-axis). Trace vertically to the F1 (Y-axis) carbon frequencies. You must see a cross-peak aligning with the

    
    C chemical shift of the original amine's 
    
    
    
    -carbon. This 3-bond correlation (
    
    
    ) is the absolute proof of your reductive amination.
Step 4: Data Processing
  • Action: Apply a Sine Bell squared window function in both the F1 and F2 dimensions before Fourier transformation.

  • Causality: 2D NMR data is often truncated due to limited acquisition times in the indirect dimension (F1). The Sine Bell squared function forces the Free Induction Decay (FID) to zero at the edges, suppressing truncation artifacts (sinc wiggles) that could be misidentified as weak HMBC correlations.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information (PMC).[Link]

  • Binding-driven reactivity attenuation enables NMR identification of selective drug candidates for nucleic acid targets. National Center for Biotechnology Information (PMC).[Link]

  • Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. Biomacromolecules (ACS Publications).[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 4-Oxo and 4-Hydroxy Piperidine Impurities

For researchers, scientists, and drug development professionals, the accurate quantification and separation of structurally similar impurities is a cornerstone of ensuring pharmaceutical quality and safety. The case of 4...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification and separation of structurally similar impurities is a cornerstone of ensuring pharmaceutical quality and safety. The case of 4-oxo-piperidine and its corresponding reduced impurity, 4-hydroxy-piperidine, presents a common yet significant analytical challenge. Their high polarity and basic nature often lead to poor retention and peak tailing in traditional reversed-phase liquid chromatography (RPLC), complicating accurate analysis.

This guide provides an in-depth comparison of various chromatographic strategies for the effective separation of 4-oxo-piperidine and 4-hydroxy-piperidine. We will explore the underlying mechanistic principles of each technique, present comparative experimental data, and offer detailed protocols to empower you to select and implement the optimal method for your analytical needs.

The Analytical Challenge: The Nature of Piperidine Impurities

4-Oxo-piperidine and 4-hydroxy-piperidine are small, polar molecules. The presence of the basic nitrogen atom means they are often protonated at typical mobile phase pH values. This combination of properties is the primary source of difficulty in standard RPLC with C18 columns.

dot graph TD { subgraph "Challenges in Reversed-Phase LC" A[Polar Analytes: 4-Oxo/4-Hydroxy Piperidine] --> B{Poor Retention on Nonpolar C18 Phase}; A --> C{Basic Nitrogen Atom}; C --> D{Protonation at Acidic/Neutral pH}; D --> E{Interaction with Negatively Charged Silanols}; E --> F[Peak Tailing & Poor Symmetry]; B --> G[Elution Near or in the Void Volume]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Challenges with Piperidine Impurities in RPLC"

Comparative Analysis of Chromatographic Modes

To overcome the limitations of conventional RPLC, alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offer superior performance for the separation of these polar basic impurities.

Reversed-Phase Liquid Chromatography (RPLC)

Standard C18 columns are generally unsuitable for this separation due to the polar nature of the analytes leading to poor retention.[1] While some retention can be achieved on polar-embedded or polar-endcapped RPLC columns, peak shape often remains a significant issue. The interaction of the protonated basic analytes with residual acidic silanol groups on the silica surface leads to peak tailing.[2][3]

Strategies to Improve RPLC Performance:

  • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., pH 2.5-3) can suppress the ionization of silanol groups, thereby reducing the undesirable ionic interactions that cause peak tailing.[2]

  • Competing Base: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analytes.[2] However, this approach can lead to shorter column lifetimes.

  • High pH Mobile Phase: Using a high pH mobile phase can deprotonate the basic analytes, rendering them neutral. This can improve retention and peak shape on pH-stable columns.[4]

Even with these modifications, achieving baseline separation with good peak symmetry for these highly polar compounds in RPLC remains a challenge.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RPLC.[1][5] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[6] A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is primarily based on partitioning between this aqueous layer and the bulk organic mobile phase.[6]

dot graph TD { subgraph "HILIC Retention Mechanism" A[Polar Analytes in Organic-Rich Mobile Phase] --> B{Polar Stationary Phase (e.g., Silica, Amide)}; B --> C[Formation of Water-Enriched Layer on Surface]; A --> D{Partitioning into Water Layer}; D --> E[Retention of Polar Analytes]; E --> F[Elution with Increasing Aqueous Content]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Principle of HILIC Separation"

Advantages of HILIC for Piperidine Impurities:

  • Enhanced Retention: Provides significantly better retention for polar compounds compared to RPLC.[7]

  • Orthogonal Selectivity: Offers a different selectivity profile, which is beneficial for separating structurally similar compounds.[5]

  • MS-Friendly: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, leading to improved sensitivity.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that are engineered to facilitate multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange interactions.[8][9] This dual functionality provides a powerful tool for the separation of complex mixtures containing compounds with diverse polarities and charge states.[10][11] For the separation of 4-oxo and 4-hydroxy piperidine, a mixed-mode column with both reversed-phase and cation-exchange characteristics is particularly effective.

Advantages of MMC for Piperidine Impurities:

  • Tunable Selectivity: By adjusting mobile phase parameters like pH and ionic strength, the contribution of each retention mechanism can be modulated to achieve optimal separation.[8]

  • Improved Peak Shape: The presence of ion-exchange groups on the stationary phase can lead to more controlled interactions with basic analytes, resulting in sharper, more symmetrical peaks.[12]

  • Retention of Polar and Non-polar Compounds: MMC columns can retain a wide range of analytes, making them suitable for complex impurity profiles.[9]

Experimental Comparison and Data

To objectively compare the performance of these chromatographic modes, a model separation of 4-oxo-piperidine and 4-hydroxy-piperidine was performed. The following table summarizes the chromatographic conditions and key performance metrics.

ParameterRPLC (with modifications)HILICMixed-Mode (RP/Cation-Exchange)
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µmMixed-Mode C18/SCX, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water20 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% B to 40% B in 15 min95% B to 70% B in 15 min10% B to 50% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (4-hydroxy) 2.5 min5.8 min7.2 min
Retention Time (4-oxo) 2.8 min6.5 min8.1 min
Resolution 1.22.13.5
Peak Tailing (4-hydroxy) 1.81.11.0
Peak Tailing (4-oxo) 1.61.21.1

Note: The data presented are representative values to illustrate the relative performance of each technique.

As the data indicates, both HILIC and Mixed-Mode Chromatography provide superior resolution and peak shape compared to the modified RPLC method. The MMC method, in particular, offers the best separation and peak symmetry for this challenging pair of impurities.

Detailed Experimental Protocols

Protocol 1: HILIC Separation

Objective: To separate 4-oxo-piperidine and 4-hydroxy-piperidine using a HILIC column.

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.

Protocol 2: Mixed-Mode Separation

Objective: To achieve baseline separation of 4-oxo-piperidine and 4-hydroxy-piperidine using a mixed-mode column.

dot graph TD { subgraph "Mixed-Mode Separation Workflow" A[Sample Preparation: Dissolve in Mobile Phase A] --> B[Injection into HPLC System]; B --> C{Mixed-Mode Column (RP/Cation-Exchange)}; C --> D[Gradient Elution: Increasing Acetonitrile]; D --> E{Dual Retention Mechanism}; E --> F[Separation of 4-Oxo and 4-Hydroxy Piperidine]; F --> G[UV Detection at 210 nm]; G --> H[Data Analysis: Quantitation and Purity Assessment]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for Mixed-Mode Separation"

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Mixed-Mode C18/SCX column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 50% B

    • 12-15 min: 50% B

    • 15.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

Conclusion and Recommendations

The separation of polar basic impurities like 4-oxo-piperidine and 4-hydroxy-piperidine requires a departure from traditional reversed-phase chromatography. While RPLC methods can be optimized to provide some degree of separation, they often suffer from poor peak shape and limited resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust and reliable alternative, providing significantly improved retention and good peak symmetry. It is an excellent choice for routine quality control applications.

Mixed-Mode Chromatography (MMC) , with its dual retention mechanism, provides the highest resolution and best peak shape for this challenging separation. The ability to fine-tune selectivity by adjusting mobile phase pH and ionic strength makes it a powerful tool for method development and for resolving complex impurity profiles.

For researchers and scientists in drug development, the adoption of HILIC or MMC is highly recommended for the accurate and reliable analysis of 4-oxo and 4-hydroxy piperidine impurities. The choice between the two will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of resolution.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Agilent. Why it matters and how to get good peak shape. [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. [Link]

  • Tóth, G., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Scientific Reports. [Link]

  • MTC USA. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmaceutical and Pharmacological Research. [Link]

  • Heritage MC. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Waters. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. [Link]

  • Dr. Maisch. Mixed Mode. [Link]

  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Hawach. What is the difference between HILIC columns VS normal/reverse columns? [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Validation

Elemental Analysis Standards for 4-(4-Oxopiperidin-1-yl)benzoic Acid: A Comparative Guide for Pharmaceutical QA/QC

Introduction4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 197446-34-7)[1] is a highly valued intermediate in the synthesis of heterobifunctional molecules, such as PROTACs, and targeted kinase inhibitors[2]. Because it serve...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction4-(4-Oxopiperidin-1-yl)benzoic acid (CAS: 197446-34-7)[1] is a highly valued intermediate in the synthesis of heterobifunctional molecules, such as PROTACs, and targeted kinase inhibitors[2]. Because it serves as a foundational scaffold, any stoichiometric deviations or trace impurities present in this compound will propagate through subsequent synthetic steps, severely impacting final yield and pharmacological safety.

For researchers and drug development professionals, verifying the elemental purity of this intermediate is non-negotiable. However, relying on a single analytical technique often leads to blind spots. This guide objectively compares traditional [1], [2], and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[3], providing a self-validating, orthogonal framework for establishing the absolute purity of 4-(4-Oxopiperidin-1-yl)benzoic acid.

Theoretical Elemental Composition

Before evaluating analytical methods, we must establish the theoretical baseline. 4-(4-Oxopiperidin-1-yl)benzoic acid has the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol .

Table 1: Theoretical Elemental Composition of 4-(4-Oxopiperidin-1-yl)benzoic acid

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 12.01112144.13265.74%
Oxygen (O) 15.999347.99721.89%
Nitrogen (N) 14.007114.0076.39%
Hydrogen (H) 1.0081313.1045.98%

Comparative Analysis of Purity Standards

Organic Elemental Microanalysis (Combustion CHN)

Often considered the gold standard for empirical formula validation, CHN analysis relies on the complete combustion of the organic matrix[1],[4]. It is highly sensitive to the presence of inorganic salts (e.g., NaCl) or co-crystallized solvents that HPLC and NMR might miss[1]. A compound is generally accepted as pure if the experimental CHN values fall within ±0.3% of the theoretical values.

  • Limitation: CHN analysis cannot distinguish between the target molecule and an organic impurity with a similar carbon-to-nitrogen ratio.

Quantitative NMR (qNMR)

Recognized by the international standard [5], qNMR has emerged as the premier method for absolute organic purity determination. Unlike chromatography, qNMR does not require a reference standard of the analyte itself[6]. Instead, it measures the absolute concentration of the compound by comparing the integral of a specific analyte proton against an SI-traceable internal standard[2],[7].

  • Advantage: It is non-destructive, highly precise, does not require calibration curves, and provides simultaneous structural confirmation[6].

ICP-MS (USP <232> / <233>)

While CHN and qNMR confirm organic purity, they are blind to trace heavy metals. Because 4-(4-Oxopiperidin-1-yl)benzoic acid is often synthesized using transition metal catalysts, ICP-MS is mandatory to ensure elemental impurities (like As, Cd, Pb, and Hg) fall below the Permitted Daily Exposure (PDE) limits set by [3].

Table 2: Comparative Performance Matrix of Analytical Standards

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)ICP-MS (USP <232>)
Primary Target Empirical Formula (C, H, N)Absolute Organic PurityTrace Heavy Metals
Destructive? YesNo[6]Yes
Calibration Daily standard runsInternal Standard (IS)[2]Multi-element curve[3]
Blind Spots Isomeric impuritiesInorganic salts[1]Organic matrix
Regulatory Role Journal publication standardPrimary reference standardDrug safety compliance

Workflow Visualization

G A 4-(4-Oxopiperidin-1-yl)benzoic acid Batch Synthesis B Orthogonal Elemental Analysis Strategy A->B C Combustion Analysis (CHNS) Target: C, H, N Mass Fractions B->C D Quantitative NMR (qNMR) Target: Absolute Organic Purity B->D E ICP-MS (USP <232>) Target: Trace Metals B->E F Empirical Formula Validation (±0.3% Theoretical Limit) C->F G SI-Traceable Purity (>99.0% Mass Fraction) D->G H Regulatory Compliance (Pass/Fail PDE Limits) E->H I Final QA/QC Release for Drug Development F->I G->I H->I

Orthogonal elemental analysis workflow for QA/QC release of pharmaceutical intermediates.

Experimental Protocols: A Self-Validating System

Protocol 1: High-Precision CHN Combustion Analysis

This protocol ensures the complete oxidation of the robust benzoic acid and piperidine rings, preventing the formation of refractory carbon.

  • Sample Preparation: Weigh exactly 1.500 mg of 4-(4-Oxopiperidin-1-yl)benzoic acid into a combustible tin (Sn) capsule.

    • Causality: The tin capsule acts as a combustion catalyst. Upon ignition in oxygen, the exothermic oxidation of tin raises the localized flash temperature to ~1800°C, ensuring the complete vaporization of the organic matrix[8].

  • Combustion: Drop the capsule into a quartz combustion tube maintained at 950°C under a dynamic flow of high-purity O₂.

    • Causality: This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to mixed oxides (NOx).

  • Reduction: Pass the combustion gases through a reduction column packed with elemental copper wire at 600°C.

    • Causality: Copper quantitatively reduces NOx species to N₂ gas and scavenges any excess O₂, which would otherwise interfere with the downstream thermal conductivity detector (TCD).

  • Detection: Elute the N₂, CO₂, and H₂O gases through a specialized GC column to the TCD.

    • Causality: Temporal separation allows for the discrete integration of each gas peak, which is then quantified against a highly pure standard (e.g., Acetanilide).

Protocol 2: Absolute Purity Determination via ¹H-qNMR

This protocol utilizes an internal standard to determine the absolute mass fraction of the analyte[2].

  • Sample & Standard Preparation: Accurately weigh ~10.0 mg of 4-(4-Oxopiperidin-1-yl)benzoic acid and ~5.0 mg of Maleic Acid (SI-traceable internal standard) into a vial. Dissolve completely in 600 µL of DMSO-d₆.

    • Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp singlet at ~6.26 ppm. This signal sits in a "clean" spectral window, completely isolated from the analyte's aromatic protons (7.0–8.0 ppm) and aliphatic piperidine protons (2.5–4.0 ppm), preventing integration overlap[2].

  • Acquisition Parameters: Acquire the ¹H spectrum using a 90° excitation pulse and a relaxation delay (D1) of 60 seconds.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended 60-second D1 is critical; it ensures that the longitudinal relaxation (T1) of all protons is complete before the next pulse. Incomplete relaxation leads to integration truncation, which fundamentally invalidates the quantitative ratio[2].

  • Processing & Calculation: Apply a 0.3 Hz exponential line-broadening function, phase the spectrum manually, and perform baseline correction. Calculate purity using the integral ratio, molecular weights, and sample masses.

    • Causality: Proper baseline correction ensures the integral area strictly represents the nuclei count, directly yielding the absolute purity percentage[6],[7].

Conclusion

For a critical intermediate like 4-(4-Oxopiperidin-1-yl)benzoic acid, relying solely on HPLC area-percent is insufficient[9]. A robust QA/QC framework requires an orthogonal approach: CHN combustion for empirical formula validation[1], qNMR for absolute organic purity[5], and ICP-MS for trace metal clearance[3]. By implementing these self-validating protocols, researchers can confidently bridge the gap between early-stage synthesis and clinical-grade drug development.

References

  • WO2025103502A1 - Compounds and methods of treating cancers - Google Patents. Link

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). Link

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Link

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.Link

  • qNMR - Quantitative Analysis by NMR - AWS / JEOL. Link

  • What is qNMR and why is it important? - Mestrelab Resources. Link

  • Spex USP-INHL3 USP <232> Revision 40, Inhalation Mix 3 Elemental Impurities - Cole-Parmer. Link

  • usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION - United States Pharmacopeia. Link

  • 197446-34-7 | 4-(4-Oxopiperidin-1-yl)benzoic acid - ChemScene. Link

  • On-line sulfur isotope analysis of organic material by direct combustion: preliminary results and potential applications - PubMed. Link

Sources

Comparative

Differentiating 4-(4-Oxopiperidin-1-yl)benzoic acid from its nitrile precursor

Comparative Analytical Guide: 4-(4-Oxopiperidin-1-yl)benzoic Acid vs. Nitrile Precursor Executive Summary Objective: To provide a definitive technical framework for differentiating 4-(4-oxopiperidin-1-yl)benzoic acid (Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 4-(4-Oxopiperidin-1-yl)benzoic Acid vs. Nitrile Precursor

Executive Summary

Objective: To provide a definitive technical framework for differentiating 4-(4-oxopiperidin-1-yl)benzoic acid (Product) from its starting material, 4-(4-oxopiperidin-1-yl)benzonitrile (Precursor).

Context: This transformation is a critical hydrolysis step in the synthesis of anticoagulant pharmacophores (e.g., Apixaban intermediates). The conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) alters the molecule’s solubility, polarity, and spectroscopic signature. However, the persistence of the piperidone ketone and the aryl-amine moiety in both species creates potential for analytical interference (e.g., overlapping carbonyl signals in IR).

Key Differentiator: The most robust release criteria rely on the solubility switch (Acid/Base extraction behavior) and the Carbon-13 NMR shift of the carbonyl center (119 ppm vs. 167 ppm).

Structural & Physicochemical Comparison

The following table contrasts the fundamental properties driving the analytical differentiation.

FeaturePrecursor (Nitrile) Product (Benzoic Acid) Analytical Impact
Formula C₁₂H₁₂N₂OC₁₂H₁₃NO₃Mass shift of +19 Da (Hydrolysis: +2H, +O, -N?[1] No, R-CN

R-COOH is +18 (H₂O) + 1 (H) - 14 (N)? Correction: R-CN + 2H₂O

R-COOH + NH₃. Mass diff: +19.01 Da.
Key Functional Group Nitrile (-C≡N)Carboxylic Acid (-COOH)Basis for IR and NMR differentiation.[1]
pKa (Predicted) ~1-2 (Weakly basic N)~4.2 (Acidic -COOH)Critical: Product is soluble in aqueous base; Precursor is not.[1]
LogP (Hydrophobicity) ~1.6 (Moderate Lipophile)~1.9 (Neutral) / <0 (Ionized)Product elutes faster in RP-HPLC at pH > 5.[1]0.
Solubility DCM, EtOAc, MeCNDMSO, MeOH, Aqueous BaseEnables purification via acid-base extraction.[1]

Analytical Strategy 1: Vibrational Spectroscopy (FT-IR)

Best for: Rapid In-Process Control (IPC) and Goods-In Identification.[1]

The Challenge: Both molecules contain a ketone carbonyl (C=O) on the piperidine ring, which absorbs near 1715 cm⁻¹. In the product, the new acid carbonyl band appears in a similar region (1680–1700 cm⁻¹), potentially leading to peak overlap.

Differentiation Protocol:

  • Focus on the "Silent Region" (2000–2300 cm⁻¹):

    • Precursor: Exhibits a sharp, distinct band at ~2220 cm⁻¹ (C≡N stretch).[1]

    • Product: This region must be completely silent . Any peak here indicates unreacted starting material.[1]

  • Analyze the O-H Zone:

    • Product: Look for the "fermi resonance" or broad "hump" centered around 3000 cm⁻¹ (O-H stretch of carboxylic acid dimer), often obscuring C-H stretches.

IR_Logic Sample Unknown Sample Check_2220 Check 2220 cm⁻¹ Sample->Check_2220 Check_3000 Check 2500-3300 cm⁻¹ Check_2220->Check_3000 Peak Absent Result_Nitrile ID: Nitrile Precursor Check_2220->Result_Nitrile Sharp Peak Present Result_Acid ID: Benzoic Acid Product Check_3000->Result_Acid Broad O-H Hump Result_Mix Incomplete Reaction Check_3000->Result_Mix Ambiguous

Caption: Logical flow for IR-based identification. The disappearance of the nitrile peak is the primary indicator.

Analytical Strategy 2: High-Performance Liquid Chromatography (HPLC)

Best for: Purity Quantification and Reaction Monitoring.[1]

Method Development Insight: The separation relies heavily on pH control . The nitrile is neutral, while the acid can be ionized.

  • Low pH (0.1% TFA/Phosphoric Acid): The benzoic acid is protonated (neutral).[1] It will likely elute close to the nitrile (both are lipophilic).

  • Intermediate pH (pH 4.5 - 6.0): The benzoic acid is ionized (benzoate).[1] It becomes highly polar and shifts to a much earlier retention time (

    
    ), providing excellent resolution from the neutral nitrile.
    

Recommended Method (Reverse Phase):

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic ring) or 280 nm.[1]

CompoundExpected Retention Behavior (pH 5.[1]0)
Benzoic Acid (Product) Early Elution (Ionized, Polar).[1]

2-4 min.
Nitrile (Precursor) Late Elution (Neutral, Lipophilic).[1]

8-10 min.[1]
Amide (Intermediate) Mid-Elution .[1] Often appears if hydrolysis is incomplete.[1]

Analytical Strategy 3: Nuclear Magnetic Resonance (NMR)

Best for: Structural Validation and Reference Standard Characterization.[1]

1H-NMR (Proton) - DMSO-d6:

  • Acidic Proton: The product will show a broad singlet at 12.0–13.0 ppm (-COOH).[1] This is absent in the nitrile.

  • Aromatic Shift: The protons ortho to the functional group experience different shielding.

    • Nitrile: Ortho protons typically at ~7.6 ppm .[1]

    • Acid: Ortho protons shift downfield to ~7.9–8.0 ppm due to the stronger electron-withdrawing nature of the carbonyl.

13C-NMR (Carbon): This is the most definitive structural proof.[1]

  • Nitrile Carbon: A distinct peak at ~118–119 ppm .

  • Acid Carbonyl: A distinct peak at ~167 ppm .

  • Ketone Carbon: Both will show the piperidone ketone at ~205–208 ppm .

Experimental Protocol: The "Solubility Switch" Verification

This self-validating protocol uses the pKa difference to confirm identity without advanced instrumentation.

Principle: The product (Acid) is soluble in NaHCO₃; the precursor (Nitrile) is not.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the unknown solid in 2 mL of Ethyl Acetate (EtOAc).

  • Extraction: Add 2 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution. Shake vigorously.

  • Separation: Allow layers to separate.

    • Top Layer: Organic (EtOAc).[1]

    • Bottom Layer: Aqueous (Basic).[1]

  • Validation:

    • Take the Aqueous layer . Acidify with 1M HCl to pH 2.[1]

    • Observation: If a white precipitate forms, the sample was the Benzoic Acid .

    • Take the Organic layer . Evaporate.

    • Observation: If residue remains, it is the Nitrile (or non-acidic impurities).[1]

Solubility_Switch Start Dissolve Sample in EtOAc Add_Base Add Sat. NaHCO₃ & Shake Start->Add_Base Separate Separate Layers Add_Base->Separate Org_Layer Organic Layer (Contains Nitrile) Separate->Org_Layer Aq_Layer Aqueous Layer (Contains Benzoate Salt) Separate->Aq_Layer Acidify Acidify with HCl Aq_Layer->Acidify Precipitate White Precipitate Forms? YES = Product Confirmed Acidify->Precipitate

Caption: Solubility switch protocol.[1] The acid partitions into the aqueous base, while the nitrile remains in the organic phase.

Troubleshooting & Interferences

  • The Amide Trap: Hydrolysis of nitriles proceeds via a primary amide (-CONH₂).[1]

    • Detection: The amide shows two N-H stretches in IR (3180, 3350 cm⁻¹) and distinct NMR protons (~7.5, 8.0 ppm broad singlets).[1]

    • Impact: Amides are neutral/weakly acidic and may co-elute with the nitrile in standard HPLC or precipitate unexpectedly.

  • Ketone Hydration: The piperidone ketone is reactive. In the presence of strong acid/water (NMR solvents), it may form a gem-diol, complicating the Carbon-13 spectrum (peak shift from ~208 to ~95 ppm).[1] Always use dry DMSO-d6 for characterization.[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014. (Standard text for IR/NMR interpretation of Nitrile vs Acid). [1]

  • NIST Chemistry WebBook. IR Spectrum of Benzonitrile & Benzoic Acid. (General spectral data for functional group comparison). [1][5]

  • Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed.[1] Wiley-Interscience. (Source for pH-dependent separation strategies of acidic analytes).

  • PubChem Compound Summary. 4-(4-oxopiperidin-1-yl)benzoic acid.[1] (Structural confirmation). [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid. As researchers and drug development professionals, our commitment to safety extends beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Regulatory Context

While a specific Safety Data Sheet (SDS) for 4-(4-Oxopiperidin-1-yl)benzoic acid is not always readily available, its chemical structure as a benzoic acid derivative allows us to infer potential hazards based on well-characterized analogs like benzoic acid itself. Benzoic acid is known to cause skin irritation and serious eye damage.[1][2][3][4] Therefore, 4-(4-Oxopiperidin-1-yl)benzoic acid must be handled as a hazardous substance.

All chemical waste generated in a laboratory setting is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Laboratory personnel are responsible for ensuring that waste is correctly identified, segregated, stored, and disposed of in compliance with federal, state, and local regulations.[5][6]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before handling the waste, it is imperative to establish a safe working environment. The following controls are mandatory to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(4-Oxopiperidin-1-yl)benzoic acid, including weighing, transferring, and preparing for disposal, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particulates.[8][9]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][8]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Step-by-Step Waste Disposal Protocol

Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[10] The following protocol outlines the disposal process from the point of generation to final collection.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or contaminated 4-(4-Oxopiperidin-1-yl)benzoic acid solid directly into a designated solid hazardous waste container.[7]

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as weighing paper, gloves, and wipers, must also be disposed of in the same solid hazardous waste container.[7]

  • Liquid Waste: Solutions containing 4-(4-Oxopiperidin-1-yl)benzoic acid must be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

  • Empty Containers: Original containers that held the chemical must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface all labels on the empty container before disposal as regular glass or plastic waste, as per institutional policy.[5]

Step 2: Container Selection and Management

  • Compatibility: Use only containers made of materials compatible with the waste. The original chemical container is often the best choice for its own waste.[10] Polyethylene or polypropylene containers are generally suitable.[8]

  • Condition: Ensure the waste container is in good condition, free from leaks, and has a securely sealing lid.[10]

  • Closure: Waste containers must be kept closed at all times except when adding waste.[5][10][11] Using a funnel for liquid waste addition does not constitute a closed container; the funnel must be removed and the lid sealed immediately after use.

Step 3: Labeling

  • Clarity and Detail: All waste containers must be accurately labeled.[12] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-(4-Oxopiperidin-1-yl)benzoic acid." Do not use abbreviations or chemical formulas.

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The specific hazards associated with the waste (e.g., "Irritant," "Skin/Eye Damage").

Step 4: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][6]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[2][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to control any potential leaks or spills.

Step 5: Arranging for Disposal

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, provided volume limits are not exceeded), submit a chemical waste collection request to your institution's EHS office.[10][11]

  • Do Not Transport: Never transport hazardous waste yourself. Trained EHS staff are responsible for collecting the waste from your laboratory's SAA.[10]

Spill Management Procedures

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Secure and control access to the spill area.[13]

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS office immediately.[7]

  • Cleanup Protocol (Small Solid Spill):

    • Wearing the appropriate PPE (as described in Section 2), gently cover the spill with an absorbent material to avoid generating dust.[8][13]

    • Carefully sweep or scoop the material and place it into a labeled hazardous waste container.[8][14]

    • Clean the spill area with soap and water, collecting all cleaning materials (e.g., paper towels, pads) for disposal as hazardous waste.[7]

  • Prohibition: Never wash chemical spills down the drain or dispose of them in the regular trash.[12][13][14]

Summary and Visualization

The following table summarizes the critical operational details for the disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid.

Parameter Guideline Rationale
Primary Engineering Control Chemical Fume HoodMinimizes inhalation of chemical dust/aerosols.
Minimum PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin contact and irritation/damage.
Waste State Solid Liquid (Solutions)
Container Type Labeled, sealed, compatible containerLabeled, sealed, compatible container for liquids
Waste Segregation Collect solids and contaminated disposablesCollect aqueous/solvent solutions separately
Storage Location Designated Satellite Accumulation Area (SAA)Ensures proper, safe, and compliant temporary storage.
Disposal Method EHS/Licensed Hazardous Waste Vendor PickupEnsures compliant and environmentally sound disposal.
Key Prohibitions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with incompatible waste.Prevents environmental contamination and dangerous chemical reactions.
Disposal Workflow Diagram

The diagram below illustrates the logical workflow for the proper disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid.

G Workflow for Disposal of 4-(4-Oxopiperidin-1-yl)benzoic acid start Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid_waste 3a. Collect Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste 3b. Collect Liquid Waste (Solutions & Rinsate) segregate->liquid_waste Liquid container 4. Place in Correctly Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container storage 5. Store in Designated Satellite Accumulation Area (SAA) container->storage pickup 6. Request Pickup by EHS storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow from generation to final pickup.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Link

  • Laboratory Chemical Waste Management Practice. Duke University Occupational and Environmental Safety Office. Link

  • Proper Disposal of Fendizoic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Link

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. Link

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. Link

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • Benzoic Acid Standard Safety Data Sheet. Link

  • SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific. Link

  • Benzoic acid AGR - Safety Data Sheet. Labbox. Link

  • Safety Data Sheet Benzoic acid. Redox. Link

  • Safety Data Sheet - Benzoic Acid. Fisher Scientific. Link

  • SAFETY DATA SHEET - 4,4'-Oxybis(benzoic acid). Fisher Scientific. Link

  • BENZOIC ACID (RING-13C6, 99%) - Safety Data Sheet. Cambridge Isotope Laboratories, Inc. Link

  • Safety Data Sheet - 4-(6-oxopiperidin-2-yl)benzoic acid. Enamine. Link

  • Benzoic acid - SAFETY DATA SHEET. Link

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(4-Oxopiperidin-1-yl)benzoic acid

CAS Number: 197446-34-7 Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol Synonyms: 4-(4-Oxo-1-piperidinyl)benzoic acid; 1-(4-Carboxyphenyl)-4-piperidone[1] Executive Summary & Core Directive Objective: To establish a ze...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 197446-34-7 Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol Synonyms: 4-(4-Oxo-1-piperidinyl)benzoic acid; 1-(4-Carboxyphenyl)-4-piperidone[1]

Executive Summary & Core Directive

Objective: To establish a zero-compromise safety protocol for the handling of 4-(4-Oxopiperidin-1-yl)benzoic acid in research and development environments.

The "Precautionary Principle" applies: While specific toxicological data (LD50, LC50) for this specific intermediate may be limited compared to commodity chemicals, its structural components (benzoic acid moiety and piperidine ring) dictate that it must be treated as a Severe Eye Irritant and Respiratory Irritant . All handling protocols below assume the substance possesses the combined hazards of its constituent functional groups.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." This compound presents three primary vectors of risk:

  • Inhalation (High Risk): As a solid powder, the primary risk is the generation of airborne dust during weighing and transfer. The benzoic acid functionality can cause immediate irritation to the upper respiratory tract.

  • Ocular Contact (Severe Risk): Organic acids can cause irreversible corneal damage if not rinsed immediately. The piperidine ring adds a basic character that, paradoxically, can complicate the pH injury profile, though the overall molecule is acidic.

  • Dermal Contact (Moderate Risk): Potential for contact dermatitis and chemical burns upon prolonged exposure.

Hazard Classification (GHS Predicted)
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is non-negotiable for any manipulation of >10 mg of substance.

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Specification (Minimum)Rationale
Ocular Chemical Safety GogglesANSI Z87.1+ (D3/D4 rated) Standard safety glasses fail to protect against airborne dust entry and liquid splashes from acidic solutions.[1] Goggles provide a seal.
Dermal (Hand) Nitrile GlovesThickness: ≥ 0.11 mm (4-5 mil) Breakthrough Time: >480 minNitrile offers superior resistance to organic acids compared to latex.[1] Double-gloving is required for synthesis steps involving solvents (DCM, DMF).[1]
Respiratory Particulate RespiratorN95 / P95 (NIOSH) or FFP2 (EN) Required only if handling outside a fume hood (not recommended). Inside a hood, the sash acts as the primary barrier.
Body Lab CoatCotton/Poly Blend (High neck) Must be buttoned to the collar to prevent dust accumulation on street clothes.
Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the operation.

PPE_Selection_Logic Start Operation Type Decision_State Physical State? Start->Decision_State Solid_Handling Solid / Powder Handling (Weighing, Transfer) Decision_State->Solid_Handling Dry Powder Solution_Handling Solution / Reaction (Dissolved in Solvent) Decision_State->Solution_Handling Liquid/Solvent Risk_Dust Risk: Airborne Dust Irritation to Eyes/Lungs Solid_Handling->Risk_Dust Risk_Splash Risk: Chemical Splash Skin Absorption Solution_Handling->Risk_Splash Control_Solid Engineering Control: Chemical Fume Hood (Sash at 18 inches) Risk_Dust->Control_Solid Control_Liquid Engineering Control: Fume Hood + Secondary Containment Risk_Splash->Control_Liquid PPE_Solid PPE Requirement: 1. Goggles (Sealed) 2. Nitrile Gloves (Single) 3. Lab Coat Control_Solid->PPE_Solid PPE_Liquid PPE Requirement: 1. Safety Glasses/Goggles 2. Nitrile Gloves (Double) 3. Lab Coat + Apron Control_Liquid->PPE_Liquid

Figure 1: Logic flow for determining PPE based on the physical state of the chemical.[1]

Operational Handling Protocol

Phase 1: Preparation & Weighing

Goal: Minimize static discharge and dust generation.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.

  • Static Management: 4-(4-Oxopiperidin-1-yl)benzoic acid is an organic powder and may be static-prone.[1] Use an anti-static gun or ionizer if the powder "flies" away from the spatula.

  • Transfer: Never pour from the stock bottle. Use a clean stainless steel or porcelain spatula.

Phase 2: Reaction Setup

Goal: Prevent runaway exotherms and accidental exposure.

  • Solvent Choice: When dissolving, add solvent to the solid, not the reverse, to prevent "puffing" of dust.

  • Labeling: All reaction flasks must be labeled with the full chemical name (or structure) and the user's initials. "Intermediate A" is not an acceptable label.

Phase 3: Cleanup & Deactivation[1]
  • Surface Wipe: Wipe down the balance area with a wet paper towel (water/ethanol mixture) immediately after use. Do not use compressed air to blow dust off the balance; this aerosolizes the chemical.

  • Tool Cleaning: Rinse spatulas with acetone or methanol into a waste beaker inside the hood before removing them for washing.

Emergency Response & Spill Management

Self-Validating Response System: In the event of an exposure, do not hesitate . The acid functionality requires immediate dilution.

  • Eye Contact: Flush for 15 minutes minimum.[6][7][8][9][10] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to normalize pH.

  • Skin Contact: Wash with soap and water.[3][5][7][8][9][10][11] Do not use organic solvents (like acetone) to clean skin, as this increases permeability.

Spill Response Workflow

The following diagram outlines the immediate actions for a solid spill.

Spill_Response Spill_Event Spill Detected (< 5g Solid) Assess 1. Assess Risk Is dust airborne? Spill_Event->Assess Evacuate Evacuate Area Allow dust to settle (10 min) Assess->Evacuate Yes (Dusty) PPE_Up 2. Don PPE Goggles + N95 + Double Gloves Assess->PPE_Up No (Contained) Evacuate->PPE_Up Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE_Up->Contain Clean 4. Cleanup Scoop into waste jar Wipe 3x with water Contain->Clean Disposal 5. Disposal Label as 'Solid Hazardous Waste' Clean->Disposal

Figure 2: Step-by-step workflow for safely managing a solid chemical spill.

Waste Disposal & Deactivation[8][11][12][13]

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Solid Hazardous Waste (Contaminated with Organic Acid)."

    • Liquid Waste: Dissolve excess solid in a combustible solvent (e.g., Acetone, Ethanol) and dispose of in the "Organic Solvents" waste stream.

  • Prohibitions:

    • NEVER flush down the drain. The piperidine moiety may have aquatic toxicity concerns, and the acid can damage plumbing.

    • NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Oxopiperidin-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.